molecular formula C28H34F3N5O4S B7909903 Bms ccr2 22

Bms ccr2 22

Cat. No.: B7909903
M. Wt: 593.7 g/mol
InChI Key: IBPXYDUJQWENPM-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bms ccr2 22 is a useful research compound. Its molecular formula is C28H34F3N5O4S and its molecular weight is 593.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPXYDUJQWENPM-XZOQPEGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445479-97-0
Record name rel-2-[[[(1-Methylethyl)amino]carbonyl]amino]-N-[2-[[(1R,2S)-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445479-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2-CCR2 axis is implicated in a wide range of inflammatory and fibrotic diseases, as well as in the tumor microenvironment. This compound, by specifically blocking this interaction, holds significant therapeutic potential in these pathological conditions. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action: Competitive Antagonism of CCR2

This compound functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, thereby preventing the binding of its endogenous ligand, CCL2. This blockade of the ligand-receptor interaction is the primary mechanism through which this compound exerts its pharmacological effects. The binding of CCL2 to CCR2 normally initiates a cascade of intracellular signaling events that lead to cellular responses such as chemotaxis, calcium mobilization, and cell activation. By occupying the receptor, this compound effectively inhibits these downstream signaling pathways.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following table summarizes the key quantitative data.

Assay TypeParameterValue (nM)Reference
Radioligand Binding AssayIC505.1[1][2][3]
Calcium Flux AssayIC5018[1]
Chemotaxis AssayIC501

Signaling Pathways Modulated by this compound

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling cascades, primarily through Gαi proteins. These pathways are central to the biological functions mediated by this axis. This compound, by preventing CCL2 binding, effectively inhibits these signaling events. The key pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

PI3K/Akt Signaling Pathway

Upon CCL2 binding, the activated G protein complex can stimulate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, promoting cell survival, proliferation, and migration. By blocking the initial ligand-receptor interaction, this compound prevents the activation of this pro-survival and pro-migratory pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activates BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Blocks CCL2 CCL2 CCL2->CCR2 Binds PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Downstream_Effectors Downstream Effectors pAkt->Downstream_Effectors Activates Gene_Expression Gene Expression (Survival, Proliferation, Migration) Downstream_Effectors->Gene_Expression

This compound blocks the CCL2-induced PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway

The activation of CCR2 by CCL2 can also trigger the MAPK/ERK signaling cascade. This pathway involves a series of protein kinases that ultimately lead to the phosphorylation and activation of ERK. Activated ERK translocates to the nucleus and regulates the activity of transcription factors involved in cell proliferation, differentiation, and inflammation. This compound inhibits the initiation of this signaling cascade.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activates BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Blocks CCL2 CCL2 CCL2->CCR2 Binds Ras Ras G_protein->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK Transcription_Factors Transcription Factors (e.g., c-Fos, Elk-1) pERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

This compound inhibits the CCL2-induced MAPK/ERK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR2 receptor.

Objective: To determine the IC50 value of this compound for the displacement of a radiolabeled ligand from the CCR2 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

  • Radiolabeled CCR2 ligand (e.g., [125I]-CCL2).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR2 ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Binding_Assay_Workflow A Prepare reaction mix: Cell membranes, [125I]-CCL2, and varying concentrations of this compound B Incubate at room temperature (e.g., 60-90 min) A->B C Rapid filtration through glass fiber filters B->C D Wash filters with ice-cold wash buffer C->D E Measure radioactivity with a scintillation counter D->E F Calculate specific binding and determine IC50 value E->F

Workflow for the CCR2 Radioligand Binding Assay.
Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit CCL2-induced intracellular calcium mobilization.

Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced calcium flux in CCR2-expressing cells.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytes or a stable cell line).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • CCL2.

  • This compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a similar instrument.

Procedure:

  • Harvest CCR2-expressing cells and load them with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye and resuspend them in the assay buffer.

  • Dispense the cells into a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Place the plate in a FLIPR instrument and measure the baseline fluorescence.

  • Add a fixed concentration of CCL2 (typically the EC80) to all wells to stimulate the cells.

  • Continuously measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • The inhibitory effect of this compound is calculated as the percentage reduction in the CCL2-induced calcium response.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Calcium_Flux_Workflow A Load CCR2-expressing cells with a calcium-sensitive dye B Wash and resuspend cells in assay buffer A->B C Pre-incubate cells with varying concentrations of this compound B->C D Measure baseline fluorescence in a FLIPR instrument C->D E Stimulate cells with CCL2 and measure fluorescence change D->E F Calculate percentage inhibition and determine IC50 value E->F

Workflow for the CCR2 Calcium Flux Assay.
Chemotaxis Assay

This assay directly assesses the ability of this compound to block the migration of cells towards a CCL2 gradient.

Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced chemotaxis of CCR2-expressing cells.

Materials:

  • CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells).

  • Chemotaxis chamber (e.g., Transwell inserts with a porous membrane).

  • CCL2.

  • This compound at various concentrations.

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Cell staining and quantification method (e.g., Calcein-AM staining and fluorescence measurement, or manual cell counting).

Procedure:

  • Isolate and prepare CCR2-expressing cells. The cells are typically starved in a low-serum medium for a few hours before the assay.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Place the chemotaxis buffer containing CCL2 in the lower chamber of the Transwell plate.

  • Add the pre-incubated cells to the upper chamber (the Transwell insert).

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 2-4 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and measuring the fluorescence or by lysing the cells and measuring a cellular component.

  • The inhibitory effect of this compound is calculated as the percentage reduction in the number of migrated cells compared to the control (CCL2 alone).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Chemotaxis_Workflow A Pre-incubate CCR2-expressing cells with varying concentrations of this compound C Add pre-incubated cells to the upper chamber A->C B Add CCL2 to the lower chamber of a Transwell plate D Incubate to allow for cell migration (e.g., 2-4 hours) C->D E Quantify migrated cells on the lower membrane surface D->E F Calculate percentage inhibition and determine IC50 value E->F

Workflow for the CCR2 Chemotaxis Assay.

Conclusion

This compound is a highly potent and selective antagonist of the CCR2 receptor. Its core mechanism of action is the competitive blockade of CCL2 binding, which in turn inhibits the activation of key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This inhibition of CCR2 signaling translates into a potent anti-chemotactic effect on monocytes and macrophages. The well-characterized in vitro pharmacological profile of this compound, supported by robust experimental data, establishes it as a valuable tool for investigating the role of the CCL2-CCR2 axis in various diseases and as a promising therapeutic candidate for the treatment of inflammatory and fibrotic conditions.

References

An In-depth Technical Guide to the Function of BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22, also known as BMS-741672, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the migration of monocytes and other immune cells to sites of inflammation.[3][4] This axis is implicated in a wide range of inflammatory and fibrotic diseases, as well as in cancer progression, making CCR2 a compelling therapeutic target.[5] This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Core Function and Mechanism of Action

This compound functions as a high-affinity antagonist of CCR2, competitively inhibiting the binding of CCL2. This blockade prevents the intracellular signaling cascades that are normally initiated upon ligand binding, thereby inhibiting downstream cellular responses such as chemotaxis, calcium mobilization, and the release of inflammatory mediators. The antagonism of this compound has been shown to effectively reduce the infiltration of inflammatory monocytes and macrophages in various preclinical models.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its related compound, BMS-741672.

Parameter This compound BMS-741672 Reference
CCR2 Binding Affinity (IC₅₀) 5.1 nM1.1 nM
Calcium Flux Inhibition (IC₅₀) 18 nM-
Chemotaxis Inhibition (IC₅₀) 1 nM0.67 nM
Selectivity over CCR5 >700-fold>700-fold

Table 1: In Vitro Potency and Selectivity of this compound and BMS-741672.

Parameter Species Value Reference
Oral Bioavailability Rat51%
Oral Bioavailability Cynomolgus Monkey46%
Half-life (t₁/₂) (IV) Rat5.1 h
Half-life (t₁/₂) (IV) Cynomolgus Monkey3.2 h

Table 2: Pharmacokinetic Properties of BMS-741672.

Signaling Pathways

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways. The primary signaling pathways modulated by the CCL2-CCR2 axis include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and differentiation.

  • Mitogen-activated protein kinase (MAPK) Pathway: This includes cascades such as p38 MAPK, which are involved in inflammation and cell migration.

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a key role in cytokine signaling and immune responses.

The inhibition of these pathways by this compound ultimately leads to a reduction in inflammatory cell recruitment and activity. For instance, a CCR2 antagonist has been shown to suppress CCL2-mediated upregulation of matrix metalloproteinase-9 (MMP-9), an enzyme involved in extracellular matrix degradation and cell invasion.

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-protein Activation CCR2->G_Protein Activates BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Inhibits PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway (p38) G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Response Cellular Responses (Chemotaxis, Proliferation, Inflammation) PI3K_Akt->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response

Caption: CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CCR2 antagonists like this compound.

CCR2 Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or cell lines expressing human CCR2 (e.g., THP-1).

  • Radiolabeled CCL2 (e.g., ¹²⁵I-CCL2).

  • This compound or other test compounds.

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Wash buffer (binding buffer without BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a suspension of cells (e.g., 1 x 10⁶ cells/well) in binding buffer.

  • Add increasing concentrations of this compound or test compound to the cell suspension.

  • Add a fixed concentration of radiolabeled CCL2 (typically at its K_d value).

  • Incubate the mixture for a specified time (e.g., 60-90 minutes) at room temperature or 37°C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Binding_Assay_Workflow start Start prep_cells Prepare Cell Suspension (e.g., PBMCs) start->prep_cells add_compound Add this compound (Varying Concentrations) prep_cells->add_compound add_radioligand Add Radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) add_compound->add_radioligand incubate Incubate add_radioligand->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity wash->measure analyze Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for a CCR2 radioligand binding assay.

Calcium Flux Assay

This functional assay measures the inhibition of CCL2-induced intracellular calcium mobilization.

Materials:

  • CCR2-expressing cells (e.g., THP-1 or transfected HEK293 cells).

  • CCL2.

  • This compound or other test compounds.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer.

Procedure:

  • Plate CCR2-expressing cells in a microplate and culture overnight.

  • Load the cells with a calcium-sensitive dye by incubating with the dye solution for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound or test compound.

  • Measure the baseline fluorescence.

  • Add a fixed concentration of CCL2 to stimulate the cells.

  • Immediately measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Calculate the IC₅₀ value based on the inhibition of the CCL2-induced calcium flux.

Calcium_Flux_Assay_Workflow start Start plate_cells Plate CCR2-expressing Cells start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells preincubate Pre-incubate with This compound wash_cells->preincubate measure_baseline Measure Baseline Fluorescence preincubate->measure_baseline stimulate Stimulate with CCL2 measure_baseline->stimulate measure_flux Measure Fluorescence Change stimulate->measure_flux analyze Calculate IC₅₀ measure_flux->analyze end End analyze->end

Caption: Workflow for a calcium flux assay.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Materials:

  • CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells).

  • CCL2.

  • This compound or other test compounds.

  • Chemotaxis chamber (e.g., Transwell or Boyden chamber) with a porous membrane.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Cell staining dye (e.g., Calcein AM) or a method for cell counting.

Procedure:

  • Place assay medium containing CCL2 in the lower chamber of the chemotaxis plate.

  • Pre-incubate CCR2-expressing cells with varying concentrations of this compound or test compound.

  • Place the cell suspension in the upper chamber (the insert with the porous membrane).

  • Incubate the plate for a period sufficient for cell migration (e.g., 1-3 hours) at 37°C in a CO₂ incubator.

  • Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

  • Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and measuring fluorescence, or by lysing the cells and measuring a cellular component.

  • Calculate the IC₅₀ value based on the inhibition of cell migration.

Chemotaxis_Assay_Workflow start Start setup_chamber Set up Chemotaxis Chamber (CCL2 in lower chamber) start->setup_chamber preincubate_cells Pre-incubate Cells with this compound setup_chamber->preincubate_cells add_cells Add Cells to Upper Chamber preincubate_cells->add_cells incubate Incubate for Migration add_cells->incubate remove_nonmigrated Remove Non-migrated Cells incubate->remove_nonmigrated quantify_migrated Quantify Migrated Cells remove_nonmigrated->quantify_migrated analyze Calculate IC₅₀ quantify_migrated->analyze end End analyze->end

Caption: Workflow for a chemotaxis assay.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR2. Its ability to block the CCL2-CCR2 signaling axis and inhibit the migration of inflammatory cells provides a strong rationale for its investigation in a variety of diseases. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on CCR2-targeted therapies.

References

An In-Depth Technical Guide to the BMS CCR2 22 and CCL2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CC Chemokine Ligand 2 (CCL2) and its receptor CCR2 signaling pathway, a critical axis in inflammatory and fibrotic diseases. It details the mechanism and properties of BMS CCR2 22, a potent and specific antagonist of CCR2, presenting key preclinical data and detailed experimental methodologies.

The CCL2-CCR2 Signaling Pathway: A Central Regulator of Monocyte Trafficking

The CCL2-CCR2 signaling axis plays a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation and tissue injury. CCL2, also known as Monocyte Chemoattractant Protein-1 (MCP-1), is a chemokine that binds with high affinity to the G protein-coupled receptor (GPCR), CCR2. This interaction triggers a cascade of downstream signaling events crucial for cell migration and activation.

Upon CCL2 binding, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the p38 mitogen-activated protein kinase (MAPK) pathway. These pathways orchestrate a variety of cellular responses, including chemotaxis, proliferation, survival, and cytokine production. The dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, as well as cancer.

CCL2_CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_Protein G Protein Activation CCR2->G_Protein BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK p38_MAPK p38 MAPK G_Protein->p38_MAPK Cellular_Response Cellular Responses (Chemotaxis, Proliferation, Cytokine Production) PLC->Cellular_Response Akt Akt PI3K->Akt STAT STAT JAK->STAT p38_MAPK->Cellular_Response Akt->Cellular_Response STAT->Cellular_Response

CCL2-CCR2 Signaling Pathway and this compound Inhibition.

This compound: A Potent and Specific CCR2 Antagonist

This compound is a small molecule antagonist that exhibits high affinity and potent functional antagonism for the CCR2 receptor.[1][2][3][4] By binding to CCR2, this compound effectively blocks the downstream signaling initiated by CCL2, thereby inhibiting monocyte chemotaxis and other inflammatory responses.

In Vitro Activity of this compound

The following table summarizes the key in vitro activity parameters of this compound.

ParameterValue (nM)Assay Type
Binding IC50 5.1Radioligand Binding Assay
Calcium Flux IC50 18Calcium Mobilization Assay
Chemotaxis IC50 1Monocyte Chemotaxis Assay
hMCP-1 Internalization IC50 ~2Fluorescently Labeled hMCP-1 Internalization Assay
Binding IC50 (Wild-Type CCR2) 7.5Radioligand Binding Assay
Binding IC50 (E291A Mutant CCR2) 3.7Radioligand Binding Assay

Data sourced from multiple suppliers and research articles.[1] It is important to note that a specific Ki value for this compound has not been publicly disclosed in the reviewed literature.

Pharmacokinetics of Related BMS CCR2 Antagonists
CompoundSpeciesOral Bioavailability (%)T1/2 (IV) (h)
BMS-741672 Rat515.1
BMS-741672 Cynomolgus Monkey463.2

Data for BMS-741672.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CCR2 antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound to the CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2

  • [125I]-CCL2 (radioligand)

  • This compound or other test compounds

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation counter

Protocol:

  • Membrane Preparation: Culture HEK293-hCCR2 cells to confluency. Harvest cells and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CCL2, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [125I]-CCL2 (IC50 value).

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.

Materials:

  • THP-1 cells (human monocytic cell line) or other CCR2-expressing cells

  • CCL2

  • This compound or other test compounds

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Protocol:

  • Cell Preparation: Culture THP-1 cells and harvest.

  • Dye Loading: Resuspend the cells in assay buffer containing a calcium-sensitive fluorescent dye and incubate to allow the dye to load into the cells.

  • Cell Plating: Plate the dye-loaded cells into a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate.

  • Stimulation: Place the plate in a FLIPR instrument and add a specific concentration of CCL2 to all wells to stimulate the cells.

  • Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the CCL2-induced calcium response (IC50 value).

Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the migration of cells towards a chemoattractant like CCL2.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

  • CCL2

  • This compound or other test compounds

  • Chemotaxis chambers (e.g., Transwell™ inserts with a porous membrane)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability stain (e.g., Calcein AM) or a cell counter

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or culture THP-1 cells. Resuspend the cells in assay medium.

  • Assay Setup: Place the chemotaxis chambers into the wells of a 24-well plate. Add assay medium containing CCL2 to the lower chamber.

  • Compound Treatment: In the upper chamber (the insert), add the cell suspension pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period of time (e.g., 2-4 hours) to allow for cell migration.

  • Quantification of Migration:

    • Remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye like Calcein AM and measuring the fluorescence, or by directly counting the cells using a cell counter or flow cytometer.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the CCL2-induced cell migration (IC50 value).

Chemotaxis_Assay_Workflow start Start cell_prep Cell Preparation (e.g., Isolate PBMCs or culture THP-1 cells) start->cell_prep compound_treatment Compound Treatment (Pre-incubate cells with this compound) cell_prep->compound_treatment chamber_setup Chemotaxis Chamber Setup (Add CCL2 to lower chamber) cell_seeding Cell Seeding (Add treated cells to upper chamber) chamber_setup->cell_seeding compound_treatment->cell_seeding incubation Incubation (Allow for cell migration) cell_seeding->incubation quantification Quantification of Migrated Cells (e.g., Calcein AM staining or cell counting) incubation->quantification data_analysis Data Analysis (Determine IC50) quantification->data_analysis end End data_analysis->end

Workflow for a Monocyte Chemotaxis Assay.

Conclusion

The CCL2-CCR2 signaling pathway is a well-validated target for therapeutic intervention in a wide range of inflammatory and fibrotic diseases. This compound is a potent and specific antagonist of this pathway, demonstrating significant in vitro activity. The experimental protocols detailed in this guide provide a robust framework for the evaluation of CCR2 antagonists and for further research into the complex biology of the CCL2-CCR2 axis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of targeting this critical inflammatory pathway.

References

The Role of BMS CCR2 22 in Monocyte Recruitment: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). We will explore its mechanism of action in inhibiting monocyte recruitment, supported by quantitative data, detailed experimental methodologies, and visualizations of the core biological and experimental processes.

Core Concept: CCR2 and Monocyte Migration

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are central to the process of monocyte trafficking in the body. This signaling axis is a critical component of the inflammatory response, responsible for guiding monocytes from the bone marrow, through the bloodstream, and into tissues where they differentiate into macrophages and dendritic cells. While essential for immune surveillance and tissue repair, dysregulation of the CCR2/CCL2 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This compound is a small molecule antagonist designed to inhibit this signaling pathway, thereby reducing the recruitment of monocytes to sites of inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency and selectivity.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValue (nM)Reference
Radioligand BindingIC505.1[1][2]
Chemotaxis AssayIC501[2]
Calcium Flux AssayIC5018
MCP-1 InternalizationIC50~2

Table 2: Binding Affinity for CCR2 Mutants

Receptor TypeParameterValue (nM)Reference
Wild-type CCR2IC507.5
E291A Mutant CCR2IC503.7

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Monocyte Chemotaxis Assay

This assay is fundamental to assessing the ability of this compound to block the migration of monocytes towards a chemoattractant.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in preventing MCP-1-induced monocyte migration.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated primary human monocytes (e.g., CD14+ selected).

  • This compound (CAS 445479-97-0).

  • Recombinant human MCP-1 (CCL2).

  • Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane).

  • Assay buffer (e.g., HBSS with 25 mM HEPES and 0.1% BSA).

  • Cell viability stain (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paquette density gradient centrifugation. For a more purified system, monocytes can be further isolated from PBMCs using CD14 magnetic beads. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • In the lower wells of the chemotaxis chamber, add assay buffer containing a predetermined optimal concentration of MCP-1 (e.g., 10 ng/mL).

    • In the upper chamber (the insert), add the monocyte cell suspension.

    • Add the different concentrations of this compound to the upper chamber with the cells. Include a vehicle control (DMSO) and a negative control (no MCP-1 in the lower well).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 1 to 4 hours to allow for cell migration.

  • Quantification:

    • After incubation, remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids (e.g., CyQuant GR dye) or by pre-labeling the cells with a fluorescent marker like Calcein-AM and measuring the fluorescence in the bottom well.

  • Data Analysis: Plot the percentage of inhibition of cell migration against the log concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Calcium Flux Assay

This assay measures the ability of this compound to block the intracellular calcium mobilization that occurs upon MCP-1 binding to CCR2.

Objective: To determine the IC50 of this compound for the inhibition of MCP-1-induced calcium flux in CCR2-expressing cells.

Materials:

  • A cell line stably expressing human CCR2 (e.g., HEK293-CCR2) or primary human monocytes.

  • This compound.

  • Recombinant human MCP-1.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Loading: Incubate the CCR2-expressing cells with the calcium-sensitive fluorescent dye in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove any excess dye.

  • Compound Incubation: Add varying concentrations of this compound to the cells and incubate for a short period.

  • Signal Measurement:

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • Inject a solution of MCP-1 into the wells to stimulate the cells.

    • Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence upon MCP-1 stimulation is indicative of calcium flux. Calculate the percentage of inhibition of this signal at each concentration of this compound. Determine the IC50 value by plotting the inhibition against the log concentration of the compound.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR2 CCR2 G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Actin_polym Actin Polymerization Ca_release->Actin_polym Promotes PKC->Actin_polym Promotes Chemotaxis Chemotaxis (Monocyte Recruitment) Actin_polym->Chemotaxis

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Chemotaxis_Assay_Workflow cluster_chamber Chemotaxis Chamber cluster_upper Upper Chamber cluster_lower Lower Chamber Monocytes Monocytes + This compound Membrane Porous Membrane (5µm) Monocytes->Membrane Attempt to Migrate Migrated_Cells Migrated Monocytes Membrane->Migrated_Cells Successful Migration MCP1 MCP-1 (Chemoattractant) MCP1->Membrane Creates Gradient Quantification Quantify Migrated Cells (Fluorescence) Migrated_Cells->Quantification Logical_Relationship BMS_CCR2_22 This compound CCR2_Blockade CCR2 Blockade BMS_CCR2_22->CCR2_Blockade Leads to Inhibit_Signal Inhibition of Intracellular Signaling (e.g., Ca²⁺ flux) CCR2_Blockade->Inhibit_Signal Results in Inhibit_Migration Inhibition of Monocyte Migration CCR2_Blockade->Inhibit_Migration Results in Reduce_Recruitment Reduced Monocyte Recruitment to Inflamed Tissues Inhibit_Migration->Reduce_Recruitment Leads to Therapeutic_Effect Potential Therapeutic Effect in Inflammatory Diseases Reduce_Recruitment->Therapeutic_Effect Provides

References

BMS CCR2 22: A Technical Overview of its Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the migration of monocytes and macrophages to sites of inflammation.[1] Developed by Bristol-Myers Squibb, this small molecule has been instrumental in preclinical studies investigating the role of the CCR2-CCL2 signaling axis in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the selectivity profile of this compound, based on publicly available data. It includes a summary of its potency against its primary target, its selectivity against other receptors, and detailed methodologies for the key experiments cited.

Quantitative Selectivity Profile

The following tables summarize the known quantitative data for this compound's activity at CCR2 and its selectivity against other chemokine receptors.

Table 1: Potency of this compound against Human CCR2 [1]

Assay TypeParameterValue (nM)
Radioligand BindingIC505.1
Calcium FluxIC5018
Monocyte ChemotaxisIC501

Table 2: Selectivity of this compound against Other Chemokine Receptors

ReceptorAssay TypeCompound Concentration% InhibitionReference
CCR3Radioligand Binding10 µM37%[2]

Note: A comprehensive, publicly available selectivity panel screening this compound against a broad range of GPCRs has not been identified in the reviewed literature. The selectivity data is limited to the information presented above.

Experimental Protocols

The following are detailed descriptions of the likely experimental methodologies used to generate the potency and selectivity data for this compound, based on standard practices in the field and information from relevant publications.

Radioligand Binding Assay (CCR2 and CCR3)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Objective: To determine the IC50 value of this compound for the CCR2 and CCR3 receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing human CCR2 or CCR3.

  • Radioligand: [¹²⁵I]-CCL2 for CCR2 or another appropriate radiolabeled ligand for CCR3.

  • Test Compound: this compound.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂, CaCl₂) and a protein carrier (e.g., BSA).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Protocol:

  • Reaction Setup: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes CCR2/CCR3 Expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [¹²⁵I]-CCL2 Radioligand->Incubation Compound This compound (Serial Dilutions) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 Counting->Analysis

Radioligand Binding Assay Workflow
Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon receptor activation by its natural ligand.

Objective: To determine the functional antagonist potency (IC50) of this compound at the CCR2 receptor.

Materials:

  • Cells: A cell line stably expressing human CCR2 and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi).

  • Calcium-sensitive dye: A fluorescent dye that exhibits a change in fluorescence intensity upon binding to calcium (e.g., Fluo-4 AM, Fura-2 AM).

  • Agonist: Human CCL2.

  • Test Compound: this compound.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) with a calcium source.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

  • Cell Plating: Seed the CCR2-expressing cells into a microplate and allow them to adhere.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye. The dye will enter the cells and be cleaved to its active, calcium-sensitive form.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a defined period.

  • Agonist Stimulation and Measurement: Place the plate in a FLIPR instrument. The instrument will add a fixed concentration of CCL2 to all wells and simultaneously measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of this compound is calculated for each concentration, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Plating Plate CCR2-expressing cells DyeLoading Load with Calcium-sensitive dye Plating->DyeLoading CompoundAdd Add this compound (various conc.) DyeLoading->CompoundAdd AgonistAdd Stimulate with CCL2 CompoundAdd->AgonistAdd FluorescenceRead Measure Fluorescence (FLIPR) AgonistAdd->FluorescenceRead CalcInhibition Calculate % Inhibition FluorescenceRead->CalcInhibition DetIC50 Determine IC50 CalcInhibition->DetIC50

Calcium Flux Assay Workflow
Monocyte Chemotaxis Assay

This cell-based functional assay assesses the ability of a compound to block the directed migration of monocytes towards a chemoattractant.

Objective: To determine the functional antagonist potency (IC50) of this compound in a physiologically relevant cell migration model.

Materials:

  • Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1).

  • Chemoattractant: Human CCL2.

  • Test Compound: this compound.

  • Chemotaxis Chamber: A multi-well plate with a porous membrane insert (e.g., Boyden chamber, Transwell®).

  • Assay Medium: Cell culture medium, often with reduced serum.

  • Cell Viability/Quantification Reagent: A reagent to quantify the number of migrated cells (e.g., Calcein AM, CellTiter-Glo®).

  • Plate Reader: To measure fluorescence or luminescence.

Protocol:

  • Chamber Setup: Add assay medium containing CCL2 to the lower chamber of the chemotaxis plate.

  • Cell Preparation: Pre-incubate the monocytes with varying concentrations of this compound.

  • Cell Seeding: Place the pre-incubated monocytes in the upper chamber of the insert.

  • Incubation: Incubate the plate for a period sufficient to allow cell migration through the porous membrane (typically a few hours).

  • Cell Quantification: Remove the non-migrated cells from the top of the insert. Quantify the number of cells that have migrated to the lower chamber using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

G cluster_setup Chamber Setup cluster_cell_treatment Cell Treatment cluster_migration Migration cluster_quantification_analysis Quantification & Analysis LowerChamber Add CCL2 to Lower Chamber SeedCells Seed Monocytes in Upper Chamber LowerChamber->SeedCells PreIncubate Pre-incubate Monocytes with this compound PreIncubate->SeedCells Incubate Incubate to allow migration SeedCells->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Analyze Calculate IC50 Quantify->Analyze

Monocyte Chemotaxis Assay Workflow

Signaling Pathways

CCR2 Signaling Pathway

This compound acts as an antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). Upon binding of its cognate ligand, CCL2, CCR2 initiates a signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and cell activation. This compound blocks these downstream effects by preventing CCL2 from binding to and activating the receptor.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds & Activates BMS22 This compound BMS22->CCR2 Blocks Binding G_protein G Protein Activation CCR2->G_protein PLC PLC Activation G_protein->PLC Actin Actin Polymerization G_protein->Actin IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_flux Ca²⁺ Mobilization IP3_DAG->Ca_flux Chemotaxis Chemotaxis Actin->Chemotaxis

CCR2 Signaling and Point of Inhibition

Conclusion

References

An In-depth Technical Guide to BMS CCR2 22 for Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to support its application in immunology research and drug development.

Introduction to CCR2 and its Role in Immunology

The C-C chemokine receptor 2 (CCR2) is a G-protein coupled receptor predominantly expressed on the surface of monocytes, macrophages, and a subset of T lymphocytes. Its primary endogenous ligand is the monocyte chemoattractant protein-1 (MCP-1 or CCL2). The CCL2-CCR2 signaling axis is a critical pathway in the regulation of monocyte and macrophage trafficking from the bone marrow to sites of inflammation. This recruitment of immune cells is a key pathological feature in a wide array of chronic inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.

This compound is a high-affinity, small-molecule antagonist of CCR2, designed to block the interaction between CCR2 and its ligand CCL2. By inhibiting this binding, this compound effectively prevents the migration of monocytes and macrophages to inflammatory sites, thereby targeting an upstream event in the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the in vitro potency and physicochemical properties of this compound based on publicly available data.

Table 1: In Vitro Biological Activity of this compound [1][2][3]

Assay TypeParameterValue (nM)Cell Type/System
Radioligand Binding AssayIC505.1Human Peripheral Blood Mononuclear Cells (PBMCs)
Calcium Flux AssayIC5018Not Specified
Chemotaxis AssayIC501Human Peripheral Blood Mononuclear Cells (PBMCs)

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight593.66 g/mol
Molecular FormulaC28H34F3N5O4S
Purity≥98% (HPLC)
SolubilitySoluble to 100 mM in DMSO and 10 mM in ethanol
CAS Number445479-97-0

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, preventing the binding of its endogenous ligand, CCL2. This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and pro-inflammatory cytokine release.

The CCL2-CCR2 signaling pathway is multifaceted, involving several key downstream effectors. Upon ligand binding, CCR2, a G-protein coupled receptor, activates intracellular signaling cascades including the PI3K/Akt, JAK/STAT, and MAPK pathways. These pathways, in turn, regulate transcription factors that control genes involved in cell survival, proliferation, migration, and the production of inflammatory mediators.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_Protein G-Protein CCR2->G_Protein Activation BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Inhibition PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK Ca_Flux Ca²⁺ Flux PLC->Ca_Flux Akt Akt PI3K->Akt STAT STAT JAK->STAT MAPK MAPK Akt->MAPK Transcription_Factors Transcription Factors (e.g., NF-κB) STAT->Transcription_Factors MAPK->Transcription_Factors Cellular_Responses Cellular Responses (Chemotaxis, Cytokine Release) Transcription_Factors->Cellular_Responses

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on standard methodologies in the field.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or cell lines overexpressing CCR2

  • Radiolabeled CCL2 (e.g., ¹²⁵I-CCL2)

  • This compound

  • Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash Buffer (Binding Buffer without BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a suspension of cells or cell membranes expressing CCR2 in binding buffer.

  • In a 96-well plate, add a fixed concentration of radiolabeled CCL2.

  • Add serial dilutions of this compound to the wells. Include control wells with no antagonist (total binding) and wells with a high concentration of unlabeled CCL2 (non-specific binding).

  • Add the cell/membrane suspension to each well.

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression analysis.

Binding_Assay_Workflow A Prepare CCR2-expressing cells/membranes B Add radiolabeled CCL2 and this compound dilutions to 96-well plate A->B C Add cell/membrane suspension B->C D Incubate at RT (1-2 hours) C->D E Filter and wash to separate bound from free D->E F Measure radioactivity E->F G Calculate IC50 F->G

Caption: General workflow for a competitive radioligand binding assay.

Calcium Flux Assay

This functional assay measures the inhibition of CCL2-induced intracellular calcium mobilization by this compound.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytes or transfected cell lines)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • CCL2

  • This compound

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Protocol:

  • Culture CCR2-expressing cells to the appropriate density.

  • Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with a fixed concentration of CCL2 (typically EC80).

  • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Determine the inhibitory effect of this compound and calculate the IC50 value.

Calcium_Flux_Assay_Workflow A Load CCR2-expressing cells with calcium-sensitive dye B Wash to remove excess dye A->B C Pre-incubate with This compound B->C D Measure baseline fluorescence C->D E Stimulate with CCL2 D->E F Measure fluorescence change E->F G Calculate IC50 F->G Chemotaxis_Assay_Workflow A Pre-incubate monocytes with this compound C Add cell suspension to upper chamber A->C B Add CCL2 to lower chamber of Boyden apparatus D Incubate at 37°C (1-3 hours) C->D E Fix and stain migrated cells on membrane D->E F Count migrated cells E->F G Calculate IC50 F->G

References

The Role of BMS-CCR2-22 in Cancer Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), represent a critical signaling axis in the tumor microenvironment (TME). This pathway is instrumental in the recruitment of immunosuppressive myeloid cells, particularly tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which contribute to tumor progression, metastasis, and resistance to therapy. BMS-CCR2-22 is a potent and specific small molecule antagonist of CCR2. This document provides a comprehensive technical overview of BMS-CCR2-22, including its mechanism of action, in vitro activity, and the experimental protocols utilized to characterize its function in the context of cancer immunology. While specific in vivo anti-tumor efficacy data for BMS-CCR2-22 is not extensively available in the public domain, this guide discusses the expected immunological and anti-neoplastic effects based on the broader understanding of CCR2 inhibition in oncology.

Introduction: The CCL2-CCR2 Axis in Cancer Immunology

The CCL2-CCR2 signaling axis is a key driver of the immunosuppressive landscape within the TME.[1] Tumor cells and stromal cells secrete CCL2, which establishes a chemotactic gradient that recruits CCR2-expressing monocytes from the bone marrow and blood.[1] Upon entering the TME, these monocytes differentiate into TAMs and MDSCs. These cells exert potent immunosuppressive functions, including the suppression of T cell proliferation and activation, the promotion of angiogenesis, and the facilitation of tumor cell invasion and metastasis.[1]

High expression of CCL2 and infiltration of CCR2-expressing cells are often correlated with poor prognosis in various cancers. Therefore, therapeutic targeting of the CCL2-CCR2 axis with antagonists like BMS-CCR2-22 presents a promising strategy to reprogram the TME from an immunosuppressive to an immune-supportive state, potentially enhancing the efficacy of other immunotherapies such as checkpoint inhibitors.

BMS-CCR2-22: A Potent CCR2 Antagonist

BMS-CCR2-22 is a high-affinity, selective antagonist of the human CCR2 receptor. Its primary mechanism of action is to block the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling cascades that mediate cell migration and other pro-tumorigenic functions.

In Vitro Activity of BMS-CCR2-22

The potency of BMS-CCR2-22 has been characterized in several in vitro functional assays. The following table summarizes the key quantitative data.

Assay TypeDescriptionIC50 (nM)Reference
Receptor Binding Inhibition of radiolabeled CCL2 binding to human CCR2.5.1[2]
Calcium Flux Inhibition of CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.18[2]
Chemotaxis Inhibition of CCL2-induced migration of human monocytes.1
Ligand Internalization Inhibition of fluorescently labeled hMCP-1 (CCL2) internalization in human monocytes.~2

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are crucial for cell migration, survival, and differentiation. The diagram below illustrates the major downstream pathways activated by CCR2 signaling.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein Gαi/βγ CCR2->G_protein Activation JAK2 JAK2 CCR2->JAK2 PI3K PI3K G_protein->PI3K RAC RAC GTPase G_protein->RAC PKC PKC G_protein->PKC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation STAT STAT1/3/5 JAK2->STAT Transcription Gene Transcription STAT->Transcription Migration Migration/ Invasion RAC->Migration PKC->Migration Transcription->Proliferation Transcription->Migration Differentiation Differentiation Transcription->Differentiation BMS_CCR2_22 BMS-CCR2-22 BMS_CCR2_22->CCR2 Inhibition

Figure 1: Simplified CCR2 Signaling Pathway.
Experimental Workflow for In Vitro Evaluation of BMS-CCR2-22

The following diagram outlines a typical experimental workflow for the in vitro characterization of a CCR2 antagonist like BMS-CCR2-22.

in_vitro_workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Compound Synthesis (BMS-CCR2-22) binding_assay Receptor Binding Assay (Radioligand Displacement) start->binding_assay calcium_assay Calcium Flux Assay (FLIPR) start->calcium_assay chemotaxis_assay Chemotaxis Assay (Transwell) start->chemotaxis_assay ic50_binding Determine Binding IC50 binding_assay->ic50_binding ic50_calcium Determine Calcium Flux IC50 calcium_assay->ic50_calcium ic50_chemotaxis Determine Chemotaxis IC50 chemotaxis_assay->ic50_chemotaxis end End: Potency & Selectivity Profile ic50_binding->end ic50_calcium->end ic50_chemotaxis->end

Figure 2: In Vitro Evaluation Workflow.
Proposed Mechanism of Action in the Tumor Microenvironment

The therapeutic rationale for using BMS-CCR2-22 in cancer immunology is based on its ability to remodel the TME. The diagram below illustrates the proposed mechanism.

TME_Mechanism cluster_tumor Tumor Microenvironment (Untreated) cluster_treated Tumor Microenvironment (Treated) Tumor_Cells Tumor Cells CCL2_source CCL2 Secretion Tumor_Cells->CCL2_source Monocytes CCR2+ Monocytes (in blood vessel) CCL2_source->Monocytes Recruitment TAM_MDSC TAMs & MDSCs (Immunosuppressive) Monocytes->TAM_MDSC Differentiation T_cell_suppression T-Cell Suppression TAM_MDSC->T_cell_suppression Tumor_Growth Tumor Growth & Metastasis T_cell_suppression->Tumor_Growth BMS_CCR2_22 BMS-CCR2-22 BMS_CCR2_22->Monocytes Blocks Recruitment Reduced_TAM_MDSC Reduced TAMs & MDSCs BMS_CCR2_22->Reduced_TAM_MDSC T_cell_activation Enhanced T-Cell Activity Reduced_TAM_MDSC->T_cell_activation Reduced_Tumor_Growth Reduced Tumor Growth & Metastasis T_cell_activation->Reduced_Tumor_Growth

Figure 3: Proposed Mechanism in the TME.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize CCR2 antagonists like BMS-CCR2-22.

In Vitro Assays

This assay measures the ability of a compound to inhibit CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.

  • Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Recombinant human CCL2 (MCP-1).

    • BMS-CCR2-22.

    • Positive control (e.g., Ionomycin).

  • Protocol:

    • Cell Preparation: Culture cells to the appropriate density. On the day of the assay, harvest and wash the cells with assay buffer.

    • Dye Loading: Resuspend cells in assay buffer containing the calcium-sensitive dye and Pluronic F-127. Incubate at 37°C for 30-60 minutes in the dark.

    • Washing: Wash the cells twice with assay buffer to remove extracellular dye.

    • Plating: Resuspend the cells in assay buffer and plate into a 96- or 384-well black, clear-bottom plate.

    • Compound Addition: Add serial dilutions of BMS-CCR2-22 to the wells and incubate for 15-30 minutes at room temperature.

    • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading for 10-20 seconds.

    • Agonist Addition: Add a pre-determined concentration of CCL2 (typically EC80) to all wells simultaneously.

    • Kinetic Reading: Continue to record the fluorescence signal for 2-5 minutes to capture the calcium flux.

    • Data Analysis: The change in fluorescence intensity over time is measured. The IC50 value is calculated by plotting the inhibition of the CCL2-induced calcium response against the concentration of BMS-CCR2-22.

This assay assesses the ability of a compound to block the migration of CCR2-expressing cells towards a CCL2 gradient.

  • Cell Type: Primary human monocytes or a CCR2-expressing cell line.

  • Apparatus: Transwell inserts (e.g., 5 µm pore size for monocytes) in a 24- or 96-well plate.

  • Reagents:

    • Chemotaxis buffer (e.g., RPMI with 0.5% BSA).

    • Recombinant human CCL2.

    • BMS-CCR2-22.

    • Cell viability/counting reagent (e.g., Calcein AM or CellTiter-Glo).

  • Protocol:

    • Cell Preparation: Isolate or culture cells and resuspend them in chemotaxis buffer.

    • Compound Incubation: Pre-incubate the cells with various concentrations of BMS-CCR2-22 for 30 minutes at 37°C.

    • Assay Setup:

      • Add chemotaxis buffer containing CCL2 to the lower chamber of the Transwell plate.

      • Add the pre-incubated cell suspension to the upper chamber (the Transwell insert).

    • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.

    • Cell Quantification:

      • Remove the upper chamber.

      • Quantify the number of migrated cells in the lower chamber using a fluorescent dye and a plate reader, or by manual counting with a microscope.

    • Data Analysis: The percentage of inhibition of migration is calculated for each concentration of BMS-CCR2-22, and the IC50 value is determined.

In Vivo and Ex Vivo Assays

This model is used to evaluate the anti-tumor efficacy and immunological effects of BMS-CCR2-22 in an immunocompetent host.

  • Animal Model: C57BL/6 or BALB/c mice.

  • Tumor Cell Line: A syngeneic tumor cell line that secretes CCL2 (e.g., MC38 colon adenocarcinoma, 4T1 breast carcinoma).

  • Treatment:

    • Vehicle control.

    • BMS-CCR2-22 (dosed orally or via intraperitoneal injection).

    • Optional: Combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).

  • Protocol:

    • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

    • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

    • Treatment Initiation: When tumors reach a pre-determined size (e.g., 100 mm³), randomize mice into treatment groups and begin dosing.

    • Efficacy Readouts:

      • Continue to monitor tumor growth. The primary endpoint is often tumor growth inhibition (TGI).

      • Monitor animal survival.

    • Pharmacodynamic Readouts: At the end of the study (or at interim time points), tumors and spleens are harvested for ex vivo analysis.

This protocol is for the characterization and quantification of immune cell populations within the TME.

  • Sample: Freshly harvested tumors.

  • Reagents:

    • Tumor digestion buffer (e.g., RPMI with collagenase D and DNase I).

    • Red blood cell lysis buffer (ACK buffer).

    • FACS buffer (e.g., PBS with 2% FBS).

    • Fc block (anti-CD16/CD32).

    • Fluorescently conjugated antibodies against immune cell surface and intracellular markers (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C, CD3, CD4, CD8, FoxP3).

    • Viability dye.

  • Protocol:

    • Tumor Digestion: Mince the tumor tissue and incubate in digestion buffer at 37°C with agitation to create a single-cell suspension.

    • Cell Filtration and Lysis: Filter the cell suspension through a 70 µm cell strainer. Lyse red blood cells using ACK buffer.

    • Cell Counting and Staining:

      • Count viable cells.

      • Stain with a viability dye.

      • Block Fc receptors with Fc block.

      • Incubate with a cocktail of surface marker antibodies.

      • For intracellular markers (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibody.

    • Data Acquisition: Acquire data on a multi-color flow cytometer.

    • Data Analysis: Use flow cytometry analysis software to gate on specific immune cell populations and quantify their abundance and phenotype.

IHC is used to visualize and quantify the infiltration of TAMs within the tumor tissue architecture.

  • Sample: Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

  • Reagents:

    • Primary antibodies against macrophage markers (e.g., CD68 for pan-macrophages, CD163 for M2-like macrophages).

    • Secondary antibody conjugated to an enzyme (e.g., HRP).

    • Chromogen substrate (e.g., DAB).

    • Hematoxylin counterstain.

  • Protocol:

    • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

    • Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate buffer).

    • Blocking: Block endogenous peroxidase activity and non-specific protein binding.

    • Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

    • Secondary Antibody and Detection: Incubate with the secondary antibody, followed by the chromogen substrate to develop the color.

    • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

    • Image Analysis: Acquire images using a microscope and quantify the number of positive cells in different tumor regions (e.g., tumor core vs. invasive margin).

Conclusion and Future Directions

BMS-CCR2-22 is a potent and selective antagonist of CCR2 with demonstrated in vitro activity. The inhibition of the CCL2-CCR2 axis holds significant therapeutic promise in oncology by virtue of its potential to remodel the immunosuppressive tumor microenvironment. By blocking the recruitment of TAMs and MDSCs, CCR2 antagonists can potentially unleash anti-tumor T cell responses and enhance the efficacy of immune checkpoint inhibitors and other cancer therapies.

Future research should focus on obtaining and publishing comprehensive in vivo preclinical data for BMS-CCR2-22, including its effects on tumor growth, survival, and detailed characterization of the TME in various cancer models. Furthermore, studies exploring the optimal combination strategies, including sequencing and dosing with other immunotherapies, will be crucial for the clinical translation of CCR2 antagonists in cancer treatment. The development of predictive biomarkers to identify patients most likely to respond to CCR2-targeted therapies will also be a critical area of investigation.

References

An In-depth Technical Guide on BMS CCR2/CCR5 Antagonism and Macrophage Polarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Bristol-Myers Squibb's C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) antagonists, with a focus on their impact on macrophage polarization. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes critical signaling pathways and workflows.

Introduction: The CCR2/CCR5 Axis in Macrophage Biology

Macrophages, highly plastic cells of the innate immune system, play a pivotal role in inflammation, tissue repair, and tumorigenesis. Their functional phenotype is broadly categorized into two main states: the classically activated (M1) pro-inflammatory macrophages and the alternatively activated (M2) anti-inflammatory or pro-tumoral macrophages. The balance between these polarization states is critical in disease pathogenesis.

The C-C chemokine ligand 2 (CCL2)-CCR2 and C-C chemokine ligand 5 (CCL5)-CCR5 signaling axes are central to the recruitment of monocytes—macrophage precursors—from the bone marrow to sites of inflammation and tumors.[1] Beyond recruitment, this signaling pathway is instrumental in shaping the tumor microenvironment by influencing the polarization of tumor-associated macrophages (TAMs).[2][3] Dysregulation of this axis often leads to the accumulation of immunosuppressive M2-like TAMs, which promote tumor growth, angiogenesis, and metastasis.[2]

Bristol-Myers Squibb has developed potent antagonists for these receptors, including the high-affinity CCR2 antagonist BMS CCR2 22 and the dual CCR2/CCR5 antagonist BMS-813160, which is currently under clinical investigation.[2] These antagonists block the signaling cascade initiated by CCL2 and CCL5, thereby inhibiting the migration of monocytes and macrophages and modulating their polarization state, representing a promising strategy for therapeutic intervention in various diseases, including cancer and inflammatory conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS CCR2 antagonists, providing insights into their potency and effects on macrophage-related processes.

Table 1: In Vitro Potency of BMS CCR2 Antagonists

CompoundTargetAssayIC50Reference
This compoundCCR2Binding Affinity5.1 nM
This compoundCCR2Chemotaxis1 nM
This compoundCCR2Calcium Flux18 nM
BMS-813160CCR2/CCR5Binding (CCR2)-
BMS-813160CCR2/CCR5Binding (CCR5)-

Table 2: Clinical and Preclinical Dosing of BMS-813160

Study TypeModelDosageOutcomeReference
Phase I Clinical TrialLocally Advanced Pancreatic Cancer150mg and 300mg PO BIDRecommended Phase 2 Dose: 300mg PO BID
PreclinicalThioglycollate-induced Peritonitis (human-CCR2 knock-in mouse)10, 50, and 160 mg/kg PO BIDDose-dependent reduction of inflammatory monocyte and macrophage infiltration

Table 3: Effect of CCR2 Inhibition on Macrophage Polarization Markers

TreatmentMacrophage TypeMarkerFold ChangeReference
58C-scFv (CCR2 antagonist)Murine MacrophagesiNOS/Arg-1 (M1/M2 ratio)1.0 x 10^4
58C-scFv (CCR2 antagonist)Murine MacrophagesiNOS/Mgl2 (M1/M2 ratio)5.1 x 10^4
58C-scFv (CCR2 antagonist)Murine MacrophagesIL-6/Arg-1 (M1/M2 ratio)3.4 x 10^5
58C-scFv (CCR2 antagonist)Murine MacrophagesIL-6/Mgl2 (M1/M2 ratio)1.7 x 10^6

Signaling Pathways and Experimental Workflows

Visual representations of the core biological processes and experimental procedures are provided below to facilitate a deeper understanding.

CCL2/CCR2 Signaling Pathway in Macrophage Polarization

The binding of CCL2 to its receptor CCR2 on monocytes and macrophages triggers a cascade of intracellular signaling events that influence their migration, differentiation, and polarization.

CCL2_CCR2_Signaling CCL2/CCR2 Signaling Cascade and Macrophage Polarization CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein Coupling CCR2->G_protein Activates PI3K PI3K G_protein->PI3K JAK2 JAK2 G_protein->JAK2 MAPK MAPK G_protein->MAPK Akt Akt PI3K->Akt Migration Monocyte/Macrophage Migration Akt->Migration M2_Polarization M2 Polarization (Anti-inflammatory/Pro-tumoral) Akt->M2_Polarization STAT3 STAT3 JAK2->STAT3 STAT3->Migration STAT3->M2_Polarization MAPK->Migration BMS_Antagonist BMS CCR2/CCR5 Antagonist BMS_Antagonist->CCR2 Blocks BMS_Antagonist->M2_Polarization Inhibits M1_Polarization M1 Polarization (Pro-inflammatory) BMS_Antagonist->M1_Polarization Promotes

Caption: CCL2/CCR2 signaling pathway leading to macrophage migration and M2 polarization, and its inhibition by BMS antagonists.

Experimental Workflow for Assessing BMS Antagonist Effects on Macrophage Polarization

A typical experimental workflow to investigate the impact of a BMS CCR2 antagonist on macrophage polarization involves several key steps, from cell isolation to functional analysis.

Experimental_Workflow Workflow for Evaluating BMS Antagonist on Macrophage Polarization start Start isolate_monocytes 1. Isolate Monocytes (e.g., from bone marrow or PBMCs) start->isolate_monocytes differentiate 2. Differentiate to M0 Macrophages (with M-CSF) isolate_monocytes->differentiate polarize 3. Polarize Macrophages differentiate->polarize control Control (Untreated) polarize->control m1 M1 Polarization (LPS + IFN-γ) polarize->m1 m2 M2 Polarization (IL-4) polarize->m2 bms_treatment M2 Polarization + BMS Antagonist polarize->bms_treatment analysis 4. Analyze Polarization Markers control->analysis m1->analysis m2->analysis bms_treatment->analysis qpcr qPCR (iNOS, Arg-1, IL-6, etc.) analysis->qpcr flow Flow Cytometry (CD86, CD206, etc.) analysis->flow elisa ELISA (TNF-α, IL-10, etc.) analysis->elisa end End qpcr->end flow->end elisa->end

References

The Role of BMS CCR2 Antagonists in Preclinical Neuroinflammation Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including traumatic brain injury (TBI), multiple sclerosis (MS), ischemic stroke, and Alzheimer's disease (AD). A key mediator of this process is the C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). The CCL2/CCR2 signaling axis is instrumental in recruiting peripheral monocytes and macrophages to sites of inflammation in the CNS, where they can contribute to both tissue damage and repair. Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy to modulate neuroinflammation and its detrimental effects.

This technical guide focuses on the preclinical evaluation of two notable CCR2 antagonists from Bristol-Myers Squibb: BMS CCR2 22 and its clinical candidate derivative, BMS-741672 (also known as CCX872). We will delve into their mechanism of action, present available quantitative data from various in vitro and in vivo models, detail relevant experimental protocols, and visualize the key pathways and workflows.

Core Compounds

This compound is a potent and specific CCR2 antagonist identified through discovery chemistry efforts. It serves as a valuable research tool for investigating the role of CCR2 in disease models.

BMS-741672 (CCX872) is an orally bioavailable CCR2 antagonist that has been advanced into clinical development. Its favorable pharmacokinetic and pharmacodynamic properties make it a significant compound for translational research in neuroinflammatory and other inflammatory conditions.

Data Presentation

The following tables summarize the available quantitative data for this compound and BMS-741672, providing a comparative overview of their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency of BMS CCR2 Antagonists

CompoundAssayTargetSpeciesIC50 (nM)Reference
This compound Binding AffinityCCR2Human5.1[1][2][1][2]
Calcium FluxCCR2Human18[1]
ChemotaxisCCR2Human1
BMS-741672 (CCX872) ChemotaxisCCR2Human0.67

Table 2: Pharmacokinetic Properties of BMS-741672 (CCX872)

SpeciesRoute of AdministrationBioavailability (%)Half-life (t1/2) (hours)Reference
RatOral515.1 (IV)
Cynomolgus MonkeyOral463.2 (IV)

Table 3: In Vivo Efficacy of BMS-741672 (CCX872) in a Traumatic Brain Injury (TBI) Model

Animal ModelCompoundDosingKey FindingsReference
hCCR2 Knock-in MiceBMS-741672 (CCX872)30 mg/kg and 100 mg/kg, initiated 2 hours post-TBI- Reduced macrophage infiltration into the brain- Improved cognitive memory (Morris water maze)- Reduced expression of interferon-responsive gene, Irf7

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

CCR2 Signaling Pathway in Neuroinflammation

CCR2_Signaling_Pathway cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein Activation CCR2->G_Protein Activates PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Flux Calcium Flux IP3_DAG->Ca_Flux PKC PKC Activation IP3_DAG->PKC Actin_Poly Actin Polymerization Ca_Flux->Actin_Poly Inflammatory_Genes Inflammatory Gene Expression PKC->Inflammatory_Genes Chemotaxis Chemotaxis & Migration Actin_Poly->Chemotaxis BMS_CCR2_22 This compound / BMS-741672 BMS_CCR2_22->CCR2 Blocks

Caption: CCR2 signaling cascade in neuroinflammation.

Experimental Workflow for TBI Model with BMS-741672

TBI_Workflow Start Start: hCCR2 Knock-in Mice TBI Traumatic Brain Injury (Controlled Cortical Impact) Start->TBI Treatment Treatment Initiation (2h post-TBI) - Vehicle - BMS-741672 (30 mg/kg) - BMS-741672 (100 mg/kg) TBI->Treatment Short_Term Short-term Readouts (1-4 days) Treatment->Short_Term Long_Term Long-term Readouts (4 weeks) Treatment->Long_Term Flow Flow Cytometry: Macrophage Infiltration Short_Term->Flow Gene Gene Expression Analysis: Irf7 Levels Short_Term->Gene MWM Morris Water Maze: Cognitive Function Long_Term->MWM End End of Study Flow->End Gene->End MWM->End

Caption: Experimental workflow for evaluating BMS-741672 in a TBI model.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies relevant to the study of BMS CCR2 antagonists in neuroinflammation models.

In Vitro Assays
  • CCR2 Binding Assay:

    • Objective: To determine the binding affinity (IC50) of the antagonist to the CCR2 receptor.

    • General Protocol:

      • Human peripheral blood mononuclear cells (PBMCs) or a cell line overexpressing human CCR2 (e.g., THP-1 cells) are used as the source of the receptor.

      • A radiolabeled or fluorescently tagged CCL2 ligand (e.g., 125I-CCL2) is incubated with the cells in the presence of varying concentrations of the test compound (this compound or BMS-741672).

      • Non-specific binding is determined in the presence of a high concentration of unlabeled CCL2.

      • After incubation, cells are washed to remove unbound ligand, and the amount of bound labeled ligand is quantified using a scintillation counter or fluorescence reader.

      • The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand.

  • Calcium Flux Assay:

    • Objective: To measure the functional antagonism of CCR2 signaling by assessing the inhibition of CCL2-induced intracellular calcium mobilization.

    • General Protocol:

      • CCR2-expressing cells (e.g., THP-1) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Cells are pre-incubated with various concentrations of the antagonist.

      • CCL2 is added to stimulate the cells, and the change in intracellular calcium concentration is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

      • The EC50 of CCL2-induced calcium flux is determined, and the IC50 of the antagonist is calculated as the concentration that inhibits 50% of the maximal CCL2 response.

  • Chemotaxis Assay:

    • Objective: To assess the ability of the antagonist to block the migration of CCR2-expressing cells towards a CCL2 gradient.

    • General Protocol:

      • A chemotaxis chamber (e.g., Boyden chamber or a multi-well plate with a porous membrane) is used.

      • The lower chamber contains a solution with CCL2 as the chemoattractant.

      • CCR2-expressing cells (e.g., human monocytes or THP-1 cells) are pre-incubated with different concentrations of the antagonist and then placed in the upper chamber.

      • The cells are allowed to migrate through the membrane towards the CCL2 gradient for a defined period.

      • The number of migrated cells in the lower chamber is quantified by cell counting, fluorescent labeling, or a colorimetric assay.

      • The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the cell migration induced by CCL2.

In Vivo Neuroinflammation Models
  • Traumatic Brain Injury (TBI) Model (Controlled Cortical Impact):

    • Objective: To evaluate the effect of CCR2 antagonism on post-traumatic neuroinflammation, neuronal damage, and cognitive deficits.

    • Animal Model: Humanized CCR2 knock-in mice are used to ensure the relevance of the antagonist's activity to the human receptor.

    • Surgical Procedure:

      • Mice are anesthetized, and a craniotomy is performed over the desired cortical region.

      • A controlled cortical impact device is used to deliver a standardized mechanical injury to the exposed dura.

    • Drug Administration: BMS-741672 (CCX872) is administered orally at specified doses (e.g., 30 mg/kg and 100 mg/kg) starting at a defined time point post-injury (e.g., 2 hours).

    • Outcome Measures:

      • Cell Infiltration: At various time points post-injury, brains are harvested, and the infiltrating immune cell populations (specifically macrophages and microglia) are quantified using flow cytometry with cell-specific markers (e.g., CD45, CD11b, Ly6C).

      • Gene Expression: Brain tissue from the injury site is analyzed by quantitative PCR (qPCR) to measure the expression of inflammatory genes (e.g., Irf7).

      • Cognitive Function: Behavioral tests, such as the Morris water maze, are conducted at later time points (e.g., 4 weeks) to assess learning and memory deficits.

  • Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis:

    • Objective: To investigate the potential of CCR2 antagonism to ameliorate the clinical and pathological features of MS. While specific studies with this compound or BMS-741672 in EAE are not publicly detailed, a patent from Bristol-Myers Squibb for a related compound (BMS-753426) indicates activity in a multiple sclerosis model in hCCR2 knock-in mice.

    • General Protocol for EAE Induction:

      • Mice (e.g., C57BL/6 or hCCR2 knock-in) are immunized with an emulsion of a myelin-derived peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).

      • Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.

    • Potential Drug Administration: The CCR2 antagonist would be administered orally daily, starting either at the time of immunization (prophylactic) or upon the onset of clinical signs (therapeutic).

    • Outcome Measures:

      • Clinical Scoring: Animals are monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and scored on a standardized scale.

      • Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis to assess immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).

      • Flow Cytometry: Immune cells can be isolated from the CNS and spleen to phenotype and quantify different cell populations (e.g., T cells, macrophages).

  • Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO):

    • Objective: To determine if CCR2 antagonism can reduce infarct volume and improve neurological outcomes following cerebral ischemia.

    • General Protocol for MCAO:

      • Rodents are anesthetized, and the middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery.

      • The occlusion can be transient (filament is withdrawn after a specific time) or permanent.

    • Potential Drug Administration: The CCR2 antagonist would likely be administered shortly before, during, or after the ischemic event.

    • Outcome Measures:

      • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

      • Neurological Deficit Scoring: Animals are assessed for neurological deficits using a standardized scoring system.

      • Behavioral Tests: Tests for motor function and coordination (e.g., rotarod, grip strength) can be performed.

  • Alzheimer's Disease (AD) Models:

    • Objective: To explore the impact of CCR2 inhibition on amyloid-beta (Aβ) plaque-associated neuroinflammation and cognitive decline.

    • Animal Models: Transgenic mouse models that develop key features of AD pathology are used (e.g., APP/PS1, 5xFAD).

    • Potential Drug Administration: The CCR2 antagonist would be administered chronically over several months.

    • Outcome Measures:

      • Aβ Plaque Load: Brain tissue is analyzed by immunohistochemistry or ELISA to quantify Aβ plaque burden.

      • Microgliosis and Astrogliosis: Histological analysis is used to assess the activation and morphology of microglia (e.g., Iba1 staining) and astrocytes (e.g., GFAP staining) around plaques.

      • Cognitive Function: Behavioral tests relevant to AD-like cognitive deficits (e.g., Morris water maze, Y-maze) are conducted.

Conclusion

The preclinical data available for this compound and BMS-741672 (CCX872) strongly support the hypothesis that CCR2 antagonism is a viable strategy for mitigating neuroinflammation. The potent in vitro activity of these compounds, coupled with the in vivo efficacy of BMS-741672 in a TBI model, provides a solid foundation for their further investigation in a range of neuroinflammatory disorders. While detailed public data on the use of these specific compounds in EAE, ischemic stroke, and AD models are limited, the established role of the CCL2/CCR2 axis in these conditions suggests that they are highly relevant areas for future research. The experimental protocols outlined in this guide provide a framework for conducting such studies and further elucidating the therapeutic potential of CCR2 antagonism in neurological diseases.

References

The Core of Inflammation Modulation: A Technical Guide to the CCR2 Antagonist BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth review of the scientific literature surrounding BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and development efforts in inflammation, immunology, and related therapeutic areas.

Introduction to CCR2 and its Antagonist this compound

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis that governs the migration of monocytes and other immune cells to sites of inflammation.[1][2] Dysregulation of the CCL2/CCR2 pathway is implicated in a wide range of inflammatory and fibrotic diseases, making it a compelling target for therapeutic intervention.[1][2]

This compound, with the chemical name 2-[(Isopropylaminocarbonyl)amino]-N-[2-[[cis-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide and CAS number 445479-97-0, is a high-affinity antagonist of CCR2.[3] It has been instrumental as a research tool to probe the function of the CCR2 pathway in various disease models.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy parameters of this compound as reported in the scientific literature.

ParameterIC50 (nM)Assay TypeCell/System UsedReference(s)
Binding Affinity 5.1Radioligand Binding AssayPeripheral Blood Mononuclear Cells (PBMCs)
Functional Antagonism
- Chemotaxis1Chemotaxis AssayPBMCs
- Calcium Flux18Calcium Flux AssayNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core principles of key experiments used to characterize this compound.

CCR2 Binding Assay

Objective: To determine the binding affinity of this compound to the CCR2 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells endogenously expressing or engineered to overexpress the human CCR2 receptor, such as peripheral blood mononuclear cells (PBMCs).

  • Competitive Binding: A constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. Unbound ligands are then removed by washing.

  • Detection: The amount of radioactivity remaining bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound). The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then calculated.

Monocyte Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

General Protocol:

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

  • Assay Setup: A Boyden chamber or a similar transwell system is used. The lower chamber contains a chemoattractant solution with CCL2, while the upper chamber contains the isolated monocytes pre-incubated with varying concentrations of this compound.

  • Incubation: The chamber is incubated for a period that allows for monocyte migration through the porous membrane separating the two chambers.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting under a microscope or by using a fluorescent dye.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the IC50 value is determined.

Calcium Flux Assay

Objective: To measure the ability of this compound to block CCL2-induced intracellular calcium mobilization.

General Protocol:

  • Cell Loading: Cells expressing CCR2 are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometric imaging plate reader or a flow cytometer.

  • Compound Addition: this compound at various concentrations is added to the cells and incubated.

  • Stimulation: The cells are then stimulated with a specific concentration of CCL2.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in the fluorescence intensity of the dye.

  • Data Analysis: The inhibition of the CCL2-induced calcium flux by this compound is calculated, and the IC50 value is determined.

Signaling Pathways and Visualizations

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and survival. The primary downstream pathways activated by CCR2 signaling include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway.

CCR2 Signaling Pathway

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_protein Gαi/Gβγ CCR2->G_protein Activation JAK JAK CCR2->JAK Recruitment PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription Gene Transcription PKC->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT STAT JAK->STAT Phosphorylation STAT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified CCR2 signaling cascade.

Experimental Workflow for CCR2 Antagonist Screening

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: CCR2 Binding Assay start->primary_screen hits Identified Hits primary_screen->hits secondary_screen Secondary Screen: Functional Assays (Chemotaxis, Calcium Flux) hits->secondary_screen Potent Binders active_compounds Active Compounds secondary_screen->active_compounds in_vivo In Vivo Models of Inflammation/Disease active_compounds->in_vivo Functionally Active lead_candidate Lead Candidate Selection in_vivo->lead_candidate

Caption: Workflow for CCR2 antagonist screening.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the CCL2/CCR2 signaling axis in health and disease. Its high affinity and potent functional antagonism make it an excellent probe for in vitro and in vivo studies. The detailed experimental protocols and understanding of the downstream signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of CCR2 antagonism. As our understanding of the complexities of inflammatory and fibrotic diseases grows, the continued study of molecules like this compound will be invaluable in the development of novel and effective therapies.

References

Methodological & Application

Preparing a Stock Solution of BMS CCR2 22: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various research applications.

This compound is a valuable tool for studying the role of the CCR2 signaling pathway in various physiological and pathological processes, including inflammation, immunology, and oncology.[1][2] Proper preparation and storage of the stock solution are critical for maintaining its biological activity and ensuring the reliability of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound, essential for accurate stock solution preparation.

PropertyValueSource(s)
Molecular Weight 593.66 g/mol [3][4]
Formula C28H34F3N5O4S[3]
CAS Number 445479-97-0
Purity ≥98%
Solubility in DMSO Up to 100 mM
Solubility in Ethanol Up to 10 mM
Appearance Solid

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes (or other light-protecting tubes)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure
  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula to calculate the mass of this compound required for your desired volume:

    Mass (mg) = 10 mM * Volume (mL) * 593.66 g/mol * (1 mg / 1000 µg) * (1 g / 1000 mg) = 5.9366 * Volume (mL)

    For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.94 mg of this compound.

  • Weigh the Compound: Carefully weigh the calculated amount of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage Recommendations
  • Solid Compound: Store the this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years.

  • Stock Solution: Store the aliquoted stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage A Equilibrate Reagents B Calculate Mass A->B C Weigh Compound B->C D Add DMSO C->D E Vortex to Dissolve D->E F Aliquot Solution E->F G Label Vials F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Overview

This compound functions as an antagonist to the CCR2 receptor. The binding of its natural ligand, CCL2 (also known as MCP-1), to CCR2 initiates a signaling cascade that is crucial for the recruitment of monocytes and macrophages to sites of inflammation. By blocking this interaction, this compound can inhibit these downstream inflammatory responses.

G cluster_pathway CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates BMS This compound BMS->CCR2 Blocks Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK activation) G_protein->Downstream Inflammation Inflammatory Response (Monocyte/Macrophage Recruitment) Downstream->Inflammation

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: BMS CCR2 22 Solubility and Use in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the C-C chemokine receptor 2 (CCR2) antagonist, BMS CCR2 22, in dimethyl sulfoxide (DMSO) and ethanol. Furthermore, this document outlines comprehensive protocols for the preparation of stock solutions and their application in common in vitro functional assays, namely chemotaxis and calcium flux assays.

Chemical Properties and Solubility

This compound is a potent and selective antagonist of CCR2, a key receptor in the inflammatory cascade.[1][2][3] Accurate solubility data is critical for the design and reproducibility of in vitro and in vivo experiments.

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueSource
Molecular Weight 593.66 g/mol [3][4]
Formula C₂₈H₃₄F₃N₅O₄S
CAS Number 445479-97-0
Solubility in DMSO Up to 100 mM
(59.37 mg/mL)
Solubility in Ethanol Up to 10 mM
(5.94 mg/mL)

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 100% Ethanol

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol for 100 mM DMSO Stock Solution:

  • Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 59.37 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for 10 mM Ethanol Stock Solution:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.94 mg.

  • Dissolution: Add the corresponding volume of 100% ethanol. For the example above, add 1 mL of ethanol.

  • Mixing: Vortex the solution vigorously until the compound is fully dissolved.

  • Storage: Store the ethanol stock solution in aliquots at -20°C.

Note: For cell-based assays, it is crucial to ensure that the final concentration of the solvent (DMSO or ethanol) in the cell culture medium is non-toxic to the cells, typically below 0.5%.

In Vitro Chemotaxis Assay

This protocol describes a Boyden chamber assay to evaluate the inhibitory effect of this compound on the migration of CCR2-expressing cells towards a chemoattractant, such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).

Materials:

  • CCR2-expressing cells (e.g., human monocytes, THP-1 cells)

  • Chemotaxis chamber (e.g., Boyden chamber) with appropriate pore size polycarbonate membranes

  • Recombinant human MCP-1/CCL2

  • This compound stock solution (in DMSO or ethanol)

  • Cell culture medium (e.g., RPMI 1640 with 1% FBS)

  • Cell staining and imaging equipment

Protocol:

  • Cell Preparation: Culture CCR2-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in chemotaxis medium from the stock solution. The final concentrations should bracket the expected IC₅₀ value. Also, prepare a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest compound concentration).

  • Incubation with Inhibitor: Incubate the cell suspension with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant (e.g., 10 ng/mL MCP-1/CCL2) to the lower wells of the Boyden chamber.

    • Add chemotaxis medium without the chemoattractant to some wells as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-incubated cell suspension (cells + inhibitor/vehicle) to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (typically 1-4 hours).

  • Analysis:

    • After incubation, remove the membrane.

    • Wipe the cells from the upper side of the membrane.

    • Fix and stain the cells that have migrated to the lower side of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Interpretation: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

Calcium Flux Assay

This protocol outlines a method to measure the inhibition of MCP-1/CCL2-induced intracellular calcium mobilization by this compound in CCR2-expressing cells.

Materials:

  • CCR2-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Recombinant human MCP-1/CCL2

  • This compound stock solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Preparation: Seed CCR2-expressing cells into a black, clear-bottom 96-well plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: Add the desired concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature in the dark.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to inject the MCP-1/CCL2 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well while simultaneously recording the fluorescence signal over time (typically for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the MCP-1/CCL2-induced calcium flux by this compound at each concentration.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαi Protein CCR2->G_Protein Activates BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Antagonizes PLC PLC G_Protein->PLC Activates PI3K PI3K/Akt Pathway G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Release IP3->Ca_ER Induces PKC PKC DAG->PKC Activates Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Survival) Ca_ER->Cellular_Responses MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Cellular_Responses PI3K->Cellular_Responses

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 100 mM in DMSO) Pre_incubation Pre-incubate Cells with This compound or Vehicle Stock_Solution->Pre_incubation Cell_Culture Culture CCR2-expressing Cells Cell_Culture->Pre_incubation Stimulation Stimulate with CCR2 Ligand (e.g., MCP-1/CCL2) Pre_incubation->Stimulation Measurement Measure Cellular Response (e.g., Migration or Ca²⁺ Flux) Stimulation->Measurement Data_Collection Collect and Quantify Data Measurement->Data_Collection IC50 Calculate IC₅₀ Value Data_Collection->IC50

Caption: General Experimental Workflow for a CCR2 Antagonist.

References

Application Notes and Protocols for Chemotaxis Assay Using BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine Receptor 2 (CCR2) is a key G-protein coupled receptor involved in mediating the migration of monocytes and macrophages to sites of inflammation. Its primary ligand is Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2). The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis. BMS CCR2 22 is a potent and selective antagonist of CCR2, effectively inhibiting the chemotactic response of CCR2-expressing cells towards CCL2.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in a chemotaxis assay to study its inhibitory effects on CCR2-mediated cell migration.

This compound: A Potent CCR2 Antagonist

This compound is a high-affinity antagonist for the CCR2 receptor. It demonstrates potent functional antagonism in both calcium flux and chemotaxis assays. Its selectivity for CCR2 over other chemokine receptors, such as CCR3, makes it a valuable tool for specifically investigating the role of the CCL2/CCR2 pathway in cell migration.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound, providing a reference for its potency and activity.

ParameterIC50 ValueCell Type/Assay ConditionReference
Binding Affinity 5.1 nMRadioligand binding assay using peripheral blood mononuclear cells (PBMCs)
Chemotaxis Inhibition 1 nMInhibition of CCL2-induced chemotaxis in PBMCs
Calcium Flux Inhibition 18 nMAntagonism of calcium flux

Signaling Pathway

The CCL2/CCR2 signaling cascade initiates upon the binding of CCL2 to the CCR2 receptor, a classic G-protein coupled receptor. This interaction triggers a conformational change in the receptor, leading to the activation of various downstream signaling pathways. These include the JAK/STAT, PI3K/Akt, and MAPK pathways. The activation of these pathways culminates in the regulation of transcription factors and genes that are involved in crucial cellular processes such as cell survival, proliferation, cytokine production, and, most notably, cell migration and apoptosis. This compound acts by blocking the initial binding of CCL2 to CCR2, thereby inhibiting the entire downstream signaling cascade that leads to chemotaxis.

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway G_Protein->MAPK Cell_Migration Cell Migration PI3K_Akt->Cell_Migration Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival JAK_STAT->Cell_Migration JAK_STAT->Proliferation MAPK->Cell_Migration

CCR2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

This section provides a detailed methodology for a chemotaxis assay using this compound. The most common format for this type of assay is the Boyden chamber or a similar transwell migration assay.

Materials and Reagents

  • Cells: A CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.

  • This compound: Solubilized in DMSO to a stock concentration of 10 mM and stored at -20°C.

  • Chemoattractant: Recombinant Human CCL2/MCP-1.

  • Assay Medium: RPMI 1640 with 0.1% BSA.

  • Chemotaxis Chambers: Boyden chambers or 24-well transwell inserts (e.g., 5 or 8 µm pore size, depending on cell type).

  • Detection Reagent: Calcein-AM or another suitable fluorescent dye for cell labeling and quantification.

  • Plate Reader: Fluorescence plate reader.

Experimental Workflow

The following diagram outlines the key steps in the chemotaxis assay.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Prep 1. Prepare Cells (Starve in serum-free media) BMS_Prep 2. Prepare this compound dilutions Cell_Prep->BMS_Prep CCL2_Prep 3. Prepare CCL2 dilutions BMS_Prep->CCL2_Prep Add_CCL2 4. Add CCL2 to lower chamber CCL2_Prep->Add_CCL2 Add_Cells 5. Add pre-treated cells to upper chamber Add_CCL2->Add_Cells Incubate 6. Incubate (e.g., 2-4 hours at 37°C) Add_Cells->Incubate Remove_Cells 7. Remove non-migrated cells Incubate->Remove_Cells Quantify 8. Quantify migrated cells Remove_Cells->Quantify Analyze 9. Analyze data and determine IC50 Quantify->Analyze

Chemotaxis Assay Experimental Workflow

Detailed Protocol

  • Cell Preparation:

    • Culture CCR2-expressing cells to 70-80% confluency.

    • The day before the assay, harvest the cells and resuspend them in serum-free medium. Incubate overnight to starve the cells and reduce basal migration.

    • On the day of the assay, wash the cells and resuspend them in assay medium (RPMI + 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound and CCL2:

    • Prepare a serial dilution of this compound in assay medium. A suggested concentration range is 0.01 nM to 1 µM to generate a dose-response curve. Remember to include a vehicle control (DMSO).

    • Prepare the CCL2 chemoattractant in assay medium. The optimal concentration should be determined empirically but is typically in the range of 10-100 ng/mL.

  • Assay Setup:

    • Add 600 µL of the CCL2 solution to the lower wells of the 24-well plate.

    • In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound (or vehicle) for 30 minutes at 37°C.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell inserts.

    • Carefully place the inserts into the wells containing the CCL2 solution.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 2-4 hours for monocytes).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the transwell inserts.

    • Remove the non-migrated cells from the top of the membrane by gently swabbing with a cotton tip.

    • To quantify the migrated cells on the underside of the membrane, you can either:

      • Stain the cells with a fluorescent dye like Calcein-AM and measure the fluorescence using a plate reader.

      • Fix and stain the cells (e.g., with crystal violet), then elute the dye and measure the absorbance.

      • Directly count the migrated cells under a microscope in several representative fields.

Controls

  • Negative Control: Assay medium without CCL2 in the lower chamber to measure basal (random) migration.

  • Positive Control: Cells without any this compound treatment migrating towards the CCL2 gradient.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used for the this compound dilutions.

Data Analysis

  • Subtract the background fluorescence/absorbance from all readings.

  • Calculate the percentage of migration inhibition for each concentration of this compound relative to the positive control (cells migrating towards CCL2 without inhibitor).

    • % Inhibition = 100 * (1 - (Migration with Inhibitor / Migration without Inhibitor))

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.

Troubleshooting

IssuePossible CauseSolution
High background migration (negative control) Cells are not properly starved or are over-confluent.Ensure cells are serum-starved overnight. Do not use cells from a dense culture.
Low migration in the positive control Suboptimal CCL2 concentration. Incubation time is too short. Pore size of the transwell is incorrect.Perform a dose-response with CCL2 to find the optimal concentration. Optimize the incubation time. Ensure the pore size is appropriate for your cell type.
High variability between replicates Inconsistent cell numbers. Pipetting errors.Ensure a homogenous cell suspension. Use calibrated pipettes and be consistent with your technique.
No inhibitory effect of this compound Incorrect concentration of the compound. Compound has degraded.Verify the stock concentration and dilutions. Use a fresh aliquot of this compound.

References

Application Notes and Protocols for Calcium Flux Assay with BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), demonstrating high affinity in binding and functional assays.[1][2][3][4][5] The interaction of CCR2 with its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and fibrotic diseases, as well as in cancer progression, making CCR2 an attractive therapeutic target.

Activation of CCR2, a G-protein coupled receptor (GPCR), by CCL2 initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization is a critical downstream event that triggers cellular responses such as chemotaxis. Calcium flux assays provide a robust and high-throughput method to screen for and characterize modulators of CCR2 activity. By measuring the CCL2-induced increase in intracellular calcium, the inhibitory effect of antagonists like this compound can be quantified.

These application notes provide a detailed protocol for utilizing this compound in a fluorescent-based calcium flux assay to determine its potency and mechanism of action as a CCR2 antagonist.

Principle of the Assay

This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium triggered by the activation of CCR2 by its ligand, CCL2. Cells expressing CCR2 are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with CCL2, the intracellular calcium concentration rises, leading to a significant increase in the fluorescence signal of the dye. When this compound is pre-incubated with the cells, it binds to CCR2 and prevents CCL2 from activating the receptor, thus attenuating or blocking the calcium flux and the corresponding change in fluorescence. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the calcium signal.

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This is the concentration of the antagonist that reduces the CCL2-induced calcium response by 50%. The data can be presented in a dose-response curve, plotting the percentage of inhibition against the logarithm of the this compound concentration.

ParameterReported ValueReference
Binding Affinity (IC50) 5.1 nM
Calcium Flux (IC50) 18 nM
Chemotaxis (IC50) 1 nM

Experimental Protocols

Materials and Reagents
  • Cell Line: A cell line endogenously expressing or stably transfected with human CCR2 (e.g., THP-1, HEK293-CCR2).

  • This compound: Stock solution prepared in DMSO.

  • CCL2 (MCP-1): Recombinant human CCL2.

  • Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or Indo-1 AM.

  • Probenecid: To prevent the efflux of the dye from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Ionomycin: Positive control for inducing calcium flux.

  • EGTA: Negative control for chelating extracellular calcium.

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture CCR2-expressing cells cell_seeding Seed cells into microplate cell_culture->cell_seeding dye_loading Load cells with calcium-sensitive dye cell_seeding->dye_loading antagonist_incubation Incubate with this compound dye_loading->antagonist_incubation read_baseline Measure baseline fluorescence antagonist_incubation->read_baseline agonist_addition Add CCL2 to stimulate cells read_baseline->agonist_addition read_response Measure fluorescence response agonist_addition->read_response data_normalization Normalize fluorescence data read_response->data_normalization dose_response Generate dose-response curve data_normalization->dose_response ic50_calc Calculate IC50 value dose_response->ic50_calc

Experimental workflow for the calcium flux assay.

Detailed Protocol

1. Cell Preparation:

  • Culture CCR2-expressing cells according to standard protocols.

  • On the day before the assay, seed the cells into a black-walled, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM at a final concentration of 1-5 µM) and probenecid (e.g., 2.5 mM) in assay buffer.

  • Carefully remove the cell culture medium from the wells.

  • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

3. Compound Incubation:

  • Prepare serial dilutions of this compound in assay buffer. Also prepare solutions for controls: assay buffer alone (vehicle control), a saturating concentration of a known CCR2 antagonist (positive control), and a non-antagonist compound (negative control).

  • After the dye loading incubation, gently wash the cells with assay buffer to remove excess dye.

  • Add the different concentrations of this compound and control solutions to the respective wells.

  • Incubate the plate for 15-30 minutes at room temperature or 37°C in the dark.

4. Calcium Flux Measurement:

  • Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4). The instrument should be capable of kinetic reads.

  • Place the plate in the reader and record a baseline fluorescence reading for 10-20 seconds.

  • Using the instrument's automated liquid handling, add a pre-determined concentration of CCL2 (typically the EC80 concentration) to all wells simultaneously to stimulate the cells.

  • Continue to record the fluorescence signal for 60-180 seconds to capture the peak calcium response.

  • As a positive control for cell viability and dye loading, ionomycin can be added at the end of the run to elicit a maximal calcium response.

5. Data Analysis:

  • The change in fluorescence is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition) and the response in the wells with a saturating concentration of a known antagonist (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Mechanism of Antagonism

G cluster_pathway CCR2 Signaling Pathway cluster_antagonism Antagonism by this compound CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds Block Blocks Binding G_protein Gq Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Cell_response Cellular Response (e.g., Chemotaxis) Ca_release->Cell_response Ca_influx Ca²⁺ Influx Ca_influx->Cell_response BMS_22 This compound BMS_22->CCR2

CCR2 signaling and antagonism by this compound.

The diagram above illustrates the canonical CCR2 signaling pathway leading to calcium mobilization. The binding of CCL2 to CCR2 activates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial calcium release can then lead to the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular calcium.

This compound acts as a competitive antagonist, binding to the CCR2 receptor and preventing the binding of CCL2. This blockade of the initial step in the signaling cascade effectively inhibits the downstream release of intracellular calcium and subsequent cellular responses.

Applications in Research and Drug Development

  • High-Throughput Screening (HTS): The calcium flux assay is highly amenable to HTS for the discovery of novel CCR2 antagonists.

  • Structure-Activity Relationship (SAR) Studies: This assay is crucial for evaluating the potency of newly synthesized compounds during the lead optimization phase of drug discovery.

  • Mechanism of Action Studies: The assay can be used to confirm that the inhibitory activity of a compound is mediated through the CCR2 receptor.

  • Pharmacological Profiling: Characterizing the potency and selectivity of CCR2 antagonists against other chemokine receptors.

  • Basic Research: Investigating the role of the CCL2/CCR2 signaling axis in various disease models. The CCL2/CCR2 axis is a key player in a multitude of pathological conditions, including inflammatory diseases such as rheumatoid arthritis and multiple sclerosis, as well as in the tumor microenvironment where it promotes cancer progression.

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal-to-background ratio - Low CCR2 expression- Inefficient dye loading- Low cell viability- Use a cell line with higher CCR2 expression- Optimize dye concentration and loading time- Ensure cells are healthy and not over-confluent
High well-to-well variability - Uneven cell seeding- Inconsistent liquid handling- Cell lifting- Ensure a single-cell suspension before seeding- Use calibrated and precise liquid handlers- Handle plates gently to avoid disturbing the cell monolayer
No response to CCL2 - Inactive CCL2- Incorrect CCL2 concentration- Receptor desensitization- Use freshly prepared or properly stored CCL2- Perform a dose-response curve for CCL2 to determine the optimal concentration- Avoid prolonged exposure of cells to agonists before the assay
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence of compounds- Ensure thorough washing after dye loading- Run a control plate with compounds but without cells to check for autofluorescence

References

Application Notes and Protocols for BMS-CCR2-22 in human-CCR2 Knock-in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-CCR2-22 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and are implicated in a variety of inflammatory diseases and cancer. Due to species-specific differences in CCR2, human-CCR2 knock-in mice, where the murine Ccr2 gene is replaced by the human CCR2 gene, are an invaluable preclinical tool for evaluating the efficacy and pharmacodynamics of human-specific CCR2 antagonists like BMS-CCR2-22.[1] These application notes provide a summary of BMS-CCR2-22's properties and detailed protocols for its use in human-CCR2 knock-in mice.

Data Presentation

In Vitro Activity of BMS-CCR2-22

The following table summarizes the in vitro potency of BMS-CCR2-22 in various functional assays.

Assay TypeIC50 (nM)Cell Type/SystemReference
CCR2 Binding5.1-[2][3][4]
Calcium Flux18-
Chemotaxis1-
In Vivo Efficacy of BMS-CCR2-22

A study on a closely related compound, BMS-753426, in a human-CCR2 knock-in mouse model provides valuable insight into the potential in vivo effects of this class of antagonists. In a thioglycolate-induced peritonitis model, oral administration of BMS-753426 inhibited monocyte/macrophage infiltration.

Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a cascade of downstream signaling events that are central to cellular responses such as migration, survival, and proliferation. BMS-CCR2-22 acts as an antagonist, blocking these downstream effects.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein G-protein CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK/p38 G_protein->MAPK JAK JAK G_protein->JAK Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression MAPK->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression Translocates to Cellular_Response Cellular Response (Migration, Proliferation, Survival) Gene_Expression->Cellular_Response CCL2 CCL2 CCL2->CCR2 Binds BMS_CCR2_22 BMS-CCR2-22 BMS_CCR2_22->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Inhibition by BMS-CCR2-22

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol describes a representative method for evaluating the inhibitory effect of BMS-CCR2-22 on CCL2-induced cell migration.

1. Materials:

  • Human-CCR2 expressing cells (e.g., monocytes, THP-1 cells)

  • BMS-CCR2-22

  • Recombinant Human CCL2/MCP-1

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

  • Calcein-AM (for cell labeling and quantification)

  • Plate reader with fluorescence detection

2. Procedure:

  • Cell Preparation: Culture human-CCR2 expressing cells and starve them in serum-free medium for 2-4 hours prior to the assay.

  • Label cells with Calcein-AM according to the manufacturer's instructions.

  • Resuspend the labeled cells in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of the chemotaxis plate, add chemotaxis buffer alone (negative control), CCL2 at its EC50 concentration (positive control), or CCL2 with varying concentrations of BMS-CCR2-22.

    • Place the membrane between the upper and lower chambers.

    • Add the cell suspension to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.

  • Quantification:

    • After incubation, carefully remove the upper chamber.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of BMS-CCR2-22 compared to the positive control. Determine the IC50 value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Starve and label human-CCR2 cells D Add cells to upper chamber A->D B Prepare CCL2 and BMS-CCR2-22 solutions C Add solutions to lower chamber B->C E Incubate at 37°C C->E D->E F Measure fluorescence of migrated cells E->F G Calculate % inhibition and IC50 F->G

Caption: In Vitro Chemotaxis Assay Workflow
In Vivo Thioglycollate-Induced Peritonitis in human-CCR2 Knock-in Mice

This protocol provides a method to assess the in vivo efficacy of BMS-CCR2-22 in inhibiting inflammatory cell recruitment in a human-CCR2 knock-in mouse model. This is based on a similar study conducted with a related compound, BMS-753426.

1. Animals:

  • human-CCR2 knock-in mice

  • Wild-type littermates as controls

2. Materials:

  • BMS-CCR2-22

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Sterile 3% Thioglycollate solution

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-Ly6C)

  • Syringes and needles for oral gavage and intraperitoneal injection

3. Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Compound Administration:

    • Dose human-CCR2 knock-in mice orally with BMS-CCR2-22 or vehicle control. Dosing regimen (e.g., once or twice daily) should be determined based on the pharmacokinetic properties of the compound.

  • Induction of Peritonitis:

    • One hour after the final compound administration, inject 1 mL of sterile 3% thioglycollate solution intraperitoneally into each mouse.

  • Peritoneal Lavage:

    • At a predetermined time point after thioglycollate injection (e.g., 24 or 48 hours), euthanize the mice.

    • Inject 5-10 mL of cold PBS into the peritoneal cavity.

    • Gently massage the abdomen and then aspirate the peritoneal fluid.

  • Cell Analysis:

    • Centrifuge the collected peritoneal fluid to pellet the cells.

    • Resuspend the cells in FACS buffer.

    • Count the total number of cells.

    • Stain the cells with fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., macrophages, monocytes) by flow cytometry.

  • Data Analysis: Compare the number of recruited inflammatory cells in the peritoneal cavity of BMS-CCR2-22-treated mice to that of vehicle-treated mice.

Peritonitis_Workflow cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis A Administer BMS-CCR2-22 or vehicle to mice B Induce peritonitis with thioglycollate injection A->B C Euthanize mice and perform peritoneal lavage B->C D Count total cells C->D E Identify cell populations by flow cytometry D->E F Compare cell recruitment between groups E->F

Caption: In Vivo Peritonitis Experimental Workflow

Pharmacokinetics

Specific pharmacokinetic data for BMS-CCR2-22 in human-CCR2 knock-in mice is not publicly available. However, for a related compound, BMS-753426, significant improvements in pharmacokinetic properties, including lower clearance and higher oral bioavailability, were reported compared to its predecessor. When designing in vivo studies with BMS-CCR2-22, it is critical to perform pharmacokinetic studies in the human-CCR2 knock-in mouse model to determine key parameters such as half-life, bioavailability, and exposure at the target tissue. This information is essential for establishing an effective dosing regimen for efficacy studies.

Conclusion

BMS-CCR2-22 is a potent antagonist of human CCR2 with demonstrated in vitro activity. The use of human-CCR2 knock-in mice provides a translationally relevant preclinical model to evaluate the in vivo efficacy of this compound. The provided protocols for in vitro chemotaxis and in vivo thioglycollate-induced peritonitis offer a framework for researchers to investigate the therapeutic potential of BMS-CCR2-22 in inflammatory diseases and cancer. Establishing the pharmacokinetic profile of BMS-CCR2-22 in this model is a critical next step for advancing its preclinical development.

References

BMS CCR2 22: A Potent Inhibitor of Monocyte Migration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

BMS CCR2 22, also known as BMS-813160, is a high-affinity antagonist of the C-C chemokine receptor 2 (CCR2). This receptor plays a pivotal role in mediating the migration of monocytes from the bone marrow to sites of inflammation in response to its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the downstream signaling pathways that lead to monocyte chemotaxis. This makes it a valuable tool for studying the role of CCR2 in various inflammatory and autoimmune diseases, as well as a potential therapeutic agent. Some studies also indicate that this compound exhibits dual antagonism for both CCR2 and CCR5.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound in blocking CCR2-mediated functions.

Table 1: In Vitro Activity of this compound

Assay TypeDescriptionIC50 Value (nM)
Radioligand BindingInhibition of a radiolabeled ligand binding to human CCR2 expressed in cell membranes.5.1[1]
Calcium FluxInhibition of CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.18[1]
Monocyte ChemotaxisInhibition of CCL2-induced migration of human monocytes.1[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Peritonitis

Animal ModelTreatmentDosageOutcome
Thioglycollate-Induced Peritonitis in MiceThis compoundDose-dependentSignificant reduction in the infiltration of inflammatory monocytes and macrophages into the peritoneum.[2]

Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that are crucial for monocyte migration. This compound acts as a competitive antagonist, blocking these downstream effects.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activates BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Blocks CCL2 CCL2 CCL2->CCR2 Binds PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Migration Actin Polymerization & Cell Migration Ca_release->Migration PKC->Migration Akt Akt PI3K->Akt Akt->Migration Binding_Assay_Workflow A Prepare this compound dilutions B Add assay components to 96-well plate: - Buffer/Non-labeled ligand - this compound - [¹²⁵I]-CCL2 - CCR2 membranes A->B C Incubate at RT for 60 min B->C D Harvest membranes by filtration C->D E Wash filters D->E F Measure radioactivity E->F G Calculate IC50 F->G Calcium_Flux_Assay_Workflow A Load THP-1 cells with Indo-1 AM B Wash and resuspend cells A->B C Pre-incubate with this compound B->C D Establish baseline fluorescence C->D E Stimulate with CCL2 and record fluorescence D->E F Analyze data and calculate IC50 E->F Chemotaxis_Assay_Workflow A Set up Transwell plate with CCL2 in lower chamber B Pre-incubate THP-1 cells with this compound A->B C Add cells to upper chamber B->C D Incubate for 2-4 hours C->D E Remove non-migrated cells D->E F Stain and quantify migrated cells E->F G Calculate inhibition and IC50 F->G Peritonitis_Model_Workflow A Administer this compound or vehicle to mice B Induce peritonitis with i.p. thioglycollate A->B C Euthanize mice at 24/48 hours B->C D Perform peritoneal lavage to collect cells C->D E Stain cells for flow cytometry D->E F Analyze monocyte/macrophage populations E->F G Determine in vivo efficacy F->G

References

In Vitro Application Notes and Protocols for BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22 is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[3] Dysregulation of the CCL2-CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression, making it a significant target for therapeutic intervention. This document provides detailed application notes and protocols for the in vitro use of this compound to study its inhibitory effects on CCR2-mediated cellular processes.

Mechanism of Action

This compound functions as a high-affinity antagonist of CCR2, effectively blocking the binding of CCL2 and subsequent downstream signaling. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically activates several intracellular signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways. These pathways regulate cellular processes such as chemotaxis, calcium mobilization, and cell survival. By inhibiting the initial ligand-receptor interaction, this compound prevents the activation of these downstream signaling events.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound from various functional assays.

Assay TypeParameterValue (nM)Cell Type/System
Receptor BindingIC505.1Human Peripheral Blood Mononuclear Cells (PBMCs)
ChemotaxisIC501Human Peripheral Blood Mononuclear Cells (PBMCs)
Calcium FluxIC5018Not specified
hMCP-1_AF647 InternalizationIC50~2Human Monocytes
Binding (Wild-type CCR2)IC507.5Not specified
Binding (E291A mutant CCR2)IC503.7Not specified

Signaling Pathway Diagram

The diagram below illustrates the CCL2-CCR2 signaling pathway and the point of inhibition by this compound.

CCL2_CCR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Inhibits G_Protein G Protein CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK MAPK/p38 G_Protein->MAPK JAK JAK G_Protein->JAK Calcium Ca²⁺ Mobilization G_Protein->Calcium AKT AKT PI3K->AKT Chemotaxis Chemotaxis AKT->Chemotaxis MAPK->Chemotaxis STAT STAT JAK->STAT STAT->Chemotaxis Calcium->Chemotaxis

Caption: CCL2-CCR2 signaling pathway and inhibition by this compound.

Experimental Protocols

Chemotaxis Assay (Boyden Chamber)

This protocol details the procedure for an in vitro chemotaxis assay to evaluate the inhibitory effect of this compound on CCL2-induced cell migration.

Experimental Workflow:

Chemotaxis_Workflow A Prepare Cell Suspension (e.g., Human PBMCs or THP-1 cells) B Pre-incubate cells with varying concentrations of this compound A->B C Prepare Boyden Chamber: Lower Chamber: Chemoattractant (CCL2) Upper Chamber: Cell Suspension B->C D Incubate to allow cell migration C->D E Fix and stain migrated cells on the membrane D->E F Quantify migrated cells (e.g., microscopy and cell counting) E->F G Data Analysis: Calculate IC50 for this compound F->G

Caption: Workflow for the in vitro chemotaxis assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium with 1% FBS

  • Recombinant Human CCL2/MCP-1

  • This compound

  • Boyden chamber apparatus (48-well) with 5 µm pore size polycarbonate membranes

  • Calcein-AM or other suitable cell stain

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Isolate human PBMCs using a Ficoll-Paque gradient or culture THP-1 cells according to standard protocols. Resuspend the cells in RPMI 1640 with 1% FBS at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in RPMI 1640 to achieve the desired final concentrations for the assay.

  • Cell Treatment: Pre-incubate the cell suspension with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add RPMI 1640 containing the chemoattractant (e.g., 10 ng/mL of CCL2) to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-treated cell suspension (1 x 10^5 cells/well) to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-90 minutes to allow for cell migration.

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane using a suitable method (e.g., Calcein-AM staining).

    • Quantify the migrated cells by counting under a microscope or by measuring fluorescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Calcium Flux Assay

This protocol describes a method to measure the inhibition of CCL2-induced intracellular calcium mobilization by this compound.

Experimental Workflow:

Calcium_Flux_Workflow A Prepare Cell Suspension (e.g., Human Monocytes or CCR2-expressing cells) B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Incubate cells with varying concentrations of this compound B->C D Establish a baseline fluorescence reading C->D E Stimulate cells with CCL2 D->E F Measure the change in fluorescence intensity over time E->F G Data Analysis: Calculate IC50 for this compound F->G

Caption: Workflow for the in vitro calcium flux assay.

Materials:

  • Human monocytes or a cell line stably expressing CCR2

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM or another suitable calcium indicator dye

  • Pluronic F-127

  • Recombinant Human CCL2/MCP-1

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation: Resuspend cells in HBSS with 20 mM HEPES.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Incubate the cells with the dye loading solution for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Treatment: Resuspend the dye-loaded cells in HBSS and plate them into a 96-well plate. Add varying concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

    • Inject a solution of CCL2 (e.g., 100 nM final concentration) into each well to stimulate the cells.

    • Immediately begin recording the fluorescence intensity at short intervals for several minutes to capture the calcium flux.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of this compound. Plot the inhibition data against the compound concentration and determine the IC50 value.

Receptor Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound to the CCR2 receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare cell membranes from CCR2-expressing cells B Incubate membranes with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) A->B C Add varying concentrations of unlabeled this compound (competitor) B->C D Incubate to reach binding equilibrium C->D E Separate bound and free radioligand (e.g., filtration) D->E F Quantify the amount of bound radioligand (e.g., scintillation counting) E->F G Data Analysis: Calculate IC50 and Ki for this compound F->G

Caption: Workflow for the competitive receptor binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing CCR2

  • Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing CCR2 using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the following in binding buffer:

    • A fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-CCL2).

    • Varying concentrations of unlabeled this compound (the competitor).

    • A fixed amount of cell membrane preparation.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCR2 ligand).

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable research tool for investigating the role of the CCL2-CCR2 signaling axis in various physiological and pathological processes. The protocols provided here offer detailed methodologies for characterizing the in vitro activity of this potent CCR2 antagonist. By utilizing these assays, researchers can further elucidate the therapeutic potential of targeting CCR2 in a range of diseases.

References

Application Notes and Protocols: BMS CCR2 22 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22, also known as BMS-813160, is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors play a crucial role in the tumor microenvironment by mediating the trafficking of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[3][4] By inhibiting CCR2 and CCR5, BMS-813160 can disrupt the recruitment of these cells to the tumor site, thereby modulating the immune landscape and potentially enhancing the efficacy of conventional chemotherapy. This document provides detailed application notes and protocols for utilizing this compound in combination with chemotherapy in preclinical and clinical research settings.

Mechanism of Action

BMS-813160 functions by binding to CCR2 and CCR5, preventing their interaction with their cognate ligands, primarily CCL2 (for CCR2) and CCL5 (for CCR5).[1] This blockade inhibits the downstream signaling pathways that govern cell migration and infiltration. In the context of cancer, tumor cells and stromal cells often secrete high levels of CCL2, which attracts CCR2-expressing monocytes from the bone marrow to the tumor. Once in the tumor microenvironment, these monocytes differentiate into TAMs, which can promote tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor T-cell response. By inhibiting CCR2, BMS-813160 aims to reduce the accumulation of TAMs and MDSCs within the tumor, thereby alleviating immunosuppression and rendering the tumor more susceptible to the cytotoxic effects of chemotherapy.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound (BMS-813160)

ParameterValueCell Line/ModelReference
CCR2 Binding IC505.1 nMHuman Monocytes
CCR5 Binding IC503.6 nM-
Calcium Flux IC50 (CCR2)18 nM-
Chemotaxis IC50 (CCR2)1 nMHuman Monocytes

Table 2: Clinical Trial Data of BMS-813160 in Combination with Chemotherapy

Cancer TypeCombination RegimenPhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Clinical Trial IDReference
Pancreatic Ductal Adenocarcinoma (Borderline Resectable)BMS-813160 + Nivolumab + Gemcitabine + Nab-paclitaxelI/II42%11.9 months18.2 monthsNCT03496662
Pancreatic Ductal Adenocarcinoma (Locally Advanced)BMS-813160 + Nivolumab + Gemcitabine + Nab-paclitaxelI/II20%14.7 months17.0 monthsNCT03496662
Advanced Pancreatic CancerBMS-813160 + NivolumabI/II---NCT03184870
Advanced Solid TumorsBMS-813160 + Chemotherapy +/- NivolumabIb/II----

Signaling Pathways and Experimental Workflows

cluster_0 Tumor Microenvironment cluster_1 Immune Cell Recruitment cluster_2 Tumor Progression Tumor Cells Tumor Cells CCL2/CCL5 CCL2/CCL5 Tumor Cells->CCL2/CCL5 Stromal Cells Stromal Cells Stromal Cells->CCL2/CCL5 Monocyte (CCR2+) Monocyte (CCR2+) CCL2/CCL5->Monocyte (CCR2+) Chemoattraction TAM (CCR2+) TAM (CCR2+) Monocyte (CCR2+)->TAM (CCR2+) MDSC (CCR2+) MDSC (CCR2+) Monocyte (CCR2+)->MDSC (CCR2+) Immunosuppression Immunosuppression TAM (CCR2+)->Immunosuppression MDSC (CCR2+)->Immunosuppression BMS-813160 BMS-813160 BMS-813160->Monocyte (CCR2+) Inhibition of CCR2/5 Tumor Growth Tumor Growth Immunosuppression->Tumor Growth Metastasis Metastasis Immunosuppression->Metastasis

Caption: Mechanism of action of BMS-813160 in the tumor microenvironment.

Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Seed Cells in 96-well plate Seed Cells in 96-well plate Cancer Cell Culture->Seed Cells in 96-well plate Add BMS-813160 & Chemotherapy Add BMS-813160 & Chemotherapy Seed Cells in 96-well plate->Add BMS-813160 & Chemotherapy Incubate (24-72h) Incubate (24-72h) Add BMS-813160 & Chemotherapy->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Analyze Data (IC50) Analyze Data (IC50) Measure Absorbance->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: Workflow for in vitro cell viability (MTT) assay.

Start Start Tumor Cell Implantation in Mice Tumor Cell Implantation in Mice Start->Tumor Cell Implantation in Mice Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation in Mice->Tumor Growth Monitoring Randomize into Treatment Groups Randomize into Treatment Groups Tumor Growth Monitoring->Randomize into Treatment Groups Administer BMS-813160 & Chemotherapy Administer BMS-813160 & Chemotherapy Randomize into Treatment Groups->Administer BMS-813160 & Chemotherapy Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Administer BMS-813160 & Chemotherapy->Monitor Tumor Volume & Body Weight Endpoint: Tumor Excision & Analysis Endpoint: Tumor Excision & Analysis Monitor Tumor Volume & Body Weight->Endpoint: Tumor Excision & Analysis Data Analysis (TGI, Survival) Data Analysis (TGI, Survival) Endpoint: Tumor Excision & Analysis->Data Analysis (TGI, Survival) End End Data Analysis (TGI, Survival)->End

Caption: Workflow for in vivo tumor model experiment.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of BMS-813160 in combination with a chemotherapeutic agent on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • BMS-813160

  • Chemotherapeutic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of BMS-813160 and the chemotherapeutic agent, both alone and in combination, in complete culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment condition.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by BMS-813160 and chemotherapy using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • BMS-813160

  • Chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the desired concentrations of BMS-813160, chemotherapy, or the combination for the desired time period.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Pancreatic Cancer Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of BMS-813160 in combination with chemotherapy in a subcutaneous pancreatic cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Pancreatic cancer cell line (e.g., AsPC-1, KPC)

  • Matrigel (optional)

  • BMS-813160 formulated for oral gavage

  • Chemotherapeutic regimen (e.g., Gemcitabine and nab-paclitaxel)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture pancreatic cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when the tumors reach an average volume of 100-150 mm³.

  • Treatment Administration:

    • Randomize mice into treatment groups (e.g., Vehicle, BMS-813160 alone, Chemotherapy alone, BMS-813160 + Chemotherapy).

    • Administer BMS-813160 via oral gavage daily or as determined by pharmacokinetic studies.

    • Administer the chemotherapy regimen according to established protocols (e.g., intraperitoneal or intravenous injections).

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width^2 x length)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, Western blot for signaling pathway analysis).

  • Data Analysis: Compare tumor growth inhibition (TGI) and overall survival between the different treatment groups.

Conclusion

The combination of this compound (BMS-813160) with chemotherapy represents a promising therapeutic strategy for various cancers, particularly those characterized by an immunosuppressive tumor microenvironment rich in TAMs and MDSCs. The protocols and data presented in this document provide a framework for researchers to investigate this combination further in both preclinical and clinical settings. By targeting the CCR2/CCR5 axis, BMS-813160 has the potential to reprogram the tumor immune landscape and enhance the therapeutic efficacy of standard-of-care chemotherapies.

References

Application Notes and Protocols for Flow Cytometry Analysis with BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1] CCR2 and its primary ligand, CCL2 (also known as MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and are implicated in various inflammatory and autoimmune diseases, as well as in cancer metastasis.[2][3][4] As a high-affinity antagonist, this compound offers a powerful tool for studying the biological functions of the CCL2-CCR2 axis and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in flow cytometry-based assays to characterize its inhibitory effects on CCR2 function. The provided methodologies are designed to guide researchers in assessing CCR2 expression, inhibition of ligand-induced receptor internalization, and blockade of chemotaxis.

Mechanism of Action

This compound is a high-affinity, specific antagonist of CCR2. It exerts its inhibitory effects by binding to CCR2 and preventing the downstream signaling events induced by CCL2. This includes the inhibition of calcium mobilization and the blockade of monocyte migration.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activities of this compound.

ParameterIC50 Value (nM)Cell Type/Assay Condition
CCR2 Binding Affinity5.1Radioligand binding assay using peripheral blood mononuclear cells (PBMCs)
Calcium Flux Inhibition18Inhibition of CCL2-induced calcium flux
Chemotaxis Inhibition1Inhibition of CCL2-induced chemotaxis of PBMCs
Receptor Internalization~2Inhibition of fluorescently labeled hMCP-1 internalization in human monocytes

Experimental Protocols

Protocol 1: Analysis of CCR2 Expression on Human Monocytes by Flow Cytometry

This protocol details the procedure for staining human peripheral blood mononuclear cells (PBMCs) to identify and quantify the percentage of CCR2-expressing monocytes.

Materials:

  • Human whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Anti-Human CD14 Antibody (e.g., FITC conjugated)

  • Anti-Human CCR2 Antibody (e.g., PE conjugated)

  • Isotype Control Antibodies (FITC and PE conjugated)

  • 70 µm cell strainer

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Counting and Resuspension: Wash the isolated PBMCs twice with PBS and resuspend in FACS buffer. Perform a cell count and adjust the cell concentration to 1 x 10^7 cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the recommended concentration of anti-human CD14-FITC and anti-human CCR2-PE antibodies to the respective tubes.

    • In separate tubes, add the corresponding isotype control antibodies.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 500 µL of FACS buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the monocyte population based on forward and side scatter characteristics, and then on CD14-positive cells. Analyze the expression of CCR2 within the CD14+ monocyte gate.

Protocol 2: Inhibition of CCL2-Induced CCR2 Internalization using this compound

This protocol assesses the ability of this compound to block the internalization of CCR2 upon stimulation with its ligand, CCL2.

Materials:

  • Isolated human PBMCs (as in Protocol 1)

  • RPMI 1640 medium + 10% FBS

  • Recombinant Human CCL2/MCP-1

  • This compound

  • Anti-Human CCR2 Antibody (e.g., APC conjugated)

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend isolated PBMCs in RPMI 1640 + 10% FBS at a concentration of 2 x 10^6 cells/mL.

  • This compound Pre-treatment:

    • Aliquot 500 µL of the cell suspension into flow cytometry tubes.

    • Add varying concentrations of this compound (e.g., 0.1 nM to 100 nM) to the tubes. Include a vehicle control (e.g., DMSO).

    • Incubate for 30 minutes at 37°C.

  • CCL2 Stimulation:

    • Add a pre-determined optimal concentration of recombinant human CCL2 (e.g., 50 ng/mL) to all tubes except for the unstimulated control.

    • Incubate for 45 minutes at 37°C to induce receptor internalization.

  • Staining:

    • Place the tubes on ice to stop the internalization process.

    • Wash the cells once with cold FACS buffer.

    • Add the anti-human CCR2-APC antibody at the recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Analysis:

    • Wash the cells once with cold FACS buffer.

    • Resuspend in 500 µL of FACS buffer and analyze by flow cytometry.

    • A decrease in the Mean Fluorescence Intensity (MFI) of CCR2 staining in the CCL2-stimulated sample compared to the unstimulated control indicates receptor internalization. The ability of this compound to prevent this decrease demonstrates its antagonistic activity.

Protocol 3: Chemotaxis Assay with Flow Cytometry Readout

This protocol measures the inhibition of monocyte migration towards a CCL2 gradient by this compound.

Materials:

  • Isolated human PBMCs

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Recombinant Human CCL2/MCP-1

  • This compound

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well plate

  • Flow cytometer

  • Counting beads for absolute cell counting

Procedure:

  • Cell and Compound Preparation:

    • Resuspend PBMCs in chemotaxis buffer at 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in chemotaxis buffer.

    • Pre-incubate the cells with this compound or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Add 600 µL of chemotaxis buffer containing CCL2 (e.g., 10 ng/mL) to the lower wells of the 24-well plate.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.

    • Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator.

  • Cell Collection and Analysis:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Add a known number of counting beads to each sample.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the monocyte population.

    • Calculate the absolute number of migrated monocytes in each condition by comparing the cell counts to the bead counts.

    • Determine the percentage inhibition of chemotaxis by this compound compared to the vehicle control.

Visualizations

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein G-protein CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK/p38 G_protein->MAPK JAK JAK G_protein->JAK CCL2 CCL2 CCL2->CCR2 Binds Akt Akt PI3K->Akt Transcription Gene Transcription (Migration, Proliferation, Survival) Akt->Transcription MAPK->Transcription STAT STAT JAK->STAT STAT->Transcription BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PBMC_Isolation PBMC Isolation Cell_Treatment Cell Treatment (this compound / CCL2) PBMC_Isolation->Cell_Treatment Staining Antibody Staining (e.g., anti-CCR2, anti-CD14) Cell_Treatment->Staining Flow_Cytometer Flow Cytometer Staining->Flow_Cytometer Gating Gating on Monocytes Flow_Cytometer->Gating Quantification Quantification (MFI / % Positive Cells) Gating->Quantification Inhibition_Calc Inhibition Calculation Quantification->Inhibition_Calc

Caption: Experimental Workflow for Flow Cytometry Analysis.

Chemotaxis_Assay_Logic cluster_control Control Condition cluster_treatment Treatment Condition CCL2_Gradient CCL2 Gradient Monocyte_Migration Monocyte Migration CCL2_Gradient->Monocyte_Migration Induces Blocked_Migration Migration Blocked BMS_CCR2_22_Present This compound Present BMS_CCR2_22_Present->Blocked_Migration Leads to

Caption: Logical Relationship in a Chemotaxis Assay.

References

Troubleshooting & Optimization

Technical Support Center: BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving solid this compound?

A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3] For most in vitro applications, preparing a high-concentration stock solution in DMSO is recommended.

Q2: What are the recommended storage conditions for this compound?

A2: Solid this compound should be stored at +4°C for short-term storage. For long-term storage, it is best to store it at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: While specific stability data for this compound in aqueous solutions and cell culture media is not extensively published, compounds with similar chemical structures (e.g., benzamides) can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. It is best practice to prepare fresh working dilutions in your aqueous buffer or cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

Q4: Can I expect precipitation when I dilute my DMSO stock of this compound into my aqueous experimental solution?

A4: Yes, precipitation is a potential issue when diluting a hydrophobic compound from a high-concentration organic stock into an aqueous medium. This is often due to the compound's low aqueous solubility. To minimize precipitation, it is advisable to use a final DMSO concentration of less than 0.5% in your culture medium and to add the stock solution to your medium while gently vortexing. For more persistent precipitation issues, refer to the troubleshooting guide below.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Medium

Symptoms:

  • Cloudiness or visible particles in the cell culture medium after adding the compound.

  • Inconsistent or lower-than-expected biological activity.

  • Artifacts observed during microscopy.

Possible Causes:

  • Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.

  • High Final Concentration: The intended experimental concentration may exceed the solubility limit of the compound in the culture medium.

  • "Solvent Shock": Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.

  • Media Components: Interactions with proteins, salts, or other components in the media can reduce solubility.

Solutions:

Solution Detailed Steps
Optimize Dilution Technique 1. Warm the cell culture medium to 37°C before adding the compound. 2. Instead of adding the highly concentrated stock directly, perform a serial dilution. First, dilute the stock to an intermediate concentration in a small volume of medium, then add this to the final volume. 3. Add the compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
Reduce Final DMSO Concentration Aim for a final DMSO concentration of ≤ 0.1%. This may require preparing a lower concentration primary stock solution in DMSO.
Solubility Test Before your main experiment, perform a simple solubility test. Prepare a series of dilutions of this compound in your cell culture medium and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Visually inspect for precipitation at different time points.
Incorporate a Solubilizing Agent For particularly challenging experiments, consider the use of biocompatible solubilizing agents. The choice of agent will be cell-line and assay dependent and should be carefully validated.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: In Vitro Potency of this compound

Assay Type Target IC₅₀ (nM) Reference
Radioligand BindingHuman CCR25.1
ChemotaxisHuman Monocytes1
Calcium FluxHuman Monocytes18
hMCP-1_AF647 InternalizationHuman Monocytes~2

Table 2: Solubility and Storage of this compound

Parameter Condition Value Reference
Solubility DMSOSoluble to 100 mM
EthanolSoluble to 10 mM
Storage (Solid) Short-term+4°C
Long-term-20°C
Storage (DMSO Stock) 1 month-20°C
6 months-80°C

Experimental Protocols & Visualizations

CCR2 Signaling Pathway

The binding of ligands, such as CCL2 (MCP-1), to CCR2 initiates a cascade of intracellular signaling events. This compound acts as an antagonist, blocking these downstream effects.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαi Protein CCR2->G_Protein Activates BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Blocks PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: CCR2 signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Monocyte Chemotaxis Assay (Boyden Chamber)

This protocol outlines a typical workflow for assessing the effect of this compound on monocyte chemotaxis towards a chemoattractant like CCL2.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Migration cluster_analysis Analysis prep_cells 1. Isolate and label monocytes add_cells 5. Add pre-treated monocytes (with/without this compound) to the upper chamber prep_cells->add_cells prep_chamber 2. Prepare Boyden chamber inserts add_chemo 4. Add CCL2 (chemoattractant) to the lower chamber prep_chamber->add_chemo prep_reagents 3. Prepare CCL2 and This compound solutions prep_reagents->add_chemo prep_reagents->add_cells incubate 6. Incubate at 37°C to allow cell migration add_chemo->incubate add_cells->incubate fix_stain 7. Fix and stain migrated cells on the membrane incubate->fix_stain quantify 8. Quantify migrated cells by microscopy fix_stain->quantify

Caption: Workflow for a monocyte chemotaxis assay using a Boyden chamber.

Detailed Methodologies

This assay measures the ability of this compound to inhibit the directed migration of monocytes towards a chemoattractant.

Materials:

  • Primary human monocytes or a monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium supplemented with 1% FBS

  • Recombinant human CCL2 (MCP-1)

  • This compound

  • Boyden chamber with 5 µm pore size polycarbonate membranes

  • Cell stain (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation:

    • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or culture your monocytic cell line.

    • Resuspend the cells in RPMI 1640 with 1% FBS at a concentration of 1 x 10⁶ cells/mL.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add RPMI 1640 with 1% FBS containing the desired concentration of CCL2 to the lower wells of the Boyden chamber.

    • Place the membrane inserts over the lower wells.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

  • Quantification:

    • After incubation, remove the inserts and scrape off the non-migrated cells from the upper surface of the membrane.

    • Fix the membrane and stain the migrated cells on the lower surface.

    • Count the number of migrated cells in several high-power fields for each condition using a light microscope.

    • Calculate the percent inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by CCL2.

Materials:

  • Cells expressing CCR2 (e.g., primary monocytes, THP-1 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Recombinant human CCL2 (MCP-1)

  • This compound

  • Fluorometric plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest and resuspend the cells in assay buffer.

    • Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

    • Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove excess dye and resuspend them in assay buffer.

  • Assay Measurement:

    • Pipette the dye-loaded cell suspension into a black, clear-bottom 96-well plate.

    • Place the plate in the fluorometric plate reader and record the baseline fluorescence for a short period.

    • Add various concentrations of this compound or vehicle (DMSO) to the wells and incubate for a few minutes.

    • Add a stimulating concentration of CCL2 to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

    • Calculate the peak fluorescence response for each condition.

    • Determine the IC₅₀ value for this compound by plotting the percent inhibition of the calcium response against the log of the antagonist concentration.

Disclaimer: This information is intended for research use only. Please refer to the manufacturer's product datasheet for the most up-to-date information and safety precautions. It is the responsibility of the end-user to validate these protocols for their specific experimental setup.

References

Technical Support Center: BMS CCR2 22 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS CCR2 22, a potent and specific antagonist of the CC-type chemokine receptor 2 (CCR2). This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a high-affinity antagonist of the human CCR2 receptor. It functions by binding to the receptor and preventing the downstream signaling induced by its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[1] This blockade inhibits cellular processes mediated by CCR2, most notably the migration of monocytes and other immune cells.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM. For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.

Q3: What are the key quantitative parameters for this compound's activity?

The potency of this compound has been characterized in several functional assays. The following table summarizes its key IC50 values.

Assay TypeIC50 Value (nM)
CCR2 Binding5.1
Chemotaxis1
Calcium Flux18

Q4: Is this compound selective for CCR2?

This compound is reported to be a selective antagonist for CCR2. It has been shown to be selective over the related chemokine receptor CCR3. However, some studies have indicated that certain CCR2 antagonists may also exhibit activity at the CCR5 receptor. Researchers should consider validating the selectivity of this compound in their specific experimental system, especially if CCR5 is also expressed.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition in Chemotaxis Assay

Possible Cause 1: Suboptimal Assay Conditions

  • Serum in Media: The presence of serum in the assay medium can contain growth factors and chemokines that may induce non-specific cell migration, masking the effect of the CCR2 antagonist.

  • Solution: Perform chemotaxis assays in serum-free or low-serum media. A common practice is to use RPMI-1640 supplemented with 1% BSA.

Possible Cause 2: Cell Health and CCR2 Expression

  • Low CCR2 Expression: The cell line or primary cells being used may not express sufficient levels of CCR2 to elicit a robust chemotactic response to CCL2.

  • Solution: Confirm CCR2 expression on your target cells using techniques like flow cytometry or western blotting before conducting chemotaxis assays. For cell lines like THP-1, CCR2 expression can be variable.

Possible Cause 3: Issues with the Chemokine Gradient

  • Incorrect CCL2 Concentration: The concentration of CCL2 used to create the chemotactic gradient is critical. Too low of a concentration may not induce migration, while excessively high concentrations can lead to receptor desensitization and reduced migration.

  • Solution: Perform a dose-response curve for CCL2 to determine the optimal concentration for inducing chemotaxis in your specific cell type. For THP-1 cells, CCL2 concentrations between 5 and 50 ng/mL have been shown to be effective.

Issue 2: Precipitation of this compound in Aqueous Media

Possible Cause: Poor Aqueous Solubility

  • While this compound is soluble in organic solvents like DMSO and ethanol, its solubility in aqueous buffers used for cell-based assays can be limited. Precipitation can lead to inaccurate concentrations and unreliable results.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • For the final working concentration, perform a serial dilution in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

    • Visually inspect the solution for any signs of precipitation after dilution. If precipitation occurs, consider using a lower final concentration or a different formulation, such as inclusion in lipid micelles.

Issue 3: Unexpected Cellular Responses or Off-Target Effects

Possible Cause 1: Interaction with Other Receptors

  • As mentioned, some CCR2 antagonists can interact with CCR5. If your cells co-express both receptors, some of the observed effects might be due to CCR5 inhibition.

  • Solution: Use a selective CCR5 antagonist as a control to dissect the individual contributions of CCR2 and CCR5 inhibition.

Possible Cause 2: Non-Specific Effects of High Compound Concentrations

  • Using excessively high concentrations of this compound may lead to off-target effects unrelated to CCR2 antagonism.

  • Solution: Determine the optimal concentration of this compound by performing a dose-response experiment. Start with a concentration range around the reported IC50 values and carefully observe for any signs of cytotoxicity.

Experimental Protocols

Chemotaxis Assay Protocol (Boyden Chamber)

This protocol is a general guideline for a transwell chemotaxis assay.

  • Cell Preparation:

    • Culture cells of interest (e.g., human monocytes or THP-1 cells) to a sufficient density.

    • The day before the assay, harvest and resuspend the cells in serum-free medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Place a polycarbonate membrane (typically 5 µm pore size for monocytes) in a Boyden chamber or a transwell insert.

    • In the lower chamber, add the chemoattractant solution (e.g., CCL2 at its optimal concentration) in serum-free medium. Include a negative control with medium alone.

    • In the upper chamber, add the cell suspension. For inhibitor studies, pre-incubate the cells with different concentrations of this compound for 30-60 minutes at 37°C before adding them to the upper chamber.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 1-4 hours, needs to be optimized for the cell type).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye like Calcein AM.

Calcium Flux Assay Protocol

This protocol provides a general workflow for measuring changes in intracellular calcium concentration.

  • Cell Preparation:

    • Harvest and wash the cells with a calcium-free buffer.

    • Resuspend the cells in a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and incubate at 37°C for 30-60 minutes in the dark.

  • Inhibitor Treatment:

    • After dye loading, wash the cells to remove excess dye and resuspend them in an assay buffer containing calcium.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader or a flow cytometer to measure the baseline fluorescence.

    • Add the agonist (e.g., CCL2) to the cell suspension and immediately start recording the fluorescence intensity over time.

    • A rapid increase in fluorescence indicates a calcium influx.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response and compare the responses in the presence and absence of the inhibitor to determine the IC50 value of this compound.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_Protein G Protein (Gαi) CCR2->G_Protein JAK JAK CCR2->JAK BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt STAT STAT JAK->STAT Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_Flux->Cellular_Response PKC->Cellular_Response Akt->Cellular_Response STAT->Cellular_Response

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

Chemotaxis_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cells (e.g., THP-1) pre_incubation Pre-incubate Cells with this compound prep_cells->pre_incubation prep_inhibitor Prepare this compound (Serial Dilutions) prep_inhibitor->pre_incubation prep_chemoattractant Prepare Chemoattractant (CCL2) setup_chamber Set up Boyden Chamber (Lower: CCL2, Upper: Cells) prep_chemoattractant->setup_chamber pre_incubation->setup_chamber incubation Incubate at 37°C setup_chamber->incubation stain_cells Fix and Stain Migrated Cells incubation->stain_cells quantify_migration Quantify Migration (Microscopy or Fluorescence) stain_cells->quantify_migration data_analysis Data Analysis (IC50 Calculation) quantify_migration->data_analysis

Caption: Experimental Workflow for a Chemotaxis Assay.

References

Technical Support Center: Optimizing BMS CCR2 22 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS CCR2 22, a potent and specific CCR2 antagonist, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a high-affinity, small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] It functions by binding to CCR2 and preventing the downstream signaling induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[2] This blockade inhibits cellular processes such as chemotaxis and calcium mobilization.

Q2: What are the recommended starting concentrations for this compound in cell assays?

A2: Based on its known inhibitory constants (IC50), a good starting point for concentration-response experiments would be to test a range from 0.1 nM to 1 µM. For initial screening, concentrations around the known IC50 values for the specific assay (see table below) are recommended.

Q3: What is the solubility of this compound and what is the recommended solvent?

A3: this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your assay medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What cell lines are suitable for studying this compound activity?

A4: Several cell lines endogenously expressing CCR2 or engineered to overexpress it are suitable. Commonly used cell lines include human monocytic cell lines like THP-1 and U937, as well as HEK293 or U2OS cells stably transfected with human CCR2. The choice of cell line will depend on the specific assay and research question.

Q5: What are the key signaling pathways activated by CCR2?

A5: Upon binding of its ligand CCL2, CCR2, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades. These primarily include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway (including ERK1/2), and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. These pathways are crucial for cell migration, proliferation, and survival.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on various in vitro assays.

ParameterValueAssay TypeReference
Binding Affinity (IC50) 5.1 nMRadioligand Binding Assay
Calcium Flux (IC50) 18 nMCalcium Mobilization Assay
Chemotaxis (IC50) 1 nMCell Migration Assay

Experimental Workflows and Signaling Pathways

To facilitate experimental design and data interpretation, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for optimizing this compound concentration.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_Protein Gαi/o CCR2->G_Protein Activation PI3K PI3K G_Protein->PI3K MAPK MAPK (ERK1/2) G_Protein->MAPK JAK JAK G_Protein->JAK Akt Akt PI3K->Akt Cell_Response Cell Migration, Proliferation, Survival Akt->Cell_Response MAPK->Cell_Response STAT STAT JAK->STAT STAT->Cell_Response BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Antagonism Optimization_Workflow This compound Concentration Optimization Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Dose_Response Perform Dose-Response Experiment (e.g., 0.1 nM to 1 µM) Prep_Stock->Dose_Response Prep_Cells Prepare CCR2-expressing cells Prep_Cells->Dose_Response Controls Include Controls: - Vehicle (DMSO) - No Antagonist (CCL2 only) - No CCL2 (Basal) Assay Run Functional Assay (Chemotaxis, Calcium Flux, etc.) Dose_Response->Assay Measure Measure Assay Readout Assay->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

References

BMS CCR2 22 off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the investigation of off-target effects of BMS-CCR2-22.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of BMS-CCR2-22?

A1: BMS-CCR2-22 is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It exhibits high-affinity binding to CCR2 and effectively inhibits the downstream functional responses mediated by this receptor, such as calcium mobilization and cell migration (chemotaxis) in response to its primary ligand, CCL2 (also known as MCP-1).[1][2]

Q2: What are the known or potential off-target effects of BMS-CCR2-22?

A2: While BMS-CCR2-22 is reported to be a selective CCR2 antagonist, researchers should be aware of potential off-target activities based on its chemical class and data from related compounds. The primary areas of potential off-target interaction are:

  • Other Chemokine Receptors:

    • CCR5: Due to the high structural homology between CCR2 and CCR5, this is a key receptor to consider for off-target activity. BMS-CCR2-22 is highly selective for CCR2 over CCR5. A key structural determinant for this selectivity has been identified as the difference in a single amino acid residue between the two receptors. However, other compounds from the same chemical series have shown dual CCR2/CCR5 activity, indicating that the scaffold has the potential to interact with CCR5.

  • Ion Channels:

    • hERG Potassium Channel: Compounds within the same chemical class as BMS-CCR2-22 have been evaluated for hERG channel inhibition. While the closely related clinical candidate BMS-741672 showed good selectivity away from hERG, other analogues have shown some level of inhibition at higher concentrations (e.g., 19-36% inhibition at 30 µM for compounds related to BMS-753426).

    • Sodium Channels: Some analogues of BMS-CCR2-22 have also shown inhibitory activity against sodium channels at high concentrations (e.g., up to 65% inhibition at 30 µM).

Q3: Has a broad off-target screening panel been published for BMS-CCR2-22?

A3: As of the latest available information, a comprehensive, publicly available screening panel of BMS-CCR2-22 against a wide range of kinases, GPCRs, and ion channels has not been identified. A related dual CCR2/CCR5 antagonist, BMS-813160, was reported to be inactive in a broad GPCR panel and selective against CCR1, CCR4, and CXCR2, suggesting such profiling is conducted by the manufacturer but not always published for specific research compounds.

Q4: What is the significance of the CCL2-CCR2 signaling axis in experimental design?

A4: The CCL2-CCR2 axis is a critical pathway for the migration of monocytes and macrophages from the bone marrow to sites of inflammation and to the tumor microenvironment. When designing experiments with BMS-CCR2-22, it is crucial to have a robust, CCL2-driven biological system to accurately assess the on-target effects of the compound. This could be a chemotaxis assay with a known concentration of CCL2 or an in vivo model where CCL2-driven cell recruitment is a key pathological feature.

Troubleshooting Guides

Problem: I am not observing the expected inhibition of cell migration in my chemotaxis assay.

  • Possible Cause 1: Suboptimal CCL2 Concentration: The concentration of CCL2 used to stimulate migration may be too high, leading to a requirement for higher concentrations of BMS-CCR2-22 to achieve effective competition.

    • Solution: Perform a dose-response curve with CCL2 to determine the EC50 or EC80 for cell migration. Use this optimized concentration for your inhibition experiments.

  • Possible Cause 2: Low CCR2 Expression on Target Cells: The cells you are using may not express sufficient levels of CCR2 to produce a robust migratory response to CCL2.

    • Solution: Verify CCR2 expression on your target cells using flow cytometry, qPCR, or Western blot. Consider using a cell line known to express high levels of CCR2, such as THP-1 monocytes.

  • Possible Cause 3: Compound Solubility and Stability: BMS-CCR2-22 may have precipitated out of your assay medium or degraded over time.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. Prepare fresh dilutions of the compound for each experiment. BMS-CCR2-22 is soluble to 100 mM in DMSO and 10 mM in ethanol.

Problem: I am observing unexpected cellular toxicity or phenotypes that do not seem related to CCR2 inhibition.

  • Possible Cause 1: Off-Target Effects: At the concentrations used, BMS-CCR2-22 may be interacting with other cellular targets. As noted in the FAQ, ion channels are a potential off-target class for this chemical series.

    • Solution: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Lower the concentration of BMS-CCR2-22 to a range that is more selective for CCR2. If the effect persists, consider using a structurally unrelated CCR2 antagonist as a control to see if the phenotype is specific to BMS-CCR2-22.

  • Possible Cause 2: Solvent Toxicity: The vehicle used to dissolve BMS-CCR2-22 (e.g., DMSO) may be causing toxicity at the concentration used in your experiment.

    • Solution: Run a vehicle-only control at the same final concentration as in your experimental conditions to assess the effect of the solvent on your cells.

Data Presentation

Table 1: On-Target Potency of BMS-CCR2-22

Assay TypeTargetLigandCell TypeIC50 (nM)
Radioligand BindingHuman CCR2125I-CCL2Human PBMCs5.1
Calcium FluxHuman CCR2CCL2-18
ChemotaxisHuman CCR2CCL2Human Monocytes1

Data compiled from multiple sources.

Table 2: Potential Off-Target Activity of Related Compounds

Compound SeriesOff-TargetAssay TypeActivity
BMS-741672 AnalogsHuman CCR5Binding>700-fold selective for CCR2
BMS-753426 AnalogshERG ChannelPatch Clamp19-36% Inhibition @ 30 µM
BMS-753426 AnalogsSodium ChannelPatch Clamp13-65% Inhibition @ 30 µM
BMS-813160Human CCR1, CCR4, CXCR2Binding/Functional>25-40 µM (Selective)

This table summarizes data from compounds structurally related to BMS-CCR2-22 to inform on potential off-target liabilities.

Experimental Protocols

1. CCR2 Radioligand Binding Assay (Competitive Inhibition)

  • Objective: To determine the binding affinity (IC50) of BMS-CCR2-22 for the human CCR2 receptor.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

    • Radiolabeled CCL2 (e.g., 125I-CCL2).

    • BMS-CCR2-22 at a range of concentrations.

    • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).

    • Unlabeled CCL2 for determining non-specific binding.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of 125I-CCL2 to each well.

    • Add serial dilutions of BMS-CCR2-22 to the experimental wells.

    • For total binding, add binding buffer only. For non-specific binding, add a high concentration of unlabeled CCL2.

    • Add the cell membranes to each well to initiate the binding reaction.

    • Incubate for a defined period (e.g., 60-90 minutes) at room temperature.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of BMS-CCR2-22 and determine the IC50 value using non-linear regression analysis.

2. hERG Patch Clamp Electrophysiology Assay

  • Objective: To assess the potential inhibitory effect of BMS-CCR2-22 on the hERG potassium channel.

  • Materials:

    • A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Patch clamp rig (amplifier, micromanipulators, perfusion system).

    • Borosilicate glass capillaries for pulling micropipettes.

    • Intracellular and extracellular recording solutions.

    • BMS-CCR2-22 at a range of concentrations.

    • A known hERG blocker (e.g., E-4031) as a positive control.

  • Procedure:

    • Culture the hERG-expressing cells to an appropriate confluency for patch clamp recording.

    • Pull micropipettes and fill them with intracellular solution. The pipette resistance should be in the range of 2-5 MΩ.

    • Establish a whole-cell patch clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit and record hERG tail currents.

    • Establish a stable baseline recording of the hERG current in the extracellular solution.

    • Perfuse the cell with the vehicle control solution to ensure the current remains stable.

    • Perfuse the cell with increasing concentrations of BMS-CCR2-22, allowing the current to reach a steady-state at each concentration.

    • After washout of the compound, apply a known hERG blocker as a positive control to confirm the identity of the recorded current.

    • Measure the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline.

    • Determine the IC50 value if a sufficient dose-response relationship is observed.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates BMS_22 BMS-CCR2-22 BMS_22->CCR2 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Migration Actin Polymerization & Cell Migration DAG->Migration Leads to Ca_release->Migration Leads to

Caption: On-target mechanism of BMS-CCR2-22 on the CCL2-CCR2 signaling pathway.

Experimental_Workflow cluster_primary Primary Screening (On-Target) cluster_secondary Secondary Screening (Off-Target) cluster_invivo In Vivo / Functional Confirmation Binding CCR2 Binding Assay (IC50) Functional Functional Assays (Calcium Flux, Chemotaxis) (IC50) Binding->Functional Confirm Potency Chemokine Chemokine Receptor Panel (e.g., CCR3, CCR5) Functional->Chemokine Assess Selectivity Ion_Channel Ion Channel Panel (e.g., hERG, Na⁺) Chemokine->Ion_Channel GPCR Broad GPCR Panel Ion_Channel->GPCR Toxicity In Vivo Toxicology GPCR->Toxicity Investigate Safety Phenotype Phenotypic Assays (Confirming Off-Target Effects) Toxicity->Phenotype Correlate Findings

Caption: Logical workflow for investigating on-target and off-target effects of BMS-CCR2-22.

References

Technical Support Center: Enhancing In Vivo Bioavailability of BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the CCR2 antagonist, BMS CCR2 22 (also known as BMS-741672). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our animal models after oral administration. What are the likely causes?

A1: Low and inconsistent plasma exposure following oral dosing of this compound is often multifactorial. As a lipophilic amine, its oral bioavailability can be influenced by several factors:

  • Poor Aqueous Solubility: this compound has low water solubility, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]

  • First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.

  • Formulation In-dependency: The choice of vehicle and formulation strategy can dramatically impact the drug's dissolution and absorption characteristics.

  • Animal-related Factors: Physiological differences between animals, such as gastric pH, GI transit time, and food effects, can contribute to variability.[2]

  • Procedural Variability: Inconsistent oral gavage technique can lead to incorrect dosing or stress-induced physiological changes in the animals.[3]

Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A2: Several formulation approaches can enhance the oral absorption of poorly soluble compounds like this compound:

  • Salt Formation: Creating a salt of the basic amine group on this compound can improve its solubility and dissolution rate.

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can lead to faster dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve solubilization in the GI tract.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can increase its apparent solubility and dissolution rate.

  • Use of Excipients: Incorporating solubilizing agents, surfactants, or co-solvents in the formulation can enhance drug solubility.

Q3: We are observing a significant increase in plasma CCL2 levels after administering this compound. Is this expected, and what is the mechanism?

A3: Yes, an elevation in plasma CCL2 levels is a known phenomenon following the administration of CCR2 antagonists. This is not due to an agonistic effect of the compound. Instead, it is believed to be caused by the antagonist blocking the natural process of CCL2 internalization and clearance by CCR2-expressing cells. This on-target pharmacological effect can serve as a biomarker for target engagement.

Q4: What are the best practices for oral gavage in mice to minimize variability in pharmacokinetic studies?

A4: Proper oral gavage technique is critical for obtaining reliable and reproducible pharmacokinetic data. Key best practices include:

  • Correct Needle Size and Type: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to prevent esophageal injury.

  • Accurate Dosing Volume: Calculate the dosing volume based on the most recent body weight of each animal.

  • Proper Restraint: Use a firm but gentle restraint technique to minimize stress to the animal.

  • Consistent Procedure: Ensure the procedure is performed consistently by a trained individual. This includes the speed of administration and the depth of needle insertion.

  • Vehicle Considerations: The viscosity and composition of the vehicle should be consistent across all animals. Ensure suspensions are adequately mixed before each dose.

Troubleshooting Guides

Guide 1: Low In Vivo Exposure
Potential Cause Troubleshooting Steps Recommendations
Poor Solubility and Dissolution 1. Assess the solubility of this compound in the current vehicle. 2. Evaluate the dissolution rate of the formulation.1. Consider alternative vehicles with better solubilizing properties (e.g., lipid-based formulations like SEDDS). 2. Explore formulation strategies such as micronization or creating an amorphous solid dispersion.
High First-Pass Metabolism 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.1. If metabolism is high, consider co-administration with a metabolic inhibitor (with appropriate scientific justification and controls).
Suboptimal Formulation 1. Review the composition of the current formulation.1. Experiment with different excipients, such as surfactants or co-solvents, to improve solubility and absorption.
Incorrect Dosing 1. Verify dose calculations and the concentration of the dosing solution. 2. Observe the oral gavage procedure for any inconsistencies.1. Ensure accurate weighing of the compound and precise volume measurements. 2. Provide thorough training on consistent oral gavage techniques.
Guide 2: High Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Steps Recommendations
Inconsistent Oral Gavage Technique 1. Review the standard operating procedure (SOP) for oral gavage. 2. Observe different technicians performing the procedure.1. Standardize the gavage procedure across all personnel. 2. Implement a training and certification program for oral gavage.
Animal-to-Animal Physiological Differences 1. Review animal health records and ensure uniformity in age, weight, and strain. 2. Consider the impact of the fed/fasted state.1. Use animals from a single, reputable supplier. 2. Standardize the fasting period before dosing.
Formulation Instability or Inhomogeneity 1. Check for precipitation of the compound in the vehicle over time. 2. If using a suspension, assess the uniformity of resampling.1. Prepare fresh dosing solutions daily. 2. For suspensions, ensure vigorous and consistent mixing before each dose is drawn.
Sample Collection and Processing Errors 1. Review blood collection and plasma processing protocols.1. Standardize the timing of blood draws and the method of plasma separation and storage.

Quantitative Data Summary

The following table summarizes the reported oral bioavailability of this compound and related compounds in various preclinical species.

CompoundSpeciesOral Bioavailability (%)Half-life (t½) (h)
BMS-741672 (this compound) Mouse28%-
Rat51%5.1 (IV)
Cynomolgus Monkey46%3.2 (IV)
BMS-753426 (Improved Analog) MonkeyHigher than BMS-741672-

Data compiled from publicly available research.

Experimental Protocols

Detailed Methodology for a Rodent Oral Bioavailability Study

This protocol outlines a standard procedure for determining the oral bioavailability of a small molecule inhibitor like this compound in mice.

1. Animal Model:

  • Species: C57BL/6 mice (or other appropriate strain)

  • Sex: Male or female (be consistent throughout the study)

  • Age: 8-10 weeks

  • Housing: Acclimatize animals for at least one week before the experiment under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Formulation Preparation:

  • Prepare two formulations: one for intravenous (IV) administration and one for oral (PO) administration.

  • IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL.

  • PO Formulation: Prepare a suspension or solution of this compound in a vehicle such as 0.5% methylcellulose in water or a lipid-based formulation to the desired concentration (e.g., 5 mg/mL). Ensure homogeneity of suspensions by continuous stirring.

3. Dosing:

  • Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Divide animals into two groups: IV and PO.

  • IV Administration: Administer the IV formulation via the tail vein at a dose of 1 mg/kg.

  • PO Administration: Administer the PO formulation via oral gavage at a dose of 10 mg/kg.

4. Blood Sampling:

  • Collect serial blood samples (approximately 50-100 µL) at the following time points:

    • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood can be collected via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Process blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.

  • Store plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of this compound in plasma.

  • The method should include a standard curve and quality control samples.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental analysis software. Key parameters include:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein (Gαi) CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Akt->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses BMS_CCR2_22 This compound (Antagonist) BMS_CCR2_22->CCR2 Blocks

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Formulation Formulation Preparation (IV and PO) Dosing Animal Dosing (IV and Oral Gavage) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing and Storage Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Calculate Bioavailability) Analysis->PK_Analysis Result Results PK_Analysis->Result Troubleshooting_Logic Start Low/Variable In Vivo Exposure Check_Formulation Investigate Formulation (Solubility, Stability) Start->Check_Formulation Check_Dosing Review Dosing Procedure (Technique, Accuracy) Start->Check_Dosing Check_Animals Assess Animal Factors (Health, Fasting) Start->Check_Animals Optimize_Formulation Optimize Formulation (e.g., SEDDS, ASD) Check_Formulation->Optimize_Formulation Standardize_Dosing Standardize Dosing (SOP, Training) Check_Dosing->Standardize_Dosing Control_Animals Control Animal Variables (Source, Diet) Check_Animals->Control_Animals Re_evaluate Re-evaluate In Vivo Pharmacokinetics Optimize_Formulation->Re_evaluate Standardize_Dosing->Re_evaluate Control_Animals->Re_evaluate

References

troubleshooting BMS CCR2 22 insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the CCR2 antagonist, BMS CCR2 22.

Troubleshooting Guide: this compound Insolubility

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound has low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent. The datasheets for this compound indicate that it is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.[1][2][3]

For your experiment, first, dissolve this compound in 100% DMSO to create a high-concentration stock. Then, you can dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low enough to not affect your experimental system, typically less than 0.5%.

Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are several steps you can take to mitigate this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the DMSO Concentration (with caution): If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might help maintain solubility. However, you must validate the tolerance of your cells or assay to the higher DMSO concentration.

  • Use a Surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer. These can help to maintain the solubility of hydrophobic compounds. Start with a low concentration (e.g., 0.01%) and optimize as needed.

  • Vortex While Diluting: When preparing your final solution, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that are more prone to precipitation.

  • Warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. Ensure this temperature is compatible with your experimental setup.

Q3: Can I prepare a stock solution of this compound in ethanol?

A3: Yes, this compound is soluble in ethanol up to 10 mM.[1][2] Similar to DMSO, you should prepare a concentrated stock in ethanol and then dilute it into your aqueous buffer. Be mindful of the final ethanol concentration in your experiment, as it can have effects on cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: It is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is typically stable for up to 6 months. For storage at -20°C, it is recommended to use it within 1 month.

Q2: What is the mechanism of action of this compound?

A2: this compound is a high-affinity antagonist of the C-C chemokine receptor 2 (CCR2). It functions by blocking the binding of the primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to the receptor. This inhibition prevents the downstream signaling cascades that lead to monocyte and macrophage recruitment and activation.

Q3: At what concentration should I use this compound in my cell-based assays?

A3: The effective concentration of this compound will vary depending on the specific assay and cell type. The reported IC50 values for functional antagonism are 1 nM for chemotaxis and 18 nM for calcium flux. A good starting point for most cell-based assays would be in the range of 1 to 100 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Quantitative Data Summary

PropertyValueSolventSource
Max Solubility100 mMDMSO
Max Solubility10 mMEthanol
IC50 (Binding)5.1 nM
IC50 (Chemotaxis)1 nM
IC50 (Calcium Flux)18 nM

Experimental Protocols

Monocyte Chemotaxis Assay using a Transwell System

This protocol describes a method to assess the inhibitory effect of this compound on the migration of monocytes towards the CCR2 ligand, CCL2.

Materials:

  • This compound

  • Recombinant Human CCL2 (MCP-1)

  • Monocytes (e.g., THP-1 cell line or primary human monocytes)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • DMSO

  • Transwell inserts (5 µm pore size)

  • 24-well plate

  • Calcein-AM (for cell viability/quantification)

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Cell Preparation:

    • Culture monocytes in RPMI 1640 supplemented with 10% FBS.

    • Prior to the assay, starve the cells in serum-free RPMI 1640 for 2-4 hours.

    • Resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free RPMI 1640 containing 10 ng/mL of CCL2.

    • To the cell suspension, add this compound to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Remember to include a vehicle control with the same final DMSO concentration. Incubate for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • To quantify the migrated cells on the bottom of the membrane, you can either:

      • Stain the cells with a fluorescent dye like Calcein-AM and read the fluorescence on a plate reader.

      • Fix and stain the cells with a stain like crystal violet, then elute the dye and measure the absorbance.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

Visualizations

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαi/o CCR2->G_protein Activates JAK JAK CCR2->JAK PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38, JNK) G_protein->MAPK PLC PLC G_protein->PLC CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation STAT STAT JAK->STAT STAT->Proliferation Migration Chemotaxis & Migration MAPK->Migration IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Ca_flux->Migration BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Inhibits

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow start Start: This compound Insolubility check_solvent Is the primary solvent 100% DMSO or Ethanol? start->check_solvent use_organic Dissolve in 100% DMSO (up to 100 mM) or Ethanol (up to 10 mM) check_solvent->use_organic No check_precipitation Precipitation upon dilution in aqueous buffer? check_solvent->check_precipitation Yes use_organic->check_precipitation success Success: Soluble check_precipitation->success No troubleshoot_precipitation Troubleshoot Precipitation check_precipitation->troubleshoot_precipitation Yes lower_conc Lower final concentration troubleshoot_precipitation->lower_conc vortex Vortex during dilution troubleshoot_precipitation->vortex warm_buffer Warm aqueous buffer (37°C) troubleshoot_precipitation->warm_buffer add_surfactant Add surfactant (e.g., Tween® 80) troubleshoot_precipitation->add_surfactant lower_conc->check_precipitation vortex->check_precipitation warm_buffer->check_precipitation add_surfactant->check_precipitation

Caption: Troubleshooting Workflow for this compound Insolubility.

References

Technical Support Center: BMS CCR2 22 Protocol Modifications for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the BMS CCR2 22 antagonist in primary cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific high-affinity antagonist for the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by binding to CCR2 and preventing the downstream signaling induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[4] This blockade inhibits key cellular responses such as calcium mobilization, chemotaxis, and cell migration.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am observing a significant increase in CCL2 levels in my culture supernatant/in vivo model after treatment with this compound. Is this expected?

A3: Yes, this can be an expected phenomenon. Systemic administration of CCR2 antagonists has been shown to cause a marked increase in circulating CCL2 levels. This is thought to be due to the blockade of a natural clearance mechanism where CCR2-expressing cells, like monocytes, constitutively internalize and clear CCL2 from the environment. By blocking the receptor, the antagonist prevents this uptake, leading to an accumulation of the ligand.

Q4: Why am I seeing variable inhibitory potency (IC50) for this compound between different assay formats?

A4: It is not uncommon for CCR2 antagonists to exhibit different apparent inhibitory potencies across various assay formats (e.g., binding vs. chemotaxis vs. calcium flux). This variability can arise from several factors, including differences in assay kinetics, the specific functional state of the CCR2 receptor being interrogated, and the amplification of downstream signaling pathways in functional assays. It is crucial to consistently use the same assay format when comparing the potency of different compounds.

Q5: My primary monocytes are losing their responsiveness to CCL2 and the inhibitory effect of this compound over time in culture. What could be the cause?

A5: Primary monocytes begin to differentiate into macrophages upon in vitro culture. This maturation process is associated with a significant downregulation of CCR2 expression at both the mRNA and protein levels. Consequently, the cells will become less responsive to CCL2 and its antagonists. For optimal results, it is recommended to use freshly isolated primary monocytes for your experiments.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background signal in chemotaxis assay - Cell viability is low.- Spontaneous migration of cells.- Contamination of reagents.- Assess cell viability before starting the experiment; ensure it is >95%.- Use serum-free or low-serum medium in the upper chamber to reduce spontaneous migration.- Use fresh, sterile reagents and filter chemoattractants if necessary.
Low or no cell migration in response to CCL2 - Suboptimal concentration of CCL2.- Low CCR2 expression on primary cells.- Inactive CCL2.- Perform a dose-response curve for CCL2 to determine the optimal concentration for your specific primary cells.- Use freshly isolated monocytes, as CCR2 expression decreases with differentiation.- Use a fresh, validated lot of recombinant CCL2.
Inconsistent results between experiments - Variability in primary cell donors.- Inconsistent cell handling and plating density.- Pipetting errors.- If possible, pool cells from multiple donors or perform experiments on cells from the same donor for comparability.- Standardize cell isolation procedures, counting, and seeding density.- Use calibrated pipettes and careful technique, especially when setting up chemoattractant gradients.
This compound shows lower than expected potency - Compound degradation.- Incorrect concentration calculation.- Assay sensitivity issues.- Use freshly prepared dilutions from a properly stored stock. Avoid repeated freeze-thaw cycles.- Double-check all calculations for dilutions.- Validate the assay with a known CCR2 antagonist and ensure the CCL2 concentration used is near the EC50 for a sensitive inhibition window.
Difficulty detecting CCR2 by flow cytometry with other markers - Antibody interference or epitope masking.- Ligation of antibodies to other nearby receptors (like CCR5) can interfere with CCR2 detection. A sequential staining protocol, where the CCR2 antibody is added first, can often resolve this issue.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for this compound in various functional assays.

Assay TypeTarget/Cell TypeIC50 Value
Binding Affinity CCR25.1 nM
Calcium Flux Not specified18 nM
Chemotaxis Not specified1 nM
hMCP-1 Internalization Human Monocytes~2 nM

Experimental Protocols & Workflows

Protocol 1: Primary Monocyte Chemotaxis Assay (Transwell-based)

This protocol outlines a method to assess the inhibitory effect of this compound on the migration of primary human monocytes towards a CCL2 gradient.

Materials:

  • Primary human monocytes (freshly isolated)

  • RPMI 1640 with 0.5% BSA

  • Recombinant Human CCL2 (MCP-1)

  • This compound

  • Transwell inserts (5 µm pore size) for 24-well plates

  • Calcein-AM or similar viability dye for cell quantification

Procedure:

  • Cell Preparation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or density gradient centrifugation. Resuspend cells in RPMI + 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare various concentrations of this compound in RPMI + 0.5% BSA. Add the antagonist to the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Chemoattractant Preparation: Prepare the CCL2 solution in RPMI + 0.5% BSA at the desired concentration (e.g., 10 ng/mL, but should be optimized).

  • Assay Setup:

    • Add 600 µL of the CCL2 solution to the lower chambers of the 24-well plate.

    • Add 600 µL of RPMI + 0.5% BSA without CCL2 to control wells for measuring basal migration.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification:

    • Carefully remove the inserts.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Quantify the migrated cells on the bottom of the membrane by staining with Calcein-AM and reading the fluorescence on a plate reader. Alternatively, cells that have migrated into the lower chamber can be collected and counted using a flow cytometer.

Protocol 2: Calcium Flux Assay in Primary Monocytes

This protocol describes how to measure the inhibition of CCL2-induced intracellular calcium mobilization by this compound in primary monocytes using a fluorescent calcium indicator.

Materials:

  • Primary human monocytes (freshly isolated)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Recombinant Human CCL2 (MCP-1)

  • This compound

Procedure:

  • Cell Preparation and Dye Loading:

    • Resuspend freshly isolated monocytes in HBSS at 1-2 x 10^6 cells/mL.

    • Add Fluo-4 AM (final concentration 1-5 µM) and an equal volume of Pluronic F-127 to aid in dye solubilization.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS.

  • Compound Incubation:

    • Aliquot the dye-loaded cells into flow cytometry tubes or a 96-well plate.

    • Add this compound at various concentrations (or vehicle control) and incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Acquire baseline fluorescence data for 30-60 seconds using a flow cytometer or a fluorescence plate reader capable of kinetic reads.

    • Add CCL2 at a predetermined optimal concentration (e.g., 50 ng/mL) to stimulate the cells.

    • Immediately continue recording the fluorescence signal for an additional 2-5 minutes to capture the calcium flux.

  • Data Analysis: Analyze the kinetic data by calculating the peak fluorescence intensity or the area under the curve after CCL2 addition. Determine the IC50 of this compound by plotting the inhibition of the calcium response against the antagonist concentration.

Visualizations

CCR2 Signaling Pathway in Primary Monocytes

CCR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates BMS22 This compound BMS22->CCR2 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux Induces PKC PKC DAG->PKC Activates Migration Chemotaxis & Migration Ca_flux->Migration MAPK MAPK (ERK, p38) PKC->MAPK Activates Akt Akt PI3K->Akt Activates Akt->Migration MAPK->Migration

Caption: Simplified CCR2 signaling cascade in primary monocytes and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis start Start: Isolate Primary Cells (e.g., Monocytes) assess_viability Assess Cell Viability & Purity (>95% Viable) start->assess_viability prepare_reagents Prepare Reagents: - this compound dilutions - CCL2 dilutions - Assay Buffers assess_viability->prepare_reagents pre_incubate Pre-incubate Cells with This compound or Vehicle prepare_reagents->pre_incubate run_assay Perform Functional Assay (e.g., Chemotaxis or Calcium Flux) with CCL2 Stimulation pre_incubate->run_assay acquire_data Acquire Data (Fluorescence, Cell Count) run_assay->acquire_data analyze Analyze Data: - Normalize to Controls - Plot Dose-Response Curve acquire_data->analyze calculate_ic50 Calculate IC50 Value analyze->calculate_ic50 end End: Report Findings calculate_ic50->end

Caption: General experimental workflow for testing the efficacy of this compound in primary cells.

References

Navigating BMS CCR2 22 Assays: A Technical Support Guide to Minimize Variability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the C-C chemokine receptor 2 (CCR2) antagonist, BMS CCR2 22, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in binding, calcium flux, and chemotaxis assays, helping you to minimize variability and ensure the integrity of your data.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: High Background Signal in Radioligand Binding Assays

High background can mask the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of affinity.

Potential Cause Recommended Solution
Radioligand Sticking to Filters/Plates Pre-soak filter plates in 0.3-0.5% polyethyleneimine (PEI) to reduce nonspecific binding. Use low-protein binding plates and tubes.
Poor Quality Cell Membrane Preparation Ensure thorough homogenization and washing of cell membranes to remove contaminating proteins. Perform a protein concentration assay (e.g., BCA assay) to normalize the amount of membrane used per well.[1]
Suboptimal Washing Steps Increase the number and volume of washes with ice-cold wash buffer. Ensure the vacuum filtration is efficient in removing unbound radioligand.
Radioligand Degradation Aliquot and store the radioligand at -80°C to prevent degradation from repeated freeze-thaw cycles.

Issue 2: Low Signal or High Variability in Calcium Flux Assays

A weak or inconsistent calcium signal can make it difficult to determine accurate IC50 values for antagonists.

Potential Cause Recommended Solution
Suboptimal Dye Loading Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the incubation time and temperature.[2] Different cell lines may require different loading conditions.[2] For CHO cells, consider including probenecid in the loading buffer to prevent dye leakage.[2]
Low Receptor Expression Use a cell line with confirmed high-level expression of CCR2. Passage number can affect receptor expression; use cells from a low passage number.
Cell Health and Seeding Density Ensure cells are healthy and seeded at a consistent density across all wells. Uneven cell distribution is a major source of variability. Allow adherent cells to settle at room temperature before incubation to ensure even distribution.[3]
Inadequate Agonist (CCL2) Concentration Use a concentration of CCL2 that elicits a robust and reproducible response (typically EC80) to ensure a sufficient window for measuring antagonist activity.
Instrument Settings Optimize the settings on your fluorescence plate reader, including excitation and emission wavelengths, gain, and the number of flashes per well.

Issue 3: Inconsistent Cell Migration in Chemotaxis Assays

High variability in the number of migrated cells can lead to unreliable chemotaxis inhibition data.

Potential Cause Recommended Solution
Inconsistent Chemoattractant Gradient Ensure proper setup of the Boyden chamber or other chemotaxis device to establish a stable and reproducible chemoattractant (CCL2) gradient.
Suboptimal Incubation Time Calibrate the incubation time for your specific cell type and ligand concentration. Too short a time will result in low cell counts, while too long may lead to gradient decay and measurement of chemokinesis rather than chemotaxis.
Cell Viability and Density Use a consistent number of viable cells for each experiment. Cell density can affect migration.
Biological Variation in Primary Cells Be aware of donor-to-donor variability when using primary monocytes. Include appropriate controls and run sufficient biological replicates.
Pore Size of the Membrane The pore size of the transwell membrane should be appropriate for the size and motility of the cells being used (e.g., 5 µm for monocytes).

Frequently Asked Questions (FAQs)

General

  • What are the reported IC50 values for this compound?

    • Binding Affinity (IC50): 5.1 nM

    • Calcium Flux (IC50): 18 nM

    • Chemotaxis (IC50): 1 nM

  • How should I prepare a stock solution of this compound?

    • This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). For long-term storage, it is recommended to prepare aliquots of a concentrated stock solution in DMSO and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Assay Specific

  • What are the key downstream signaling pathways activated by CCR2?

    • Upon binding its ligand CCL2, CCR2, a G protein-coupled receptor, activates several downstream signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways. These pathways regulate cellular processes such as proliferation, survival, migration, and cytokine production.

  • What are essential controls for a CCR2 antagonist assay?

    • Negative Control: Vehicle (e.g., DMSO) treated cells to establish baseline response.

    • Positive Control (Agonist): Cells treated with CCL2 alone to determine the maximum response.

    • Positive Control (Antagonist): A known CCR2 antagonist with a well-characterized IC50.

    • No-Cell Control: Wells without cells to measure background fluorescence or radioactivity.

  • How can I create a logical workflow for troubleshooting my assay?

    • A systematic approach is crucial. Start by verifying the integrity of your reagents and the health of your cells. Then, examine your assay setup and instrument parameters. Finally, analyze your controls to pinpoint the source of the issue.

Experimental Protocols

1. Radioligand Binding Assay (Competition)

This protocol is a general guideline and should be optimized for your specific cell type and equipment.

  • Membrane Preparation: Homogenize cells expressing CCR2 in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash to remove cytosolic proteins. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, varying concentrations of the unlabeled competitor (this compound), and a fixed concentration of a suitable radiolabeled CCR2 ligand (e.g., [125I]-CCL2).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a PEI-pre-soaked glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

2. Calcium Flux Assay

This protocol provides a general framework for measuring intracellular calcium changes.

  • Cell Seeding: Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and measure the baseline fluorescence. Inject a pre-determined concentration of CCL2 (agonist) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the CCL2-induced calcium flux by this compound to determine the IC50 value.

3. Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method for assessing cell migration.

  • Chamber Setup: Place a polycarbonate membrane with a suitable pore size (e.g., 5 µm for monocytes) between the upper and lower wells of a Boyden chamber.

  • Chemoattractant Addition: Add assay medium containing CCL2 to the lower wells.

  • Cell Addition: Pre-incubate your CCR2-expressing cells with varying concentrations of this compound. Add the cell suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a CO2 incubator for a pre-optimized duration (e.g., 60-90 minutes) to allow for cell migration.

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Determine the percentage of inhibition of cell migration for each concentration of this compound to calculate the IC50 value.

Visualizing Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate the CCR2 signaling pathway and a logical troubleshooting workflow.

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein Gαi/q CCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK MAPK_cascade MAPK Cascade (ERK, p38) G_protein->MAPK_cascade IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (Migration, Proliferation, Survival) Ca_release->Cellular_Response Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors STAT STAT JAK->STAT STAT->Transcription_Factors MAPK_cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cellular_Response

Caption: CCR2 Signaling Cascade.

Troubleshooting_Workflow Troubleshooting Workflow for BMS CCR2 Assays Start Assay Failure or High Variability Check_Reagents Check Reagents (Ligand, Antagonist, Buffers) Start->Check_Reagents Check_Cells Check Cell Health & Density Check_Reagents->Check_Cells OK Reagent_Issue Prepare Fresh Reagents Check_Reagents->Reagent_Issue Issue Found Check_Protocol Review Assay Protocol Check_Cells->Check_Protocol OK Cell_Issue Optimize Cell Culture & Seeding Check_Cells->Cell_Issue Issue Found Check_Instrument Check Instrument Settings Check_Protocol->Check_Instrument OK Protocol_Issue Optimize Protocol Steps (e.g., Incubation Time, Washing) Check_Protocol->Protocol_Issue Issue Found Analyze_Controls Analyze Controls Check_Instrument->Analyze_Controls OK Instrument_Issue Calibrate & Optimize Instrument Check_Instrument->Instrument_Issue Issue Found Analyze_Controls->Start No Clear Issue, Re-evaluate Control_Issue Isolate Issue Based on Control Performance Analyze_Controls->Control_Issue Issue Found Resolved Problem Resolved Reagent_Issue->Resolved Cell_Issue->Resolved Protocol_Issue->Resolved Instrument_Issue->Resolved Control_Issue->Resolved

Caption: Assay Troubleshooting Flow.

References

Technical Support Center: BMS CCR2 22 Metabolic Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the metabolic stability of the C-C chemokine receptor 2 (CCR2) antagonist, BMS CCR2 22.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability important?

A1: this compound is a potent and specific antagonist of the CCR2 receptor, with high binding affinity (IC50 of 5.1 nM) and functional antagonism in chemotaxis and calcium flux assays.[1][2] The metabolic stability of a drug candidate like this compound is a critical parameter that influences its pharmacokinetic profile, including its half-life, clearance, and oral bioavailability. Assessing its stability against drug-metabolizing enzymes is crucial for predicting its behavior in vivo and determining appropriate dosing regimens. A compound with low metabolic stability may be cleared too rapidly from the body, while an overly stable compound could accumulate and lead to toxicity.

Q2: What are the primary in vitro assays used to evaluate the metabolic stability of this compound?

A2: The initial assessment of metabolic stability is conducted using in vitro systems that contain key drug-metabolizing enzymes. The two most common assays are:

  • Liver Microsomal Stability Assay: This assay is a high-throughput method to evaluate Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.[3][4] It is often used early in drug discovery to rank compounds based on their metabolic lability.

  • Hepatocyte Stability Assay: This assay uses intact liver cells (fresh or cryopreserved), which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors. It provides a more comprehensive picture of overall hepatic metabolism and clearance.

Q3: What are known metabolic liabilities for similar BMS CCR2 antagonists?

A3: While specific metabolic data for this compound is not extensively published, studies on other BMS CCR2 antagonists provide valuable insights. For example, the antagonist BMS-741672 was found to undergo N-demethylation, producing a metabolite with significantly weaker activity. This observation prompted further structural modifications to improve metabolic stability, leading to compounds with lower clearance and better pharmacokinetic properties. Another compound, BMS-813160, was identified as having excellent stability in human liver microsomes. These examples highlight common metabolic pathways (like N-demethylation) that should be investigated for this compound.

Q4: How is data from metabolic stability assays interpreted?

A4: The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, calculated from the rate of disappearance. These values allow for the ranking of compounds and can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters like hepatic clearance.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a typical procedure for assessing Phase I metabolic stability.

1. Reagent Preparation:

  • HLM Stock: Thaw commercial human liver microsomes (e.g., 20 mg/mL) at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4). Keep on ice.

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO. Create a working solution (e.g., 100 µM) by diluting the stock in acetonitrile or another suitable organic solvent.

  • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, magnesium chloride (MgCl2), glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer. Alternatively, a concentrated NADPH solution can be prepared fresh and kept on ice.

  • Quenching Solution: Acetonitrile containing an internal standard (IS) for analytical quantification.

2. Incubation Procedure:

  • In a 96-well plate, add phosphate buffer, the HLM working solution, and the this compound working solution. The final substrate concentration is typically 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-5 volumes of the cold quenching solution.

  • Include control wells:

    • -NADPH: To assess non-CYP-mediated or non-enzymatic degradation.

    • T=0: To determine the initial compound concentration.

3. Sample Analysis & Data Interpretation:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of this compound at each time point.

  • Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol assesses both Phase I and Phase II metabolism in a whole-cell system.

1. Reagent Preparation:

  • Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Dilute with pre-warmed incubation medium (e.g., Williams' Medium E) to a final cell density of approximately 1 x 10^6 viable cells/mL.

  • This compound Working Solution: Prepare a 2 µM working solution in the incubation medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

  • Quenching Solution: Cold acetonitrile with an internal standard.

2. Incubation Procedure:

  • Plate the hepatocyte suspension in a non-coated plate (e.g., 12- or 24-well).

  • Add the this compound working solution to the wells to achieve a final concentration of 1 µM and a final cell density of 0.5 x 10^6 cells/mL.

  • Place the plate on an orbital shaker in an incubator (37°C, 5% CO2).

  • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reactions by adding them to the cold quenching solution.

  • Include a negative control with heat-inactivated hepatocytes to check for non-enzymatic degradation.

3. Sample Analysis & Data Interpretation:

  • Process and analyze samples via LC-MS/MS as described in the microsomal assay.

  • Calculate t½ and CLint. The CLint value is typically expressed in µL/min/10^6 cells.

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of Cells)

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
High Variability Between Replicates - Poor mixing or pipetting errors.- Compound precipitation due to low solubility.- Ensure all solutions are vortexed and homogenous.- Decrease the final compound concentration.- Check the final organic solvent concentration (keep DMSO <0.5%).
No Metabolism Observed (Even for Positive Control) - Inactive enzymes (microsomes or hepatocytes).- Incorrect or degraded cofactor (NADPH).- Use a new batch of microsomes/hepatocytes.- Prepare the NADPH solution fresh for each experiment and keep it on ice.
Compound Disappears Too Quickly - Compound is highly labile.- Protein concentration is too high.- Shorten the incubation time points (e.g., 0, 1, 5, 10, 15 min).- Reduce the microsomal protein or hepatocyte concentration.
Disappearance in "-NADPH" or Heat-Inactivated Controls - Chemical instability in the buffer.- Non-specific binding to plasticware or protein.- Assess compound stability in buffer alone.- Use low-binding plates. Quantify non-specific binding if necessary.
Poor In Vitro - In Vivo Correlation - Significant involvement of non-hepatic clearance (e.g., renal).- Transporter effects not captured in suspension assays.- Active metabolites are forming in vivo.- Investigate other clearance mechanisms.- Consider more complex models like sandwich-cultured hepatocytes to assess transporter roles.- Profile for major metabolites in vitro.

Visualizations

Diagram 1: CCR2 Signaling Pathway

The CCL2/CCR2 signaling axis is central to monocyte and macrophage recruitment during inflammatory responses. This compound acts by blocking this pathway.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CCR2 CCR2 G_Protein G-Protein Activation CCR2->G_Protein CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds PLC PLC Activation G_Protein->PLC Downstream Downstream Pathways (PI3K/Akt, MAPK) PLC->Downstream Response Cellular Response (Chemotaxis, Migration) Downstream->Response BMS_Drug This compound BMS_Drug->CCR2 Blocks

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Diagram 2: Metabolic Stability Assay Workflow

This diagram illustrates the general workflow for conducting an in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep_Compound Prepare Compound Stock Solution Combine Combine System, Compound & Cofactor Prep_Compound->Combine Prep_System Prepare Metabolic System (Microsomes or Hepatocytes) Prep_System->Combine Prep_Cofactor Prepare Cofactor (e.g., NADPH) Prep_Cofactor->Combine Incubate Incubate at 37°C Combine->Incubate Time_Points Sample at Multiple Time Points Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate % Remaining, t½, and CLint LCMS->Calc

Caption: General experimental workflow for in vitro metabolic stability assessment.

References

Technical Support Center: Controlling for Vehicle Effects with BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective CCR2 antagonist, BMS CCR2 22, this technical support center provides essential guidance on experimental design, troubleshooting, and data interpretation. A critical aspect of in vitro and in vivo studies with small molecule inhibitors is accounting for the effects of the vehicle used to dissolve and deliver the compound. This guide offers detailed protocols and frequently asked questions (FAQs) to help you distinguish between the pharmacological effects of this compound and any potential artifacts introduced by the vehicle.

Quick Facts: this compound

PropertyValue
Molecular Weight 593.66 g/mol
Formula C₂₈H₃₄F₃N₅O₄S
Binding Affinity (IC₅₀) 5.1 nM[1]
Functional Antagonism (Calcium Flux IC₅₀) 18 nM
Functional Antagonism (Chemotaxis IC₅₀) 1 nM
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol.
Storage Store at +4°C.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle and why is a vehicle control necessary?

A vehicle is an inert substance used to dissolve and deliver a drug or compound of interest, such as this compound. A vehicle control group in an experiment is treated with the vehicle alone, without the active compound. This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.

Q2: What are the recommended vehicles for this compound?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound. For in vivo studies, a common preparation involves dissolving this compound in DMSO and then diluting it in corn oil. A recommended formulation is 10% DMSO and 90% corn oil.

Q3: Can the vehicle itself affect my experimental results?

Yes. High concentrations of DMSO (>0.5%) can be toxic to cells in culture, potentially inhibiting proliferation or inducing cell death. Even at lower, non-toxic concentrations, DMSO can sometimes stimulate cell growth. Similarly, corn oil administered in vivo can have dose-dependent effects on gene expression and may influence the gut microbiome and immune responses, particularly in mice. Therefore, it is imperative to include a vehicle-only control group in all experiments.

Q4: How should I prepare a stock solution of this compound?

Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, cell-culture grade DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q5: My this compound is precipitating out of solution in my cell culture media. What should I do?

Precipitation can occur due to "solvent shock" when a concentrated DMSO stock is diluted into an aqueous medium. To avoid this, ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally below 0.5%). You can also try pre-warming the media to 37°C before adding the compound and ensuring thorough mixing.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Inconsistent or no biological effect of this compound Compound Degradation: The compound may be unstable in the experimental conditions.For long-term experiments, consider refreshing the media with a fresh preparation of the inhibitor at regular intervals.
Incorrect Concentration: The concentration used may be too low for effective target inhibition.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Poor Cell Permeability: The compound may not be efficiently entering the cells.Review the physicochemical properties of the inhibitor. If poor permeability is suspected, ensure proper solubilization.
High cellular toxicity observed, even at low concentrations Off-Target Toxicity: The inhibitor may be affecting other essential cellular pathways.Use the lowest effective concentration of the inhibitor. If possible, compare your results with those from a structurally different CCR2 antagonist.
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in your cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control to assess solvent toxicity.
High variability between experimental replicates Inconsistent Compound Concentration: Errors in pipetting or serial dilutions.Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes for accuracy.
Biological Variability: Differences in cell seeding density or passage number.Standardize your cell seeding protocol and use cells within a consistent passage number range.
Edge Effects in Multi-Well Plates: Evaporation from outer wells can concentrate the compound.Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile media or PBS to minimize evaporation.

Experimental Protocols

In Vitro Cell-Based Assay Protocol (General)

This protocol provides a general framework for treating cells with this compound. Specific cell numbers and incubation times should be optimized for your particular assay (e.g., proliferation, migration, invasion).

  • Cell Seeding: Plate your cells in the appropriate multi-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation:

    • Thaw an aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations.

    • Crucially, prepare a vehicle control by performing the same serial dilutions with pure DMSO, ensuring the final DMSO concentration in the control wells matches the highest concentration in the treated wells.

  • Cell Treatment:

    • Remove the old media from your cells.

    • Add the media containing the different concentrations of this compound or the vehicle control to the appropriate wells.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assay Endpoint: Proceed with your specific assay to measure the desired outcome (e.g., cell viability, migration, protein expression).

In Vivo Dosing Protocol

This protocol is based on a common method for preparing and administering lipophilic compounds to rodents.

  • Dosing Solution Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • To prepare the final dosing solution, add the DMSO stock solution to corn oil in a 1:9 ratio (10% DMSO, 90% corn oil). For example, to make 1 mL of dosing solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.

    • Mix thoroughly to ensure a homogenous solution. It is recommended to prepare this solution fresh on the day of use.

  • Vehicle Control Preparation: Prepare a vehicle control solution containing 10% DMSO and 90% corn oil without this compound.

  • Animal Dosing:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • Record the body weight of each animal before dosing.

    • Administer the prepared this compound solution or the vehicle control via the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Regularly observe the animals for any signs of toxicity or adverse effects.

Signaling Pathway and Experimental Workflow Diagrams

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 This compound (Antagonist) G_Protein G Protein CCR2->G_Protein PI3K PI3K G_Protein->PI3K MAPK MAPK/p38 G_Protein->MAPK JAK JAK G_Protein->JAK AKT AKT PI3K->AKT Cellular_Response Cellular Response (Migration, Proliferation, Survival) AKT->Cellular_Response MAPK->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response

Caption: CCR2 Signaling Pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solutions Prepare Working Solutions (Drug and Vehicle) Stock_Solution->Working_Solutions Vehicle_Control Prepare Vehicle Control (e.g., DMSO in media) Vehicle_Control->Working_Solutions Cell_Culture Cell Seeding and Adherence Treatment Treat Cells with this compound or Vehicle Control Cell_Culture->Treatment Incubation Incubate for Experimental Duration Treatment->Incubation Data_Collection Collect Data (e.g., Viability, Migration) Incubation->Data_Collection Comparison Compare Drug-Treated to Vehicle Control Data_Collection->Comparison

Caption: A generalized workflow for in vitro experiments using this compound.

References

long-term storage of BMS CCR2 22 aliquots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of BMS CCR2 22 aliquots. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound aliquots?

Proper storage is critical for maintaining the integrity and activity of your this compound aliquots. For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1] When dissolved in a solvent like DMSO, this compound is stable for up to 1 month at -20°C and up to 6 months at -80°C.[2][3][4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]

Q2: How should I prepare a stock solution of this compound?

To prepare a stock solution, use a high-purity, anhydrous solvent. This compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM. For compounds provided as a powder, it is recommended to centrifuge the vial before opening to ensure all the powder is at the bottom. For quantities of 10 mg or less, the solvent can be added directly to the vial. For larger quantities, it is advisable to weigh out the desired amount for your stock solution. Gentle warming to 37°C, vortexing, or sonication can assist in the complete dissolution of the compound.

Q3: My this compound solution shows precipitation after thawing. What should I do?

Precipitation upon thawing is a common issue that can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, you can try gently warming the solution to 37°C and vortexing to redissolve the precipitate. If precipitation persists, your stock solution concentration may be lower than intended. To prevent this, consider storing your aliquots at a slightly lower concentration. Always thaw solutions slowly at room temperature and vortex gently before use.

Q4: Can I reuse the same aliquot multiple times?

It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. The best practice is to prepare single-use aliquots of your stock solution. This ensures that you are using a fresh, stable solution for each experiment, which is crucial for reproducible results.

Q5: What are the visible signs of this compound degradation?

A change in the color of your stock or working solution can indicate chemical degradation or oxidation. Another sign is the formation of a precipitate that does not redissolve upon warming and vortexing. If you suspect degradation, it is recommended to perform a stability test, for example, using HPLC, to assess the purity of your compound.

Storage Condition Summary

For quick reference, the following table summarizes the recommended storage conditions for this compound in both solid and solvent forms.

FormStorage TemperatureDurationReference(s)
Solid (Powder)-20°CUp to 3 years
Solid (Powder)4°CUp to 2 years
In Solvent-20°CUp to 1 month
In Solvent-80°CUp to 6 months

Troubleshooting Guides

Issue: Inconsistent Experimental Results

Inconsistent results in your experiments can often be traced back to the stability of your this compound aliquots.

A Inconsistent Experimental Results B Check Aliquot Storage Conditions A->B C Review Handling Procedures A->C D Assess Compound Stability A->D E Stored at -20°C or -80°C? B->E Temperature F Single-Use Aliquots? C->F Freeze-Thaw G Protected from Light? C->G Exposure H Perform HPLC Stability Test D->H E->F Correct I Prepare Fresh Stock Solution E->I Incorrect F->G Correct F->I Incorrect G->I Incorrect J Results Consistent G->J Correct H->I Degradation Detected H->J No Degradation I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Compound Precipitation in Aqueous Buffer

When diluting a DMSO stock solution of a hydrophobic compound like this compound into an aqueous buffer for an experiment, precipitation can be a significant issue.

A Precipitation in Aqueous Buffer B Optimize Dilution Protocol A->B C Lower Final Concentration B->C D Adjust Buffer pH B->D E Increase DMSO Concentration (if tolerated) B->E F Use a Co-Solvent System B->F G Prepare Fresh Dilution C->G D->G E->G F->G H Solution Remains Clear G->H

Caption: Decision tree for addressing compound precipitation.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a method to evaluate the chemical stability of this compound in a stock solution over time.

Objective: To determine the purity and concentration of this compound in a DMSO stock solution after a period of storage.

Materials:

  • This compound stock solution in DMSO

  • HPLC-grade DMSO

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

  • Analytical HPLC system with a suitable column (e.g., C18)

Procedure:

  • Time Zero (T=0) Sample Preparation:

    • Immediately after preparing a fresh stock solution of this compound in DMSO, take a small aliquot.

    • Dilute this aliquot to a suitable concentration for HPLC analysis using the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Record the chromatogram, noting the peak area and retention time of this compound.

  • Storage of Stock Solution:

    • Store the remaining stock solution under the desired long-term storage conditions (e.g., -80°C).

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 1, 3, and 6 months), retrieve an aliquot of the stored stock solution.

    • Thaw the aliquot at room temperature and vortex gently.

    • Prepare a diluted sample for HPLC analysis as described in step 1.

    • Inject the sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of this compound from the stored samples to the T=0 sample. A significant decrease in the peak area suggests degradation.

    • Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

Signaling Pathway

This compound is an antagonist of the CC-type chemokine receptor 2 (CCR2). The binding of chemokines like MCP-1 (CCL2) to CCR2 initiates a signaling cascade that is involved in monocyte chemotaxis and inflammation. This compound blocks this interaction.

cluster_cell Cell Membrane CCR2 CCR2 Receptor Signaling Downstream Signaling (e.g., Calcium Flux, Chemotaxis) CCR2->Signaling MCP1 MCP-1 (CCL2) MCP1->CCR2 Binds & Activates BMS This compound BMS->CCR2 Binds & Blocks

Caption: Mechanism of action for this compound as a CCR2 antagonist.

References

Technical Support Center: Interpreting Unexpected Results with BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the CCR2 antagonist, BMS CCR2 22. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in interpreting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known functional activities and potencies of this compound?

A1: this compound is a potent and specific antagonist of the CC-type chemokine receptor 2 (CCR2).[1][2] Its inhibitory concentrations (IC50) have been determined in various functional assays.

Summary of this compound In Vitro Potency

Assay TypeIC50 Value (nM)Cell TypeReference
Radioligand Binding5.1HEK293-EBNA cells expressing human CCR2B[1]
Chemotaxis1Human peripheral blood mononuclear cells (PBMCs)[3]
Calcium Flux18Not specified
MCP-1 Internalization~2Human monocytes

Q2: What are the different isoforms of CCR2 and why is this important for my experiments?

A2: The human CCR2 gene encodes two main splice variants, CCR2A and CCR2B, which differ in their C-terminal intracellular tails. This difference leads to distinct signaling properties, cell surface expression levels, and internalization rates. CCR2B is the predominant isoform on monocytes, while CCR2A is more commonly found in other cell types and is largely localized in the cytoplasm. The choice of cell line and the endogenous expression of CCR2 isoforms can significantly impact the observed effects of this compound. For instance, CCL2 binding to CCR2B induces a transient calcium flux, a response not observed with CCR2A.

Q3: Can CCR2 form dimers, and how might this affect my results with this compound?

A3: Yes, chemokine receptors, including CCR2, can form both homodimers (with themselves) and heterodimers with other chemokine receptors like CCR5 and CXCR4. This dimerization can alter ligand binding, signaling, and the efficacy of antagonists. For example, the formation of CCR2-CCR5 heterodimers can impact the downstream signaling pathways that are activated. The presence of other chemokine receptors in your experimental system could therefore lead to unexpected pharmacological responses to this compound.

Troubleshooting Guide for Unexpected Results

Issue 1: Weaker than Expected or No Inhibition of CCR2 Function

Observed Result: this compound shows significantly higher IC50 values than reported or fails to inhibit CCL2-induced responses (e.g., calcium flux, chemotaxis).

Potential Cause Troubleshooting Steps
Compound Instability or Degradation Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C in an appropriate solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Low CCR2 Expression on Target Cells Confirm CCR2 expression levels on your cells using a reliable method such as flow cytometry or qPCR. Cell lines can lose receptor expression over multiple passages.
Predominant Expression of CCR2A Isoform If your cell line primarily expresses CCR2A, which shows different signaling to CCR2B, you may observe altered responses. Characterize the CCR2 isoform expression in your cells. Consider using a cell line with confirmed high-level expression of CCR2B.
Suboptimal Agonist (CCL2) Concentration Ensure you are using a concentration of CCL2 that is in the linear range of the dose-response curve (typically EC50 to EC80) for your specific assay and cell type. Excessively high concentrations of CCL2 may overcome competitive antagonism.
Receptor Dimerization The presence of other chemokine receptors forming heterodimers with CCR2 could alter the binding and efficacy of this compound. Consider using cell lines that do not express potentially interacting receptors if this is a concern.
Issue 2: High Background Signal or Apparent Agonist Activity

Observed Result: In the absence of the CCL2 agonist, this compound appears to stimulate a downstream signaling pathway or you observe a high basal signal in your assay.

Potential Cause Troubleshooting Steps
Compound Precipitation This compound has limited solubility in aqueous solutions. Visually inspect your assay wells for any signs of compound precipitation, which can interfere with optical readouts. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not causing cellular stress.
Cellular Autofluorescence Some cell types exhibit high intrinsic fluorescence, which can mask the signal from your assay. Include a "cells only" control to determine the background fluorescence.
Off-Target Effects While this compound is reported to be selective over CCR3, high concentrations may lead to off-target effects on other receptors or cellular pathways. Perform a literature search for known off-target activities of similar CCR2 antagonists.
Constitutive Receptor Activity Some engineered cell lines overexpressing GPCRs can exhibit constitutive (agonist-independent) activity. Test the effect of this compound in the absence of CCL2 to assess any inverse agonist properties.
Issue 3: Inconsistent or Variable Results Between Experiments

Observed Result: Significant variability in the inhibitory potency (IC50) of this compound is observed across different experimental days or replicates.

Potential Cause Troubleshooting Steps
Inconsistent Cell Health and Passage Number Use cells from a consistent passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells can exhibit altered receptor expression and signaling.
Variability in Reagent Preparation Prepare fresh dilutions of this compound and CCL2 for each experiment from validated stock solutions. Ensure accurate and consistent pipetting.
Assay Timing and Temperature For kinetic assays like calcium flux, precise timing of reagent addition is critical. Ensure all assay plates are maintained at a consistent and appropriate temperature throughout the experiment.
In Vitro to In Vivo Correlation Discrepancies Be aware that in vitro potency may not always directly correlate with in vivo efficacy due to pharmacokinetic and pharmacodynamic factors.

Experimental Protocols

Calcium Flux Assay

This protocol provides a general framework for measuring CCL2-induced intracellular calcium mobilization and its inhibition by this compound.

  • Cell Preparation:

    • Plate CCR2-expressing cells (e.g., HEK293-CCR2B, THP-1) in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells gently with the assay buffer to remove excess dye.

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject a pre-determined concentration of CCL2 (e.g., EC80) into each well.

    • Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (peak signal - baseline) for each well.

    • Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay (Transwell)

This protocol outlines a method for assessing the inhibition of CCL2-induced cell migration by this compound.

  • Preparation of Chambers:

    • Place Transwell inserts (with a pore size appropriate for your cells, e.g., 5 µm for monocytes) into the wells of a 24-well plate.

  • Setting up the Chemoattractant Gradient:

    • In the lower chamber, add assay medium (e.g., RPMI + 0.5% BSA) containing CCL2 at a concentration known to induce maximal migration.

    • For control wells, add assay medium without CCL2.

  • Cell Preparation and Treatment:

    • Resuspend CCR2-expressing cells (e.g., THP-1, primary monocytes) in assay medium.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Cell Migration:

    • Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for migration to occur (e.g., 2-4 hours).

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet).

    • Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound relative to the CCL2-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

Visualizing Key Concepts

To further aid in understanding the complexities of CCR2 signaling and experimental workflows, the following diagrams are provided.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2B CCR2B CCL2->CCR2B Binds CCR2A CCR2A CCL2->CCR2A G_protein Gαi/q CCR2B->G_protein Activates Internalization_B Internalization (β-arrestin) CCR2B->Internalization_B CCR2A->G_protein Internalization_A Resistance to Internalization CCR2A->Internalization_A BMS_CCR2_22 This compound BMS_CCR2_22->CCR2B Antagonizes PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Cell_Migration Cell Migration PI3K_Akt->Cell_Migration MAPK->Cell_Migration Troubleshooting_Workflow Start Unexpected Result with This compound Check_Reagents Verify Compound Integrity & Reagent Concentrations Start->Check_Reagents Check_Cells Assess Cell Health, Passage Number, and CCR2 Expression Start->Check_Cells Review_Protocol Review Assay Protocol (e.g., incubation times, temperatures) Start->Review_Protocol Weak_Inhibition Weak/No Inhibition? Check_Reagents->Weak_Inhibition Check_Cells->Weak_Inhibition Review_Protocol->Weak_Inhibition High_Background High Background? Weak_Inhibition->High_Background No Check_Isoform Consider CCR2A/B Isoform Expression Weak_Inhibition->Check_Isoform Yes Check_Dimerization Evaluate Potential Receptor Dimerization Weak_Inhibition->Check_Dimerization Yes Inconsistent_Results Inconsistent Results? High_Background->Inconsistent_Results No Check_Solubility Investigate Compound Precipitation High_Background->Check_Solubility Yes Optimize_Assay Optimize Assay Parameters Inconsistent_Results->Optimize_Assay Yes Consult_Literature Consult Literature for Similar Compound Issues Inconsistent_Results->Consult_Literature No

References

Validation & Comparative

A Head-to-Head Battle of CCR2 Antagonists: BMS CCR2 22 vs. INCB3344

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug development, particularly for inflammatory diseases and immuno-oncology, the C-C chemokine receptor 2 (CCR2) has emerged as a critical target. This receptor, primarily expressed on monocytes and macrophages, plays a pivotal role in orchestrating the migration of these immune cells to sites of inflammation and tumors. The blockade of the CCR2 signaling pathway, therefore, represents a promising strategy to modulate immune responses in various pathological conditions. This guide provides a detailed comparison of two prominent CCR2 antagonists: BMS CCR2 22 (BMS-813160) and INCB3344, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective activities based on available preclinical data.

Mechanism of Action: A Tale of Two Inhibitors

Both BMS-813160 and INCB3344 are small molecule antagonists that function by binding to the CCR2 receptor, thereby preventing its interaction with its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). This blockade inhibits the downstream signaling cascade that ultimately leads to monocyte and macrophage recruitment.

A key distinction between the two compounds lies in their receptor selectivity. While INCB3344 is a potent and selective antagonist of CCR2, BMS-813160 is a dual antagonist, targeting both CCR2 and C-C chemokine receptor 5 (CCR5)[1][2]. The dual antagonism of BMS-813160 may offer a broader therapeutic potential in diseases where both CCR2 and CCR5 pathways are implicated, such as in certain cancers and inflammatory conditions.

In Vitro Activity: A Quantitative Comparison

The following tables summarize the in vitro activity of BMS-813160 and INCB3344 from various preclinical studies. It is important to note that these values are derived from different experimental settings and should be interpreted with caution as direct head-to-head comparisons in the same assays are not publicly available.

Table 1: In Vitro Binding Affinity

CompoundTargetSpeciesAssay SystemIC50 (nM)Reference
BMS-813160 CCR2HumanPeripheral Blood Mononuclear Cells6.2[1]
CCR5HumanPeripheral T Cells3.6[1]
INCB3344 CCR2Human-5.1[3]
CCR2MurineWEHI-274.1 cells9.5

Table 2: In Vitro Functional Activity (Chemotaxis Inhibition)

CompoundTargetSpeciesAssay SystemIC50 (nM)Reference
BMS-813160 CCR2HumanTHP-1 cells0.8
CCR5HumanPeripheral T Cells1.1
INCB3344 CCR2Human-3.8
CCR2MurineWEHI-274.1 cells7.8

In Vivo Efficacy: Preclinical Models

Both compounds have demonstrated efficacy in various animal models of disease, highlighting their potential as therapeutic agents.

BMS-813160 has been evaluated in a mouse model of thioglycollate-induced peritonitis, a classic model of inflammatory cell recruitment. Oral administration of BMS-813160 dose-dependently inhibited the infiltration of inflammatory monocytes and macrophages into the peritoneum.

INCB3344 has shown efficacy in a mouse model of delayed-type hypersensitivity, where it dose-dependently inhibited macrophage influx. Furthermore, therapeutic dosing of INCB3344 has been shown to significantly reduce disease severity in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis) and a rat model of inflammatory arthritis.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a compound for its target receptor. A typical protocol involves:

  • Cell Membrane Preparation: Membranes are prepared from cells overexpressing the target receptor (e.g., CCR2).

  • Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-CCL2) and varying concentrations of the test compound (BMS-813160 or INCB3344).

  • Separation: The bound and free radioligand are separated by filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

For INCB3344, a whole-cell binding assay using the murine monocytic cell line WEHI-274.1 and ¹²⁵I-labeled murine CCL2 has been described. For BMS-813160, binding assays were performed on human peripheral blood mononuclear cells using ¹²⁵I-CCL2.

Chemotaxis Assay (General Protocol)

Chemotaxis assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant. A common method is the Boyden chamber assay:

  • Chamber Setup: A two-chamber system separated by a microporous membrane is used. The lower chamber contains the chemoattractant (e.g., CCL2), and the upper chamber contains the cells (e.g., THP-1 monocytes or primary monocytes) pre-treated with the test compound.

  • Incubation: The plate is incubated to allow cells to migrate through the membrane towards the chemoattractant.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, often by staining and counting under a microscope or by using a fluorescent dye.

  • Data Analysis: The concentration of the test compound that inhibits cell migration by 50% (IC50) is determined.

For BMS-813160, chemotaxis assays were performed using labeled human THP-1 cells and CCL2 as the ligand. For INCB3344, chemotaxis was evaluated using WEHI-274.1 cells with murine CCL2 as the agonist.

In Vivo Thioglycollate-Induced Peritonitis Model (for BMS-813160)
  • Animal Model: Mice are used for this model.

  • Compound Administration: BMS-813160 is administered orally at various doses.

  • Induction of Peritonitis: An intraperitoneal injection of thioglycollate broth is given to induce an inflammatory response and recruit immune cells to the peritoneal cavity.

  • Cell Collection: After a specific time period, the peritoneal cavity is lavaged to collect the infiltrated cells.

  • Cell Analysis: The collected cells are counted and characterized by flow cytometry to determine the number of inflammatory monocytes and macrophages.

  • Data Analysis: The reduction in the number of recruited inflammatory cells in the treated groups is compared to the vehicle-treated control group.

Signaling Pathways and Visualizations

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through G-protein coupled pathways. These pathways regulate cell migration, survival, and proliferation.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Migration Cell Migration & Chemotaxis MAPK->Migration MAPK->Survival BMS BMS-813160 BMS->CCR2 Inhibits INCB INCB3344 INCB->CCR2 Inhibits

Caption: CCR2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (IC50 determination) Efficacy Preclinical Efficacy Evaluation Binding->Efficacy Chemotaxis Chemotaxis Assay (IC50 determination) Chemotaxis->Efficacy Peritonitis Thioglycollate-Induced Peritonitis (BMS-813160) DTH Delayed-Type Hypersensitivity (INCB3344) EAE Experimental Autoimmune Encephalomyelitis (INCB3344) Start Compound Synthesis (BMS-813160 / INCB3344) Activity Biological Activity Assessment Start->Activity Activity->Binding Activity->Chemotaxis Efficacy->Peritonitis Efficacy->DTH Efficacy->EAE Logical_Comparison BMS BMS-813160 Dual CCR2/CCR5 Antagonist Demonstrated efficacy in peritonitis model Common {Shared Attributes|Small molecule antagonists Inhibit CCL2-induced migration Orally bioavailable} BMS->Common is a INCB INCB3344 Selective CCR2 Antagonist Demonstrated efficacy in DTH, EAE, and arthritis models INCB->Common is a

References

A Head-to-Head Comparison of CCR2 Antagonists: BMS CCR2 22 vs. PF-04136309

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug development, particularly for inflammatory diseases and oncology, the C-C chemokine receptor 2 (CCR2) has emerged as a critical target. This receptor, through its interaction with the ligand CCL2 (also known as MCP-1), plays a pivotal role in recruiting monocytes and macrophages to sites of inflammation and tumorigenesis.[1][2] Two prominent small molecule antagonists of CCR2, BMS CCR2 22 and PF-04136309, have been extensively studied for their potential to modulate these processes. This guide provides an objective comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and PF-04136309 are potent and selective antagonists of the human CCR2 receptor.[3][4][5] They function by binding to the receptor and preventing the downstream signaling cascades initiated by CCL2. This inhibition effectively blocks the chemotactic response of CCR2-expressing cells, thereby reducing the infiltration of monocytes and macrophages into target tissues. The CCL2-CCR2 signaling axis is known to activate several downstream pathways, including PI3K/Akt, MAPK/p38, and JAK/STAT, which are crucial for cell migration, survival, and proliferation.

Quantitative Performance Data

The following tables summarize the in vitro potency of this compound and PF-04136309 across various functional assays. It is important to note that these values are compiled from different sources and direct comparisons should be made with caution as experimental conditions may have varied.

Table 1: In Vitro Potency of this compound

Assay TypeSpeciesIC50 ValueReference
CCR2 Binding AffinityHuman5.1 nM
Calcium FluxHuman18 nM
ChemotaxisHuman1 nM
hMCP-1_AF647 InternalizationHuman Monocytes~2 nM

Table 2: In Vitro Potency of PF-04136309

Assay TypeSpeciesIC50 ValueReference
CCR2 Binding AffinityHuman5.2 nM
CCR2 Binding AffinityMouse17 nM
CCR2 Binding AffinityRat13 nM
ChemotaxisHuman3.9 nM
ChemotaxisMouse16 nM
ChemotaxisRat2.8 nM
Calcium MobilizationHuman3.3 nM
ERK PhosphorylationHuman0.5 nM
Whole Blood AssayHuman19 nM

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates PI3K PI3K/Akt Pathway G_Protein->PI3K MAPK MAPK/p38 Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Responses Cell Migration, Survival, Proliferation PI3K->Cellular_Responses MAPK->Cellular_Responses JAK_STAT->Cellular_Responses Antagonist This compound or PF-04136309 Antagonist->CCR2 Blocks

Caption: CCR2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_assays In Vitro Assays cluster_readouts Quantitative Readouts Binding CCR2 Binding Assay IC50_Binding IC50 (Binding Affinity) Binding->IC50_Binding Calcium Calcium Flux Assay IC50_Calcium IC50 (Functional Antagonism) Calcium->IC50_Calcium Chemotaxis Chemotaxis Assay IC50_Chemotaxis IC50 (Migration Inhibition) Chemotaxis->IC50_Chemotaxis

Caption: General experimental workflow for antagonist characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are representative protocols and may require optimization for specific cell types and laboratory conditions.

CCR2 Radioligand Binding Assay

Objective: To determine the binding affinity of the antagonist to the CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2.

  • [¹²⁵I]-CCL2 (radioligand).

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Test compounds (this compound or PF-04136309) at various concentrations.

  • Non-specific binding control (high concentration of unlabeled CCL2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hCCR2 cells.

  • In a 96-well plate, add cell membranes, [¹²⁵I]-CCL2, and varying concentrations of the test compound or control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay

Objective: To measure the ability of the antagonist to inhibit CCL2-induced intracellular calcium mobilization.

Materials:

  • Cells expressing CCR2 (e.g., THP-1 monocytes or primary human monocytes).

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • CCL2.

  • Test compounds (this compound or PF-04136309) at various concentrations.

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer.

Procedure:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation at 37°C.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in assay buffer and plate them into a 96-well plate.

  • Add varying concentrations of the test compound to the wells and incubate for a short period.

  • Measure the baseline fluorescence.

  • Add CCL2 to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Determine the IC50 value by plotting the inhibition of the CCL2-induced calcium response against the logarithm of the antagonist concentration.

Chemotaxis Assay

Objective: To assess the ability of the antagonist to block CCL2-mediated cell migration.

Materials:

  • CCR2-expressing cells (e.g., monocytes).

  • Chemotaxis chamber (e.g., Boyden chamber or transwell plate with a porous membrane).

  • Chemoattractant (CCL2).

  • Test compounds (this compound or PF-04136309) at various concentrations.

  • Cell culture medium.

  • Cell staining and counting method (e.g., Calcein AM staining and fluorescence microscopy or flow cytometry).

Procedure:

  • Pre-treat the CCR2-expressing cells with varying concentrations of the test compound or vehicle control.

  • Place CCL2 in the lower chamber of the chemotaxis device.

  • Add the pre-treated cells to the upper chamber, separated from the lower chamber by the porous membrane.

  • Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient for cell migration (typically 1-4 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantify the number of migrated cells by microscopy or by lysing the cells and measuring fluorescence/absorbance.

  • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.

Preclinical and Clinical Context

Both this compound and PF-04136309 have been utilized in numerous preclinical studies, demonstrating their efficacy in various disease models, including oncology, where they have been shown to reduce the infiltration of tumor-associated macrophages (TAMs). PF-04136309 has also been evaluated in clinical trials for conditions such as pancreatic cancer. These studies highlight the therapeutic potential of CCR2 antagonism.

Conclusion

This compound and PF-04136309 are both highly potent antagonists of the CCR2 receptor, exhibiting low nanomolar IC50 values in key functional assays. The available data suggests that both compounds are valuable research tools for investigating the role of the CCL2-CCR2 axis in health and disease. While their reported potencies are comparable, the selection of one compound over the other for a specific research application may depend on factors such as the specific assay system, the species being studied, and the desired pharmacokinetic properties for in vivo experiments. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to evaluate these or other CCR2 antagonists.

References

A Comparative Guide to CCR2 Antagonists: Benchmarking Alternatives to Bristol Myers Squibb's Developmental Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in targeting the C-C chemokine receptor type 2 (CCR2), this guide provides an objective comparison of key CCR2 antagonists. While the specific compound "BMS CCR2 22" remains an internal designation without public data, this guide focuses on Bristol Myers Squibb's publicly disclosed clinical candidate, BMS-741672 , and compares it with other significant small molecule and antibody-based CCR2 antagonists.

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are pivotal in mediating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is a key driver in a multitude of inflammatory and fibrotic diseases, making CCR2 a compelling therapeutic target. This guide delves into the comparative efficacy, selectivity, and pharmacokinetic profiles of prominent CCR2 antagonists, supported by experimental data to inform research and development decisions.

Comparative Analysis of CCR2 Antagonists

The landscape of CCR2 antagonists includes a variety of molecules with distinct properties. Below is a summary of their in vitro potency, selectivity, and key pharmacokinetic parameters.

In Vitro Potency and Selectivity of Small Molecule CCR2 Antagonists
CompoundTarget(s)OrganismAssayIC50 (nM)SelectivityCitation(s)
BMS-741672 CCR2HumanBinding1.1>700-fold vs CCR5[1]
CCR2HumanChemotaxis0.67-[1]
INCB3344 CCR2HumanBinding5.1>100-fold vs other chemokine receptors[2]
CCR2MouseBinding9.5>100-fold vs other chemokine receptors[2]
CCR2HumanChemotaxis3.8-[2]
CCR2MouseChemotaxis7.8-
CCX872 CCR2MouseBinding270Selective for CCR2
PF-04634817 CCR2/CCR5HumanBinding5.2 (CCR2)Dual antagonist
CCR2/CCR5RatBinding20.8 (CCR2), 470 (CCR5)~22-fold for CCR2 over CCR5
Pharmacokinetic Profiles of Small Molecule CCR2 Antagonists
CompoundSpeciesOral Bioavailability (%)Half-life (t½) (hours)Citation(s)
BMS-741672 Rat515.1 (IV)
Cynomolgus Monkey463.2 (IV)
Mouse28-
INCB3344 Mouse47~12 (IP)
CCX872 HumanDose-linear PK profile35

In-Depth Look at Key CCR2 Antagonists

BMS-741672 (Bristol Myers Squibb)

BMS-741672 is a potent and selective, orally active small molecule antagonist of CCR2. It demonstrates high binding affinity with an IC50 of 1.1 nM and functional inhibition of monocyte chemotaxis at sub-nanomolar concentrations (IC50 of 0.67 nM). A key feature of this compound is its high selectivity for CCR2 over the closely related CCR5 receptor, which is advantageous for targeted therapy. Preclinical studies have shown good oral bioavailability in rats (51%) and monkeys (46%). These promising preclinical data enabled its advancement into human clinical trials.

INCB3344 (Incyte Corporation)

INCB3344 is another potent, selective, and orally bioavailable CCR2 antagonist. It exhibits nanomolar potency against both human and murine CCR2 in binding and chemotaxis assays. This cross-reactivity makes it a valuable tool for target validation in rodent models of disease. INCB3344 has demonstrated efficacy in animal models of diabetic nephropathy and experimental autoimmune encephalomyelitis. It shows good oral bioavailability in mice (47%).

CCX872 (ChemoCentryx)

CCX872 is a second-generation, orally administered CCR2 inhibitor that has been evaluated in clinical trials for non-resectable pancreatic cancer. In a Phase Ib trial, CCX872 in combination with FOLFIRINOX showed a promising overall survival rate at 18 months (29%) compared to historical data for FOLFIRINOX alone. The compound was well-tolerated and demonstrated a dose-linear pharmacokinetic profile with a long half-life of 35 hours in humans, supporting twice-daily dosing.

PF-04634817 (Pfizer)

PF-04634817 is a dual antagonist of CCR2 and CCR5. This dual activity could be beneficial in diseases where both receptors play a role. However, in a Phase II clinical trial for diabetic macular edema, PF-04634817 did not meet the predefined noninferiority criteria compared to ranibizumab. Similarly, in a trial for diabetic nephropathy, it showed only a modest effect on reducing albuminuria, leading to the discontinuation of its development for this indication.

MLN1202 (Plozalizumab) (Millennium Pharmaceuticals/Takeda)

MLN1202, also known as plozalizumab, is a humanized monoclonal antibody that specifically targets CCR2 and blocks the binding of its ligand CCL2. In a Phase II clinical trial involving patients at high risk for atherosclerosis, a single infusion of MLN1202 significantly reduced levels of high-sensitivity C-reactive protein (hsCRP), a biomarker of inflammation. Pharmacodynamic data from the trial showed that the plasma levels required for over 90% receptor saturation were maintained for 6 to 8 weeks.

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for the accurate comparison of drug candidates. Below are representative protocols for key in vitro assays used to characterize CCR2 antagonists.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radioactively labeled ligand from the CCR2 receptor, allowing for the determination of the compound's binding affinity (Ki).

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR2 receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the unlabeled antagonist being tested.

  • Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to calculate specific binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Chemotaxis Assay (Boyden Chamber)

This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 chemoattractant gradient.

Protocol Outline:

  • Cell Preparation: A CCR2-expressing cell line (e.g., human monocytic THP-1 cells) or primary human monocytes are used. Cells are washed and resuspended in a serum-free or low-serum medium.

  • Assay Setup: A Boyden chamber or a multi-well transwell plate with a porous membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with medium containing a specific concentration of CCL2. The CCR2 antagonist at various concentrations is added to the cell suspension.

  • Cell Migration: The cell suspension containing the antagonist is added to the upper chamber of the transwell. The plate is then incubated at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 60-90 minutes).

  • Cell Staining and Counting: After incubation, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with hematoxylin).

  • Quantification: The number of migrated cells is counted in several fields of view under a microscope.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration relative to the control (CCL2 alone). The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of cell migration, is determined by non-linear regression.

In Vivo Models of Disease

Atherosclerosis Model: A common model utilizes apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat, Western-type diet to induce atherosclerotic plaque formation. The CCR2 antagonist is administered orally or via another route for a specified duration. Efficacy is assessed by measuring the atherosclerotic lesion size in the aortic root or arch and quantifying the macrophage content within the plaques through histological analysis.

Diabetic Nephropathy Model: The db/db mouse, a model of type 2 diabetes, is frequently used. These mice spontaneously develop characteristics of diabetic nephropathy, including albuminuria and mesangial expansion. The CCR2 antagonist is administered over several weeks, and endpoints such as urinary albumin excretion, glomerular filtration rate, and histological changes in the kidney (e.g., mesangial matrix expansion, macrophage infiltration) are evaluated to determine therapeutic benefit.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CCR2 signaling and the experimental methods to study them can aid in understanding the mechanism of action of these antagonists.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor, triggers a cascade of intracellular signaling events that ultimately lead to monocyte/macrophage chemotaxis, activation, and survival.

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K_gamma PI3Kγ G_protein->PI3K_gamma MAPK MAPK Pathway (ERK, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses: • Chemotaxis • Adhesion • Proliferation • Survival Ca_flux->Cell_Response PKC->Cell_Response Akt Akt PI3K_gamma->Akt Activates Akt->Cell_Response MAPK->Cell_Response Antagonist CCR2 Antagonist (e.g., BMS-741672) Antagonist->CCR2 Blocks

Caption: CCR2 signaling cascade initiated by CCL2 binding.

Experimental Workflow: CCR2 Antagonist Screening

The process of identifying and characterizing a novel CCR2 antagonist involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

Antagonist_Screening_Workflow start Compound Library binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay High-Throughput Screening functional_assay Secondary Screen: Functional Assays (Chemotaxis, Ca²⁺ Flux) binding_assay->functional_assay Hit Confirmation & Potency selectivity Selectivity Profiling (vs. other receptors) functional_assay->selectivity Lead Characterization adme_tox In Vitro ADME/Tox (Metabolic Stability, hERG) selectivity->adme_tox in_vivo_pk In Vivo PK Studies (Rodents, Non-rodents) adme_tox->in_vivo_pk Lead Optimization in_vivo_efficacy In Vivo Efficacy Models (Atherosclerosis, Diabetic Nephropathy) in_vivo_pk->in_vivo_efficacy clinical_trials Clinical Trials in_vivo_efficacy->clinical_trials Candidate Selection

Caption: Workflow for CCR2 antagonist discovery and development.

Conclusion

The development of CCR2 antagonists represents a promising therapeutic strategy for a range of inflammatory and fibrotic diseases. While the initial promise has been met with mixed results in clinical trials, ongoing research continues to refine our understanding of this complex signaling pathway and the optimal properties for a successful therapeutic agent. This guide provides a comparative overview of several key CCR2 antagonists, highlighting their distinct profiles. For researchers in this field, a thorough evaluation of the available data on potency, selectivity, pharmacokinetics, and clinical outcomes is essential for guiding future drug discovery and development efforts.

References

A Head-to-Head Look at Two CCR2/CCR5 Antagonists: BMS-813160 vs. Cenicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies targeting chemokine receptors, the dual antagonism of CCR2 and CCR5 has emerged as a promising strategy for a variety of inflammatory and fibrotic diseases. Two key players in this field are Bristol Myers Squibb's BMS-813160 and AbbVie's (formerly Tobira Therapeutics') Cenicriviroc (CVC). Both molecules are potent oral antagonists of CCR2 and CCR5, receptors critically involved in the recruitment of monocytes and macrophages to sites of inflammation and tissue injury. This guide provides a comparative overview of their efficacy, drawing from available preclinical and clinical data to assist researchers, scientists, and drug development professionals in understanding their respective profiles.

Mechanism of Action: A Shared Pathway

Both BMS-813160 and Cenicriviroc exert their effects by blocking the signaling of two key chemokine receptors: CCR2 and CCR5.[1][2] These receptors and their ligands, particularly CCL2 for CCR2 and CCL5 for CCR5, are central to the migration of inflammatory leukocytes, such as monocytes and macrophages.[1][2] By inhibiting these pathways, both drugs aim to reduce the influx of these cells into tissues, thereby mitigating inflammation and subsequent fibrosis. This shared mechanism of action makes them relevant for a range of diseases characterized by chronic inflammation, including non-alcoholic steatohepatitis (NASH), HIV-related inflammation, and cancer.

dot

cluster_inflammation Inflammatory Stimulus cluster_chemokine Chemokine Production cluster_receptors Chemokine Receptors cluster_cells Immune Cell Recruitment cluster_outcome Pathological Outcome cluster_drugs Therapeutic Intervention Tissue Injury Tissue Injury CCL2 CCL2 Tissue Injury->CCL2 CCL5 CCL5 Tissue Injury->CCL5 CCR2 CCR2 CCL2->CCR2 CCR5 CCR5 CCL5->CCR5 Monocytes Monocytes CCR2->Monocytes recruitment Macrophages Macrophages CCR5->Macrophages recruitment Inflammation Inflammation Monocytes->Inflammation Macrophages->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis BMS-813160 BMS-813160 BMS-813160->CCR2 BMS-813160->CCR5 Cenicriviroc Cenicriviroc Cenicriviroc->CCR2 Cenicriviroc->CCR5

Figure 1: Simplified signaling pathway of CCR2/CCR5 and the inhibitory action of BMS-813160 and Cenicriviroc.

Preclinical Efficacy: A Comparative Look at Anti-Inflammatory Effects

Direct head-to-head preclinical studies are limited. However, both compounds have been evaluated in the thioglycollate-induced peritonitis model, a standard assay for assessing the in vivo inhibition of inflammatory monocyte and macrophage recruitment.

BMS-813160 demonstrated a dose-dependent reduction of inflammatory monocyte and macrophage infiltration in the peritoneum of human-CCR2 knock-in mice.[3] Oral administration of BMS-813160 at doses of 10, 50, and 160 mg/kg twice daily over 48 hours significantly inhibited the migration of these inflammatory cells.

Cenicriviroc also showed significant efficacy in the same model, reducing monocyte and macrophage recruitment at doses of ≥20 mg/kg/day. Furthermore, preclinical studies in models of liver and kidney fibrosis demonstrated CVC's ability to reduce collagen deposition and the expression of fibrogenic genes. In a diet-induced mouse model of NASH, Cenicriviroc significantly reduced the non-alcoholic fatty liver disease activity score (NAFLD-AS).

Preclinical Model BMS-813160 Cenicriviroc Reference
Thioglycollate-Induced Peritonitis Dose-dependent reduction in monocyte/macrophage infiltration (10, 50, 160 mg/kg BID)Significant reduction in monocyte/macrophage recruitment (≥20 mg/kg/day)
Liver Fibrosis Models Data not available in NASH modelsSignificant reduction in collagen deposition and fibrogenic gene expression
Kidney Fibrosis Models Data not availableSignificant reduction in collagen deposition and fibrogenic gene expression
Diet-Induced NASH Model Data not availableSignificant reduction in NAFLD activity score

Table 1: Comparison of Preclinical Efficacy

Clinical Efficacy: Divergent Paths in Clinical Development

While sharing a common mechanism, the clinical development paths for BMS-813160 and Cenicriviroc have focused on different therapeutic areas, making a direct comparison of clinical efficacy challenging.

Cenicriviroc: A Focus on Liver Disease

Cenicriviroc has been extensively studied in the context of non-alcoholic steatohepatitis (NASH) with liver fibrosis.

  • Phase IIb CENTAUR Trial (NCT02217475): This study evaluated the efficacy and safety of CVC in adults with NASH and liver fibrosis. After one year of treatment, CVC did not meet the primary endpoint of a ≥2-point improvement in the NAFLD Activity Score (NAS) without worsening of fibrosis. However, a key secondary endpoint was met, with significantly more patients on CVC achieving at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo (20% vs. 10%, p=0.02).

  • Phase III AURORA Trial (NCT03028740): This larger, confirmatory trial was designed to evaluate the long-term efficacy and safety of CVC in adults with NASH and stage 2 or 3 liver fibrosis. Unfortunately, the study was terminated early due to a lack of efficacy based on a planned interim analysis. At month 12, a similar proportion of patients receiving CVC and placebo achieved the primary endpoint of fibrosis improvement of at least one stage without worsening of steatohepatitis (22.3% vs 25.5%).

BMS-813160: Exploration in Oncology

BMS-813160 has primarily been investigated as an immunomodulatory agent in the field of oncology, with the rationale that blocking CCR2/CCR5 can inhibit the recruitment of immunosuppressive tumor-associated macrophages (TAMs) into the tumor microenvironment.

  • Phase I/II Trial in Pancreatic Cancer (NCT03767582): This ongoing study is evaluating the safety and efficacy of BMS-813160 in combination with the checkpoint inhibitor nivolumab and a GVAX vaccine in patients with locally advanced pancreatic ductal adenocarcinoma. The primary endpoint of the Phase I portion was to determine the recommended Phase II dose (RP2D). The RP2D for BMS-813160 was established at 300mg orally twice daily. Efficacy data from the Phase II portion of the study is awaited.

Clinical Trial Indication Drug Key Efficacy Outcome Result Reference
CENTAUR (Phase IIb) NASH with Liver FibrosisCenicriviroc≥1-stage fibrosis improvement without worsening of steatohepatitis at Year 120% vs. 10% (placebo), p=0.02
AURORA (Phase III) NASH with Liver FibrosisCenicriviroc≥1-stage fibrosis improvement without worsening of steatohepatitis at Month 1222.3% vs. 25.5% (placebo), Not statistically significant
NCT03767582 (Phase I/II) Locally Advanced Pancreatic CancerBMS-813160Recommended Phase II Dose (Phase I)300mg PO BID

Table 2: Summary of Key Clinical Trial Efficacy Data

Experimental Protocols

Thioglycollate-Induced Peritonitis Model

This is a widely used preclinical model to assess the anti-inflammatory effects of compounds by measuring the recruitment of leukocytes into the peritoneal cavity.

dot

cluster_workflow Thioglycollate-Induced Peritonitis Workflow A 1. Animal Dosing Administer BMS-813160 or Cenicriviroc orally at specified doses and schedule. B 2. Induction of Peritonitis Inject sterile thioglycollate broth intraperitoneally to induce inflammation. A->B C 3. Peritoneal Lavage After a defined period (e.g., 48 hours), euthanize the animals and collect peritoneal fluid. B->C D 4. Cell Isolation and Analysis Isolate leukocytes from the peritoneal fluid and quantify the number of monocytes and macrophages using flow cytometry. C->D

Figure 2: Experimental workflow for the thioglycollate-induced peritonitis model.

Protocol Details:

  • Animals: Typically, mice (e.g., C57BL/6 or specific knock-in strains) are used.

  • Drug Administration: The test compound (BMS-813160 or Cenicriviroc) or vehicle is administered orally at predefined doses and schedules prior to and/or after the inflammatory challenge.

  • Induction of Peritonitis: A sterile solution of thioglycollate broth is injected into the peritoneal cavity of the mice.

  • Cell Collection and Analysis: At a specific time point after thioglycollate injection (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is washed with a buffer to collect the inflammatory cells. The collected cells are then stained with specific antibodies for monocytes and macrophages and quantified using flow cytometry.

Clinical Trial Protocol: Cenicriviroc in NASH (CENTAUR Study)

dot

cluster_workflow CENTAUR Trial Workflow (Simplified) A 1. Patient Screening Enroll adult patients with biopsy-confirmed NASH and liver fibrosis (stages 1-3). B 2. Randomization Randomly assign patients to receive either Cenicriviroc (150 mg once daily) or placebo. A->B C 3. Treatment Period Administer the assigned treatment for one year. B->C D 4. End-of-Treatment Biopsy Perform a liver biopsy at the end of the one-year treatment period. C->D E 5. Efficacy Assessment Compare the change in NAFLD Activity Score (NAS) and fibrosis stage between the treatment and placebo groups. D->E

Figure 3: Simplified workflow of the CENTAUR Phase IIb clinical trial for Cenicriviroc.

Protocol Details:

  • Study Design: A randomized, double-blind, placebo-controlled, multinational Phase IIb study.

  • Participants: Adults with histologically confirmed NASH, a NAFLD Activity Score (NAS) of ≥4, and liver fibrosis stages 1-3.

  • Intervention: Patients were randomized to receive either 150 mg of Cenicriviroc or a matching placebo orally once daily.

  • Primary Outcome: The primary endpoint was the proportion of subjects with a ≥2-point improvement in NAS with no worsening of fibrosis at year 1.

  • Key Secondary Outcome: A key secondary endpoint was the proportion of subjects with an improvement in fibrosis by at least one stage and no worsening of steatohepatitis.

Conclusion

BMS-813160 and Cenicriviroc are both potent dual antagonists of CCR2 and CCR5 with demonstrated anti-inflammatory properties in preclinical models. While Cenicriviroc has undergone extensive clinical investigation for NASH, its journey has been met with challenges, failing to meet its primary endpoint in a pivotal Phase III trial. In contrast, BMS-813160 is being explored in the oncology setting, with early clinical data establishing a safe and tolerable dose. The divergent clinical paths of these two molecules highlight the complexities of translating a shared mechanism of action into clinical success across different disease areas. Future research and the outcomes of ongoing trials with BMS-813160 will be crucial in further defining the therapeutic potential of dual CCR2/CCR5 antagonism.

References

A Comparative Guide to BMS-CCR2-22 and Dual CCR2/CCR5 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development, particularly for inflammatory diseases, cancer, and HIV, the chemokine receptors CCR2 and CCR5 have emerged as critical targets. This guide provides a detailed comparison of the selective CCR2 antagonist, BMS-CCR2-22, and a class of dual CCR2/CCR5 inhibitors, offering researchers a comprehensive overview of their performance backed by experimental data.

Mechanism of Action: A Tale of Two Receptors

Both CCR2 and CCR5 are G protein-coupled receptors (GPCRs) that play pivotal roles in mediating the migration of monocytes, macrophages, and T cells to sites of inflammation and disease.

BMS-CCR2-22 is a potent and specific antagonist of the CC-type chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action involves blocking the binding of its principal ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), to CCR2. This inhibition prevents the downstream signaling cascades that lead to monocyte and macrophage recruitment, thereby mitigating inflammation.

Dual CCR2/CCR5 inhibitors , such as Cenicriviroc (CVC), TAK-779, and BMS-813160, offer a broader spectrum of activity by simultaneously targeting both CCR2 and CCR5.[3][4][5] CCR5 is the primary co-receptor for R5-tropic HIV entry into host cells and also binds to several inflammatory chemokines, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). By blocking both receptors, these dual inhibitors not only hinder the recruitment of a wider range of inflammatory cells but also possess antiviral properties in the context of HIV.

Quantitative Performance: A Head-to-Head Comparison

The following tables summarize the in vitro potency of BMS-CCR2-22 and prominent dual CCR2/CCR5 inhibitors based on reported experimental data.

Table 1: In Vitro Inhibitory Activity of BMS-CCR2-22

Assay TypeParameterValue (nM)
Radioligand BindingIC505.1
Calcium FluxIC5018
ChemotaxisIC501

Table 2: In Vitro Inhibitory Activity of Dual CCR2/CCR5 Inhibitors

InhibitorTargetParameterValue (nM)
Cenicriviroc (CVC/TAK-652) CCR2/CCR5IC50Similar potency against both
TAK-779 CCR5IC501
CCR2IC5027
CCR5Ki1.1
BMS-813160 CCR2IC50 (Binding)6.2
CCR5IC50 (Binding)3.6
CCR2IC50 (Chemotaxis)0.8
CCR5IC50 (Chemotaxis)1.1

In Vivo Efficacy: From Bench to Preclinical Models

BMS-CCR2-22 has demonstrated efficacy in various preclinical models of inflammatory diseases by reducing the infiltration of monocytes and macrophages.

Dual CCR2/CCR5 inhibitors have shown promise in a broader range of disease models, including those for liver and kidney fibrosis, glioma, and HIV. For instance, Cenicriviroc has been shown to exert potent anti-inflammatory and antifibrotic activity in animal models. BMS-813160 effectively inhibited peritoneal monocyte and macrophage infiltration in a humanized CCR2 knock-in mouse model of peritonitis. The co-inhibition of CCR2 and CCR5 has also been found to synergize with anti-PD-1 therapy in a murine glioma model, leading to improved survival.

Signaling Pathways: Visualizing the Molecular Mechanisms

To understand the downstream consequences of receptor inhibition, it is crucial to visualize the signaling pathways they modulate.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gαi/Gβγ CCR2->G_protein Activates JAK2 JAK2 CCR2->JAK2 PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt STAT STATs JAK2->STAT PKC PKC IP3_DAG->PKC Ca_flux Ca²⁺ Mobilization IP3_DAG->Ca_flux MAPK p38 MAPK PKC->MAPK Proliferation Cell Proliferation & Survival Akt->Proliferation Chemotaxis Chemotaxis MAPK->Chemotaxis Gene_expression Gene Expression STAT->Gene_expression

Caption: Simplified CCR2 signaling cascade upon ligand binding.

CCR5_Signaling_Pathway CCR5 Signaling Pathway cluster_ligands Ligands CCL3 CCL3 CCR5 CCR5 (GPCR) CCL3->CCR5 Bind CCL4 CCL4 CCL4->CCR5 Bind CCL5 CCL5 CCL5->CCR5 Bind G_protein Gαi/Gβγ CCR5->G_protein Activates JAK_STAT JAK/STAT CCR5->JAK_STAT HIV_entry HIV Entry (co-receptor) CCR5->HIV_entry PLC PLCβ G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC Akt Akt PI3K->Akt Inflammation Inflammatory Gene Expression JAK_STAT->Inflammation Ca_flux Ca²⁺ Mobilization PKC->Ca_flux MAPK MAPK (p38, JNK) Akt->MAPK Chemotaxis Chemotaxis & Adhesion MAPK->Chemotaxis

Caption: Key signaling pathways activated by CCR5.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CCR2 and CCR5 inhibitors.

Radioligand Binding Assay (Competitive)

This assay determines the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an IC50 value that reflects binding affinity.

Materials:

  • Cell membranes expressing the target receptor (CCR2 or CCR5)

  • Radiolabeled ligand (e.g., [¹²⁵I]-CCL2 for CCR2, [¹²⁵I]-CCL5 for CCR5)

  • Test compounds (BMS-CCR2-22 or dual inhibitors) at various concentrations

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • GF/C filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound or vehicle control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Chemotaxis Assay (Transwell)

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Materials:

  • Target cells expressing CCR2 and/or CCR5 (e.g., THP-1 monocytes, primary human monocytes)

  • Chemoattractant (e.g., CCL2 for CCR2, CCL5 for CCR5)

  • Test compounds (BMS-CCR2-22 or dual inhibitors)

  • Transwell inserts with a porous membrane (e.g., 5 µm pores)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell staining dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Seed the lower chamber of the Transwell plate with assay medium containing the chemoattractant.

  • In a separate plate, pre-incubate the target cells with various concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.

  • Add the pre-incubated cells to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (typically 2-4 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Stain the migrated cells on the lower surface of the membrane with a fluorescent dye.

  • Quantify the migrated cells by measuring the fluorescence in a plate reader.

  • Calculate the percentage of inhibition of chemotaxis for each compound concentration relative to the vehicle control to determine the IC50 value.

Experimental_Workflow General Workflow for Inhibitor Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine IC50/Ki) Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Functional Functional Assays (Chemotaxis, Ca²⁺ Flux) Functional->Data_Analysis Disease_Model Disease Model Selection (e.g., Inflammation, Fibrosis, Cancer) Treatment Compound Administration (Dose, Route, Frequency) Disease_Model->Treatment Efficacy Efficacy Assessment (e.g., Histology, Biomarkers) Treatment->Efficacy Efficacy->Data_Analysis Start Compound Synthesis & Purification Start->Binding Start->Functional Data_Analysis->Disease_Model

Caption: A typical workflow for characterizing chemokine receptor inhibitors.

Conclusion

The choice between a selective CCR2 inhibitor like BMS-CCR2-22 and a dual CCR2/CCR5 inhibitor depends on the specific therapeutic application. For diseases primarily driven by CCL2-mediated monocyte recruitment, a selective CCR2 antagonist may provide sufficient efficacy with a more targeted mechanism of action. However, in more complex pathologies where multiple chemokines and cell types are involved, or in the case of HIV infection, a dual inhibitor that blocks both CCR2 and CCR5 signaling pathways may offer a more comprehensive therapeutic advantage. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their drug discovery and development programs.

References

A Comparative Guide to the Antagonist Activity of BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CCR2 antagonist BMS CCR2 22 with other relevant alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their drug development and discovery programs.

Introduction to CCR2 Antagonism

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in orchestrating the migration of monocytes and other immune cells to sites of inflammation. Dysregulation of the CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and fibrotic diseases. Consequently, the development of CCR2 antagonists is a significant area of therapeutic research. This guide focuses on the validation of the antagonist activity of this compound, a potent and selective inhibitor of CCR2.

Comparative Analysis of CCR2 Antagonist Potency

The following tables summarize the in vitro potency of this compound in comparison to other notable CCR2 antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of a specific biological activity.

Table 1: Comparison of CCR2 Antagonist Activity in Binding Assays

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Human CCR2Radioligand Binding5.1[1]
BMS-813160Human CCR2Radioligand Binding6.2N/A
INCB3344Human CCR2Radioligand Binding5.1N/A
MK-0812Human CCR2Not SpecifiedPotent (low nM)N/A
PF-4136309Human CCR2Not SpecifiedNot SpecifiedN/A
RS-504393Human CCR2Radioligand Binding89N/A

Table 2: Comparison of CCR2 Antagonist Activity in Functional Assays

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Human CCR2Chemotaxis1[1]
This compound Human CCR2Calcium Flux18[1]
BMS-813160Human CCR2ChemotaxisPotentN/A
INCB3344Human CCR2Chemotaxis3.8N/A
Compound 71CCR2bChemotaxis0.83
Compound 71CCR2bCalcium Flux7.5

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand that binds to the receptor of interest is used. The ability of an unlabeled test compound (antagonist) to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value.

Protocol:

  • Membrane Preparation: Cell membranes expressing the CCR2 receptor are prepared from cultured cells or tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test antagonist.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the antagonist. The IC50 value is determined from the resulting dose-response curve.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: A chemoattractant (e.g., CCL2) is placed in a lower chamber, and cells expressing the corresponding receptor (CCR2) are placed in an upper chamber, separated by a porous membrane. The ability of the cells to migrate through the membrane towards the chemoattractant is quantified. The effect of an antagonist is determined by its ability to block this migration.

Protocol:

  • Cell Preparation: A suspension of cells expressing CCR2 (e.g., monocytes or a cell line) is prepared.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with media containing the chemoattractant CCL2, with or without the test antagonist at various concentrations.

  • Cell Seeding: The cell suspension is added to the upper wells.

  • Incubation: The chamber is incubated for a specific period to allow for cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, often by staining the cells and counting them under a microscope or by using a plate reader-based method.

  • Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration, and the IC50 value is determined.

Calcium Flux Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration that is induced by receptor activation.

Principle: The binding of a ligand to a G-protein coupled receptor like CCR2 triggers a signaling cascade that results in the release of calcium from intracellular stores, leading to a transient increase in the intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this ligand-induced calcium flux.

Protocol:

  • Cell Loading: Cells expressing CCR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Compound Addition: The test antagonist at various concentrations is added to the cells and incubated.

  • Agonist Stimulation: The CCR2 agonist (e.g., CCL2) is added to the cells to stimulate calcium release.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorometric plate reader or a flow cytometer.

  • Data Analysis: The inhibition of the calcium flux by the antagonist is calculated, and the IC50 value is determined from the dose-response curve.

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams have been generated.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binding G_Protein Gαi/βγ CCR2->G_Protein Activation PLC PLC G_Protein->PLC PI3K_Akt_Pathway PI3K/Akt Pathway G_Protein->PI3K_Akt_Pathway PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_Flux->Chemotaxis MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression PI3K_Akt_Pathway->Chemotaxis

Figure 1: Simplified CCR2 Signaling Pathway

Chemotaxis_Assay_Workflow start Start prepare_cells Prepare CCR2-expressing cell suspension start->prepare_cells setup_chamber Set up Boyden Chamber (Lower: CCL2 ± Antagonist) prepare_cells->setup_chamber seed_cells Seed cells into upper chamber setup_chamber->seed_cells incubate Incubate to allow migration seed_cells->incubate quantify Quantify migrated cells incubate->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end

Figure 2: Experimental Workflow for a Chemotaxis Assay

References

Comparative Analysis of BMS CCR2 22 Cross-Reactivity with Other Chemokine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of BMS CCR2 22, a potent antagonist of the C-C chemokine receptor 2 (CCR2), with other chemokine receptors. The information is compiled from publicly available experimental data to assist researchers in evaluating its selectivity and potential off-target effects.

Summary of Quantitative Data

The following tables summarize the known inhibitory activities of this compound against various chemokine receptors, based on binding and functional assays.

ReceptorLigand/AssayIC50 (nM)Reference
CCR2 [125I]-MCP-1 Binding5.1[1][2][3][4]
CCR2 Calcium Flux18
CCR2 Monocyte Chemotaxis1
CCR3 Not specifiedSelective over CCR3
CCR5 Not specified>700-fold selective for CCR2 over CCR5*

*Data for the closely related analog BMS-741672.

Comparison with Other CCR2 Antagonists

While direct head-to-head studies are limited, the following table provides a comparison of this compound with other notable CCR2 antagonists.

AntagonistCCR2 IC50 (nM)CCR5 IC50 (nM)Selectivity NotesReference
This compound 5.1 (Binding)-Selective over CCR3. A closely related analog is >700-fold selective for CCR2 over CCR5.
INCB3344 5.1 (Binding)>100-fold selective for CCR2Highly selective over other chemokine receptors including CCR1 and CCR5.
Cenicriviroc 2-6 (Binding)2-6 (Binding)Dual CCR2/CCR5 antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to a chemokine receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2

  • [125I]-MCP-1 (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-CCR2 cells.

  • In a 96-well plate, add cell membranes, a fixed concentration of [125I]-MCP-1, and varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of [125I]-MCP-1 is determined as the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium release induced by chemokine receptor activation.

Objective: To determine the functional antagonism of this compound on CCR2-mediated calcium signaling.

Materials:

  • Cells expressing CCR2 (e.g., THP-1 monocytes or transfected cell lines)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • CCL2 (MCP-1) (agonist)

  • This compound (test compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or a similar instrument

Procedure:

  • Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer.

  • Wash the cells to remove extracellular dye.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of CCL2 (MCP-1).

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorometric plate reader.

  • The concentration of this compound that inhibits 50% of the CCL2-induced calcium response is determined as the IC50 value.

Monocyte Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the migration of cells towards a chemoattractant.

Objective: To evaluate the inhibitory effect of this compound on CCR2-driven monocyte migration.

Materials:

  • Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)

  • CCL2 (MCP-1) (chemoattractant)

  • This compound (test compound)

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell assay plate) with a porous membrane

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

Procedure:

  • Place CCL2 in the lower chamber of the chemotaxis plate.

  • Pre-incubate the monocytes with varying concentrations of this compound.

  • Add the pre-incubated monocytes to the upper chamber of the plate, which is separated from the lower chamber by a porous membrane.

  • Incubate the plate for a period (e.g., 1-3 hours) to allow cell migration.

  • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, staining, or using a plate reader-based method.

  • The concentration of this compound that inhibits 50% of the CCL2-induced cell migration is determined as the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating a CCR2 antagonist.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_protein Gαi/Gβγ CCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Gene_expression Gene Expression Akt->Gene_expression Chemotaxis Chemotaxis MAPK->Chemotaxis MAPK->Gene_expression Antagonist_Evaluation_Workflow start Start binding_assay Radioligand Binding Assay (Determine IC50) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays selectivity_screen Selectivity Screening (Panel of chemokine receptors) binding_assay->selectivity_screen calcium_assay Calcium Mobilization Assay (Determine functional IC50) functional_assays->calcium_assay chemotaxis_assay Chemotaxis Assay (Determine functional IC50) functional_assays->chemotaxis_assay data_analysis Data Analysis and Comparison calcium_assay->data_analysis chemotaxis_assay->data_analysis selectivity_screen->data_analysis end End data_analysis->end

References

A Comparative Guide to the In Vitro and In Vivo Effects of BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of BMS CCR2 22, a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2). The objective of this document is to present the available experimental data to aid in the evaluation of this compound for research and development purposes.

Introduction to this compound

This compound is a small molecule inhibitor targeting CCR2, a key receptor in the inflammatory cascade. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. This guide summarizes the current understanding of the efficacy and pharmacological profile of this compound and its analogues.

Data Presentation

In Vitro Efficacy

This compound has demonstrated potent antagonism of CCR2 in various in vitro assays. The following table summarizes its key performance metrics. A closely related compound, BMS-741672, is also included for comparative purposes.

ParameterThis compoundBMS-741672Reference Compound/Alternative
Binding Affinity (IC50) 5.1 nM[1][2]1.1 nM[3]INCB3284: 3.7 nM[3]
Calcium Flux Inhibition (IC50) 18 nM[1]Not ReportedNot Reported
Chemotaxis Inhibition (IC50) 1 nM0.67 nMNot Reported
hMCP-1_AF647 Internalization Inhibition (IC50) ~2 nMNot ReportedNot Reported
Selectivity Selective over CCR3>700-fold selective for CCR2 over CCR5Not Reported
In Vivo Pharmacokinetics of BMS-741672 (A this compound Analogue)

While specific in vivo pharmacokinetic data for this compound is limited in the public domain, studies on the structurally similar and potent CCR2 antagonist, BMS-741672, provide valuable insights into the potential in vivo performance of this class of compounds.

SpeciesOral Bioavailability (%)Half-life (t1/2) (hours)
Rat 51%5.1 (IV)
Cynomolgus Monkey 46%3.2 (IV)

Data for BMS-741672.

Experimental Protocols

In Vitro Chemotaxis Assay (General Protocol)

This protocol outlines a typical procedure for assessing the inhibitory effect of a CCR2 antagonist on monocyte chemotaxis.

  • Cell Preparation: Human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured and prepared in a suitable assay medium.

  • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber with a porous membrane (e.g., Transwell™) is used. The lower chamber is filled with assay medium containing a specific concentration of the chemoattractant, human MCP-1/CCL2.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Cell Migration: The pre-treated cells are then added to the upper chamber of the chemotaxis plate.

  • Incubation: The plate is incubated for a period to allow for cell migration towards the chemoattractant in the lower chamber.

  • Quantification: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be achieved by cell counting using a hemocytometer, or by using a fluorescent dye to label the cells and measuring the fluorescence in a plate reader.

  • Data Analysis: The percentage of inhibition of chemotaxis at each concentration of the antagonist is calculated relative to the vehicle control, and the IC50 value is determined.

In Vivo Dosing Solution Preparation

For in vivo studies, this compound can be formulated as follows:

  • Solvent System: A common vehicle for oral administration is a suspension in 10% DMSO and 90% Corn Oil.

  • Preparation: The compound is first dissolved in DMSO and then the corn oil is added. The solution should be prepared fresh daily. Sonication may be used to aid dissolution if necessary.

Visualizations

CCR2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the C-C chemokine receptor 2 (CCR2) upon binding its ligand, CCL2. This compound acts as an antagonist, blocking the initial ligand-receptor interaction.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαi Protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates Actin_Poly Actin Polymerization Ca_Flux->Actin_Poly PKC->Actin_Poly Chemotaxis Chemotaxis Actin_Poly->Chemotaxis BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Blocks

CCR2 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Chemotaxis Assay

The diagram below outlines the key steps in a typical in vitro chemotaxis assay used to evaluate the efficacy of CCR2 antagonists.

Chemotaxis_Workflow start Start cell_prep Prepare Monocytic Cells start->cell_prep compound_prep Prepare this compound Dilutions start->compound_prep incubation Pre-incubate Cells with this compound cell_prep->incubation compound_prep->incubation add_cells Add Cells to Upper Chamber incubation->add_cells transwell_setup Set up Transwell Plate (Lower Chamber: CCL2) transwell_setup->add_cells migration Incubate for Cell Migration add_cells->migration quantify Quantify Migrated Cells migration->quantify analysis Analyze Data and Determine IC50 quantify->analysis end End analysis->end

A generalized workflow for an in vitro chemotaxis assay.

Conclusion

This compound is a highly potent and selective CCR2 antagonist in vitro, effectively inhibiting key cellular responses mediated by the CCR2-CCL2 axis. While direct in vivo data for this compound is not extensively available, the favorable pharmacokinetic profile of the closely related analogue, BMS-741672, suggests that this class of compounds has the potential for good oral bioavailability and in-body stability. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in inflammatory and autoimmune disease models. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Specificity of BMS-CCR2-22 and Other Small Molecule CCR2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CC-type chemokine receptor 2 (CCR2) antagonist, BMS-CCR2-22, with other notable small molecule inhibitors targeting the same receptor. The specificity and potency of these molecules are critical determinants of their potential therapeutic efficacy and safety profiles. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the associated biological pathways and experimental workflows.

Introduction to CCR2 Inhibition

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide array of inflammatory and autoimmune diseases, as well as in the tumor microenvironment, making CCR2 an attractive therapeutic target. A variety of small molecule antagonists have been developed to block this interaction, each with distinct pharmacological properties. This guide focuses on comparing the specificity and potency of BMS-CCR2-22 against a selection of other well-characterized CCR2 inhibitors.

Comparative Analysis of Inhibitor Potency and Specificity

The following tables summarize the in vitro potency of BMS-CCR2-22 and other small molecule CCR2 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Table 1: Potency of Small Molecule Inhibitors against Human CCR2

CompoundBinding Affinity (IC50, nM)Calcium Flux Inhibition (IC50, nM)Chemotaxis Inhibition (IC50, nM)
BMS-CCR2-22 5.1[1]18[1]1.0[1]
INCB33445.1[2][3]-3.8
PF-041363095.23.33.9
MK-08124.5-3.2
BMS-8131606.2-0.8 (CTX)
JNJ-271414914001397
RS-50439389-330
Cenicriviroc---

Table 2: Selectivity Profile of CCR2 Inhibitors

CompoundTarget(s)Selectivity Notes
BMS-CCR2-22 CCR2Selective over CCR3.
INCB3344CCR2>100-fold selectivity over other homologous chemokine receptors. IC50 >1 µM for murine CCR1 and >3 µM for murine CCR5.
PF-04136309CCR2IC50 >30 µM against five major CYP isozymes and does not inhibit hERG at concentrations up to 20 µM.
BMS-813160CCR2/CCR5Dual antagonist with high affinity for both CCR2 (IC50 = 6.2 nM) and CCR5 (IC50 = 3.6 nM). IC50 >25 µM for CCR1 and >40 µM for CCR4 and CXCR2.
JNJ-27141491CCR2Selective for CCR2 over CCR1, CCR3-8, and CXCR1-3.
RS-504393CCR2Highly selective for CCR2b (IC50 = 98 nM) over CCR1 (IC50 > 100 µM).
CenicrivirocCCR2/CCR5Dual antagonist of CCR2 and CCR5.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for screening CCR2 antagonists.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (Ligand) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gαi Protein Activation CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Chemotaxis Gene_expression Gene Expression (Inflammation) MAPK->Gene_expression PI3K_Akt->Chemotaxis PI3K_Akt->Gene_expression BMS_CCR2_22 BMS-CCR2-22 (Antagonist) BMS_CCR2_22->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_selectivity Selectivity Profiling cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Hit_ID Hit Identification (Compounds displacing radioligand) HTS->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Ca_Flux Calcium Flux Assay (Functional Antagonism) Dose_Response->Ca_Flux Chemotaxis_Assay Chemotaxis Assay (Functional Antagonism) Dose_Response->Chemotaxis_Assay Panel_Screening Panel Screening (Other GPCRs, Ion Channels, etc.) Ca_Flux->Panel_Screening Chemotaxis_Assay->Panel_Screening Selectivity_Assessment Assessment of Off-Target Effects Panel_Screening->Selectivity_Assessment SAR Structure-Activity Relationship (SAR) Studies Selectivity_Assessment->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: Experimental Workflow for CCR2 Antagonist Discovery.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the ability of a test compound to displace a radiolabeled ligand from its receptor, providing the binding affinity (Ki or IC50).

  • Cell Membrane Preparation:

    • Cells stably expressing human CCR2 (e.g., HEK293 or CHO cells) are harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, cell membranes are incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).

    • Increasing concentrations of the unlabeled test compound (e.g., BMS-CCR2-22) are added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCR2 antagonist.

    • The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 value is determined by non-linear regression analysis of the competition curve.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR2 agonist.

  • Cell Preparation and Dye Loading:

    • Cells expressing CCR2 (e.g., THP-1 monocytes or transfected cell lines) are seeded in a black, clear-bottom 96-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.

    • The cells are then washed to remove excess dye.

  • Assay Procedure:

    • The plate is placed in a fluorescence microplate reader with kinetic reading capabilities.

    • A baseline fluorescence reading is taken for a short period.

    • The test compound (antagonist) at various concentrations is added to the wells, and the plate is incubated for a defined period.

    • A CCR2 agonist (e.g., CCL2) is then added to stimulate the cells.

    • The fluorescence intensity is measured in real-time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence upon agonist stimulation is quantified.

    • The percentage of inhibition by the test compound is calculated relative to the response with the agonist alone.

    • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

  • Cell Preparation:

    • Monocytic cells (e.g., primary human monocytes or THP-1 cells) are harvested and resuspended in a serum-free assay medium.

    • The cells are counted and their viability is assessed.

  • Assay Setup (Boyden Chamber/Transwell Assay):

    • A multi-well plate with inserts containing a microporous membrane (e.g., 5 µm pores) is used.

    • The lower chamber of the wells is filled with assay medium containing a chemoattractant (e.g., CCL2).

    • The test compound (antagonist) at various concentrations is added to both the upper and lower chambers, or just the upper chamber with the cells.

    • The cell suspension is added to the upper chamber of the insert.

  • Incubation and Quantification:

    • The plate is incubated for a period of time (e.g., 90 minutes to 4 hours) at 37°C to allow for cell migration.

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

    • The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with DAPI or Crystal Violet).

    • Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo).

    • The number of migrated cells is counted using a microscope or a plate reader.

  • Data Analysis:

    • The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated towards the chemoattractant alone.

    • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition against the log concentration of the antagonist.

Conclusion

BMS-CCR2-22 is a potent and specific CCR2 antagonist, exhibiting low nanomolar IC50 values in binding, calcium flux, and chemotaxis assays. Its high potency is comparable to other well-characterized inhibitors such as INCB3344 and PF-04136309. A key differentiator among these small molecules is their selectivity profile. While BMS-CCR2-22 is noted for its selectivity over CCR3, other compounds like BMS-813160 and Cenicriviroc are designed as dual CCR2/CCR5 antagonists, which may offer a different therapeutic strategy. The choice of a CCR2 inhibitor for research or therapeutic development will depend on the specific application and the desired selectivity profile. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of these and other novel CCR2 antagonists.

References

A Head-to-Head Comparison of Preclinical CCR2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide array of inflammatory and fibrotic diseases, as well as in cancer progression and metastasis, making CCR2 an attractive therapeutic target. A multitude of small molecule inhibitors targeting CCR2 have been developed and evaluated in preclinical and clinical settings. This guide provides a head-to-head comparison of prominent preclinical CCR2 inhibitors, presenting key performance data, detailed experimental methodologies, and relevant signaling pathways to aid researchers in their drug discovery and development efforts.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This activation leads to the dissociation of the Gαi subunit, which in turn triggers downstream pathways crucial for cell migration, survival, and proliferation. Key signaling cascades include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. Understanding this intricate network is fundamental for the rational design and evaluation of CCR2 inhibitors.

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein Gαi/βγ CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK p38 MAPK G_Protein->MAPK JAK JAK G_Protein->JAK AKT Akt PI3K->AKT Cell_Response Cell Migration, Survival, Proliferation AKT->Cell_Response MAPK->Cell_Response STAT STAT JAK->STAT STAT->Cell_Response

Figure 1: Simplified CCR2 Signaling Cascade.

Comparative Efficacy of CCR2 Inhibitors

The potency and selectivity of CCR2 inhibitors are critical determinants of their therapeutic potential. The following tables summarize publicly available in vitro data for several well-characterized CCR2 antagonists. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: CCR2 Binding Affinity

CompoundBinding IC50 (nM)TargetComments
INCB32843.7[1][2][3]Human CCR2Potent and selective.[1][2]
MK-08124.5Human MonocytesPotent and selective.
RS-50439389Human CCR2Highly selective for CCR2 over CCR1.
BMS-8131606.2Human CCR2Potent dual CCR2/CCR5 antagonist.
TAK-779Ki of 1.1 (for CCR5)CCR5/CXCR3Also reported to block ligand binding to murine CCR2.

Table 2: Functional Inhibition of Chemotaxis

CompoundChemotaxis IC50 (nM)Cell TypeComments
INCB32844.7Human MonocytesCorrelates well with binding affinity.
MK-08125WeHi-274.1 cellsEffective inhibition of CCL2-mediated migration.
RS-504393330Human MonocytesLower potency in functional assay compared to binding.
BMS-8131600.8 / 4.8 (CTX/CD11b)Not SpecifiedPotent functional antagonism.

Table 3: Inhibition of Calcium Flux

CompoundCalcium Flux IC50 (nM)Cell TypeComments
INCB32846Not SpecifiedPotent inhibition of CCR2-mediated signaling.
MK-08123.2Human Whole BloodDemonstrates potency in a complex biological matrix.
RS-50439335CCR2-CHL cellsPotent inhibition of MCP-1-stimulated calcium influx.
BMS-81316018Not SpecifiedStrong functional antagonism.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment and comparison of drug candidates. Below are standardized methodologies for key in vitro assays used to characterize CCR2 inhibitors.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing CCR2 Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled CCL2 ([125I]-CCL2) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Filtration Separate Bound from Free Radioligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 Value Counting->IC50_Calc

Figure 2: Workflow for a CCR2 Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing CCR2 (e.g., THP-1 or HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2), and varying concentrations of the test inhibitor.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Protocol:

  • Cell Preparation: Isolate primary monocytes from peripheral blood or use a monocytic cell line (e.g., THP-1).

  • Transwell Setup: Use a 24- or 96-well Transwell plate with a polycarbonate membrane (typically 5 µm pores for monocytes).

  • Chemoattractant Gradient: Add CCL2 to the lower chamber of the Transwell plate. In the upper chamber, add the cell suspension pre-incubated with varying concentrations of the CCR2 inhibitor.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-4 hours to allow for cell migration.

  • Cell Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence, or by direct cell counting using a microscope or flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration and determine the IC50 value.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation, providing a readout of receptor-mediated signaling.

Protocol:

  • Cell Loading: Load CCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the CCR2 inhibitor.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader (e.g., FLIPR) or a flow cytometer.

  • Stimulation: Add a specific concentration of CCL2 to the cells to stimulate CCR2 and induce calcium mobilization.

  • Signal Detection: Immediately record the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each inhibitor concentration. Plot the percentage of inhibition of the calcium response against the inhibitor concentration to calculate the IC50 value.

Conclusion

The preclinical data presented in this guide highlights a range of CCR2 inhibitors with diverse potencies and selectivities. While compounds like INCB3284 and MK-0812 demonstrate high potency in binding and functional assays, others such as BMS-813160 offer the potential for dual targeting of CCR2 and CCR5. The choice of an optimal CCR2 inhibitor for further development will depend on the specific therapeutic indication, desired pharmacological profile, and in vivo efficacy and safety data. The standardized experimental protocols provided herein offer a framework for the consistent and reliable evaluation of novel CCR2 antagonists, facilitating the advancement of promising candidates towards clinical application.

References

CCR2 Inhibition in Oncology: A Comparative Analysis of BMS CCR2 22 and Other Novel Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2, have emerged as a critical signaling axis in the tumor microenvironment, playing a pivotal role in the recruitment of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). This influx of inhibitory immune cells can blunt anti-tumor immunity and promote tumor progression, angiogenesis, and metastasis. Consequently, targeting the CCR2-CCL2 axis has become a promising therapeutic strategy in oncology. This guide provides a comparative overview of the efficacy of Bristol Myers Squibb's (BMS) CCR2 inhibitor, BMS CCR2 22 (BMS-813160), alongside other notable CCR2 antagonists in various cancer models, supported by experimental data and detailed methodologies.

Comparative Efficacy of CCR2 Inhibitors: Preclinical and Clinical Data

The following tables summarize the quantitative efficacy data for this compound and other selected CCR2 inhibitors across different cancer models.

Table 1: Preclinical Efficacy of CCR2 Inhibitors in Murine Cancer Models

InhibitorCancer ModelAnimal ModelKey Efficacy DataReference
This compound (BMS-813160) Metastatic Liver Cancer (MC38 cell line)C57BL/6 MiceDecreased infiltration of TAMs into tumor sites; Increased efficacy of FOLFOX chemotherapy and improved survival time.[1]
CCX872-B Pancreatic Cancer (KCKO cell line)Mice42% decrease in tumor size after one week of treatment; 45% selective decrease in the proportion of monocytic MDSCs.[2]
PF-04136309 Pancreatic Ductal AdenocarcinomaMurine ModelIn combination with gemcitabine, significantly reduced tumor growth and metastasis compared to gemcitabine alone.[3]
MK-0812 Breast Cancer Lung MetastasisHumanized CCR2B knock-in miceReduced the number of monocytic MDSCs and the rate of lung metastasis upon oral administration.[1]
RS504393 Lung Cancer (Lewis Lung Carcinoma)C57BL/6 MiceReduced metastasis formation by approximately 72.8% and inhibited macrophage accumulation.[2]

Table 2: Clinical Trial Efficacy of CCR2 Inhibitors in Cancer Patients

InhibitorCancer TypePhaseCombination TherapyKey Efficacy DataReference
BMS-813160 Borderline Resectable (BR) Pancreatic Ductal Adenocarcinoma (PDAC)I/IIGemcitabine, Nab-paclitaxel, NivolumabORR: 42% in BR-PDAC patients; 83.3% of BR-PDAC patients who completed treatment underwent surgical resection. Median PFS: 11.9 months; Median OS: 18.2 months.
BMS-813160 Locally Advanced (LA) Pancreatic Ductal Adenocarcinoma (PDAC)I/IIGemcitabine, Nab-paclitaxel, NivolumabORR: 20% in LA-PDAC patients; 20% of LA-PDAC patients who completed treatment underwent surgical resection. Median PFS: 14.7 months; Median OS: 17 months.
CCX872-B Advanced Non-Resectable Pancreatic CancerIbFOLFIRINOXProgression-Free Survival (PFS) rate of 57% at 24 weeks; Median PFS of 179 days; Overall Survival (OS) rate of 52% at 48 weeks; Median OS of 11.5 months. At 18 months, the OS was 29%.
PF-04136309 Borderline Resectable & Locally Advanced Pancreatic CancerIbFOLFIRINOXObjective Response Rate (ORR) of 49% (16 of 33 patients); Local tumor control achieved in 97% of patients (32 of 33).
PF-04136309 Metastatic Pancreatic Ductal AdenocarcinomaIb/IIGemcitabine, Nab-paclitaxelObjective Response Rate (ORR) of 23.8%.

Key Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and potential replication. Below are summaries of the key experimental protocols.

Preclinical In Vivo Efficacy Studies

General Protocol for Syngeneic Mouse Models:

  • Cell Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, KCKO pancreatic cancer, Lewis Lung Carcinoma) are cultured in appropriate media and conditions.

  • Animal Models: Immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c) are used to allow for the study of the tumor immune microenvironment.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^5 to 2 x 10^6) are injected subcutaneously or orthotopically into the mice. For orthotopic models, cells are often mixed with Matrigel to support initial growth.

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The CCR2 inhibitor (e.g., BMS-813160) is administered orally or via injection at a predetermined dose and schedule. Combination therapies with chemotherapy or immunotherapy may also be administered.

  • Efficacy Assessment: Tumor growth is monitored regularly using calipers. At the end of the study, tumors and metastatic tissues (e.g., lungs, liver) are harvested. Efficacy is assessed by measuring tumor volume and weight, counting metastatic nodules, and analyzing the immune cell composition of the tumor microenvironment through techniques like flow cytometry and immunohistochemistry.

Clinical Trial Protocols

General Protocol for Phase I/II Clinical Trials:

  • Patient Population: Patients with specific cancer types and stages (e.g., advanced, metastatic, or borderline resectable pancreatic cancer) are enrolled based on defined inclusion and exclusion criteria.

  • Treatment Regimen: Patients receive the CCR2 inhibitor (e.g., BMS-813160, CCX872-B) orally at a specified dose and schedule, often in combination with standard-of-care chemotherapy (e.g., FOLFIRINOX, Gemcitabine + Nab-paclitaxel) or immunotherapy (e.g., Nivolumab).

  • Safety and Efficacy Evaluation: Safety is monitored through the assessment of adverse events. Efficacy is evaluated using imaging scans (e.g., CT scans) to determine the Objective Response Rate (ORR) based on RECIST criteria. Progression-Free Survival (PFS) and Overall Survival (OS) are also key endpoints.

  • Biomarker Analysis: Tumor biopsies and blood samples are often collected before and during treatment to analyze changes in the tumor microenvironment, such as the infiltration of immune cells and the expression of relevant biomarkers.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biology and experimental processes, the following diagrams are provided.

CCR2_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Monocyte Monocyte / Macrophage Tumor Cells Tumor Cells CCL2 CCL2 Tumor Cells->CCL2 Secretes Stromal Cells Stromal Cells Stromal Cells->CCL2 Secretes CCR2 CCR2 G_Protein G-Protein CCR2->G_Protein Activates PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK_p38 MAPK/p38 Pathway G_Protein->MAPK_p38 JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cell Survival\n& Proliferation Cell Survival & Proliferation PI3K_AKT->Cell Survival\n& Proliferation Cell Migration\n& Invasion Cell Migration & Invasion MAPK_p38->Cell Migration\n& Invasion Inflammation\n& Angiogenesis Inflammation & Angiogenesis JAK_STAT->Inflammation\n& Angiogenesis CCL2->CCR2 Binds BMS_CCR2_22 This compound (Inhibitor) BMS_CCR2_22->CCR2 Blocks Experimental_Workflow cluster_preclinical Preclinical Evaluation start Start cell_culture 1. Cancer Cell Line Selection & Culture start->cell_culture animal_model 2. Syngeneic Animal Model (e.g., C57BL/6) cell_culture->animal_model tumor_implantation 3. Tumor Implantation (Subcutaneous/Orthotopic) animal_model->tumor_implantation treatment 4. Treatment Initiation (CCR2 Inhibitor +/- Chemo/Immuno) tumor_implantation->treatment monitoring 5. Tumor Growth Monitoring treatment->monitoring analysis 6. Endpoint Analysis: - Tumor Size/Weight - Metastasis Count - Immune Cell Profiling monitoring->analysis data_out Efficacy Data analysis->data_out

References

A Comparative Guide: BMS CCR2 22 vs. Antibody-Based Therapies for CCR2 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[1][2] This axis is a critical therapeutic target in a variety of diseases, including inflammatory disorders, atherosclerosis, and cancer.[1][3][4] This guide provides a comparative analysis of a potent small molecule CCR2 antagonist, BMS CCR2 22, and antibody-based therapies targeting the CCR2-CCL2 pathway, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation.

Mechanism of Action: Small Molecules vs. Antibodies

Small molecule antagonists of CCR2, such as This compound , are orally bioavailable compounds that typically function as allosteric inhibitors. They bind to the transmembrane domain of the CCR2 receptor, inducing a conformational change that prevents the binding of CCL2 and subsequent downstream signaling. This blockade inhibits the migration of CCR2-expressing cells, such as monocytes, towards the CCL2 gradient.

In contrast, antibody-based therapies targeting this axis can be designed to either neutralize the CCL2 ligand or block the CCR2 receptor directly. For instance, a neutralizing anti-CCL2 antibody prevents the chemokine from binding to its receptor. An anti-CCR2 antibody, such as MLN1202 (plozalizumab), directly binds to the extracellular domain of the CCR2 receptor, competitively inhibiting CCL2 binding and subsequent cell signaling.

cluster_0 Small Molecule Inhibition cluster_1 Antibody-Based Inhibition This compound This compound CCR2 Receptor (Transmembrane) CCR2 Receptor (Transmembrane) This compound->CCR2 Receptor (Transmembrane) Binds allosterically Downstream Signaling Downstream Signaling Anti-CCR2 Antibody Anti-CCR2 Antibody CCR2 Receptor (Extracellular) CCR2 Receptor (Extracellular) Anti-CCR2 Antibody->CCR2 Receptor (Extracellular) Binds to extracellular domain CCR2 Receptor (Extracellular)->Downstream Signaling Activates CCL2 Ligand CCL2 Ligand CCL2 Ligand->CCR2 Receptor (Extracellular) Binds

Figure 1. Mechanisms of CCR2 inhibition.

Performance Data: A Comparative Overview

ParameterThis compound (Small Molecule)Anti-CCR2 Antibody (e.g., MLN1202)
Binding Affinity (IC50) 5.1 nMData not consistently reported in preclinical studies
Functional Antagonism (Calcium Flux IC50) 18 nMPotent inhibition demonstrated, specific IC50 values vary
Chemotaxis Inhibition (IC50) 1 nMEffective blockade of monocyte migration shown in vitro
In Vivo Efficacy Reduction in monocyte infiltration and tumor growth in preclinical modelsReduction in inflammatory markers (e.g., hsCRP) in clinical trials and decreased monocyte infiltration in preclinical models
Route of Administration OralIntravenous

A meta-analysis of preclinical studies in atherosclerosis models suggests that both small molecule inhibitors of CCR2 and anti-CCL2/CCR2 antibodies can significantly reduce atherosclerotic lesion size and macrophage accumulation. This indicates that both therapeutic modalities are effective in modulating CCR2-driven pathology in vivo.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize CCR2 antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the CCR2 receptor are prepared from a stable cell line (e.g., U2OS-CCR2).

  • Incubation: Membranes are incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., [3H]-CCR2-RA-[R]) and varying concentrations of the test compound (e.g., this compound).

  • Filtration: The incubation mixture is filtered through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Add Radioligand & Test Compound Filtration Filtration Incubation->Filtration Separate Bound/Free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity IC50 Calculation IC50 Calculation Scintillation Counting->IC50 Calculation

Figure 2. Radioligand binding assay workflow.

Calcium Mobilization Assay

This functional assay measures the inhibition of CCL2-induced intracellular calcium release in CCR2-expressing cells.

Protocol Outline:

  • Cell Preparation: CCR2-expressing cells (e.g., primary human monocytes or a stable cell line) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the CCR2 antagonist.

  • CCL2 Stimulation: Cells are then stimulated with a fixed concentration of CCL2.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the CCL2-induced calcium response (IC50) is determined.

Cell Loading Cell Loading Antagonist Incubation Antagonist Incubation Cell Loading->Antagonist Incubation Add Test Compound CCL2 Stimulation CCL2 Stimulation Antagonist Incubation->CCL2 Stimulation Add Ligand Fluorescence Reading Fluorescence Reading CCL2 Stimulation->Fluorescence Reading Measure Signal IC50 Determination IC50 Determination Fluorescence Reading->IC50 Determination

Figure 3. Calcium mobilization assay workflow.

Chemotaxis Assay

This assay assesses the ability of a CCR2 antagonist to block the migration of cells towards a CCL2 gradient.

Protocol Outline:

  • Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber contains CCL2 as a chemoattractant.

  • Cell Preparation: CCR2-expressing cells (e.g., primary monocytes) are pre-incubated with the test antagonist.

  • Cell Seeding: The treated cells are placed in the upper chamber.

  • Incubation: The chamber is incubated to allow cell migration through the membrane towards the CCL2 gradient.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration (IC50) is calculated.

Chamber Setup Chamber Setup Cell Treatment Cell Treatment Chamber Setup->Cell Treatment Add Antagonist Migration Migration Cell Treatment->Migration Incubate Quantification Quantification Migration->Quantification Count Migrated Cells IC50 Analysis IC50 Analysis Quantification->IC50 Analysis

Figure 4. Chemotaxis assay workflow.

Conclusion

Both small molecule inhibitors like this compound and antibody-based therapies represent promising strategies for targeting the CCR2-CCL2 axis. Small molecules offer the advantage of oral bioavailability, while antibodies provide high specificity and a long half-life. The choice between these modalities will depend on the specific therapeutic application, desired pharmacokinetic profile, and the disease context. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and development of novel CCR2-targeted therapies.

References

Safety Operating Guide

Proper Disposal Procedures for BMS CCR2 22: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound.

Chemical Identification:

  • Name: this compound

  • Synonyms: CCR2 Antagonist, BMS CCR2-22[1]

  • Chemical Name: 2-[(Isopropylaminocarbonyl)amino]-N-[2-[[cis-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide[2][3]

  • CAS Number: 445479-97-0[1][2]

Summary of Key Chemical Data

For ease of reference, the following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C28H34F3N5O4S
Molecular Weight 593.66 g/mol
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol.
Storage Store at +4°C.

Immediate Safety and Handling Precautions

Before beginning any procedure, it is imperative to consult the material safety data sheet (MSDS) or safety data sheet (SDS) provided by the supplier. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Handling:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound powder should be treated as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or ethanol) should be collected as hazardous liquid chemical waste. Do not mix with aqueous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered chemically contaminated waste.

Step 2: Waste Collection and Storage

  • Containers: Use only approved, properly labeled hazardous waste containers. The container must be compatible with the chemical and any solvents used.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "2-[(Isopropylaminocarbonyl)amino]-N-[2-[[cis-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide". Also, list any solvents and their approximate concentrations.

  • Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must be properly decontaminated before being discarded.

  • Triple rinse the container with a suitable solvent (such as ethanol or another solvent in which the compound is soluble).

  • Collect the rinsate as hazardous liquid waste.

  • After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.

Experimental Protocol: Stock Solution Preparation

The following is a general protocol for preparing a stock solution of this compound.

  • Calculate the required mass: Based on the desired concentration and volume, calculate the mass of this compound needed using its molecular weight (593.66 g/mol ).

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder.

  • Dissolve in solvent: Add the appropriate volume of solvent (e.g., DMSO for a high concentration stock) to the powder.

  • Ensure complete dissolution: Vortex or sonicate the solution until the compound is fully dissolved.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C, in small aliquots to avoid repeated freeze-thaw cycles.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G This compound Disposal Workflow cluster_generation Waste Generation cluster_classification Waste Classification cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Material B Unused/Expired Solid A->B C Solutions (e.g., in DMSO) A->C D Contaminated Labware (Gloves, Tips, etc.) A->D E Collect in Labeled Solid Hazardous Waste Container B->E F Collect in Labeled Liquid Hazardous Waste Container C->F G Collect in Labeled Solid Hazardous Waste Container for Contaminated Items D->G H Store in Designated Satellite Accumulation Area E->H F->H G->H I Arrange Pickup by Environmental Health & Safety (EHS) H->I

Caption: Disposal workflow for this compound from generation to final disposal.

References

Essential Safety and Operational Guide for Handling BMS CCR2 22

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Adherence to these protocols is critical for personnel safety and experimental integrity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for accurate experimental planning and safe handling.

PropertyValue
Molecular Formula C₂₈H₃₄F₃N₅O₄S
Molecular Weight 593.66 g/mol
Purity ≥98%
Appearance Solid
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol.
Storage Store at -20°C for long-term stability.[1]

Personal Protective Equipment (PPE)

Due to its potent biological activity, appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound.
Eye Protection Chemical safety goggles.Protects eyes from airborne particles and potential splashes of solutions.
Body Protection Dedicated laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.Recommended when handling the solid form outside of a certified chemical fume hood or glove box to minimize inhalation of fine powder.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment and ensure the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Immediately transfer the compound to a designated, clearly labeled storage location. For long-term stability, store the solid compound at -20°C.[1] Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

Weighing and Solution Preparation
  • Engineering Controls: All handling of the solid form of this compound should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.

  • Weighing: Use appropriate tools, such as spatulas and weighing paper, to handle the powder. Ensure the balance is clean and located in an area with minimal air currents.

  • Dissolving: To prepare solutions, slowly add the solvent (e.g., DMSO, ethanol) to the pre-weighed solid to prevent splashing. Refer to the solubility data for appropriate solvent concentrations.

Handling_Workflow cluster_preparation Preparation cluster_handling Handling in Controlled Environment cluster_storage_disposal Storage & Disposal Don_PPE Don Appropriate PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Aliquot_Solution Aliquot for Storage Prepare_Solution->Aliquot_Solution Dispose_Waste Dispose of Waste Prepare_Solution->Dispose_Waste Store_Compound Store at -20°C (Solid) or -80°C (Solution) Aliquot_Solution->Store_Compound

Caption: Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coat) Dispose of in a designated hazardous waste bag.
Aqueous Waste Consult your institution's chemical safety guidelines for the disposal of solutions containing this compound.

Biological Activity and Mechanism of Action

This compound is a high-affinity antagonist of the CCR2 receptor, with an IC₅₀ of 5.1 nM in radioligand binding assays. It potently inhibits chemotaxis induced by the chemokine CCL2. The binding of CCL2 to CCR2 on the surface of immune cells, such as monocytes and macrophages, triggers a signaling cascade that leads to cell migration and inflammation. By blocking this interaction, this compound can inhibit the recruitment of these cells to sites of inflammation.

Signaling_Pathway CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds Signaling_Cascade Intracellular Signaling Cascade CCR2->Signaling_Cascade Activates BMS_CCR2_22 This compound BMS_CCR2_22->CCR2 Blocks Cell_Migration Cell Migration & Inflammation Signaling_Cascade->Cell_Migration Leads to

Caption: Mechanism of action of this compound as a CCR2 antagonist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms ccr2 22
Reactant of Route 2
Reactant of Route 2
Bms ccr2 22

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.